molecular formula C7H17O6P B15580172 m-PEG3-phosphonic acid

m-PEG3-phosphonic acid

Número de catálogo: B15580172
Peso molecular: 228.18 g/mol
Clave InChI: LGQTUJZUDXJUIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

M-PEG3-phosphonic acid is a useful research compound. Its molecular formula is C7H17O6P and its molecular weight is 228.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O6P/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQTUJZUDXJUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of m-PEG3-phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of m-PEG3-phosphonic acid, a valuable heterobifunctional linker used in various biomedical and pharmaceutical research applications, including the development of Proteolysis Targeting Chimeras (PROTACs) and for the modification of surfaces to enhance biocompatibility. This document outlines a likely synthetic pathway based on established chemical principles and provides recommended protocols for purification and characterization.

Introduction

This compound, systematically named 2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring a terminal methoxy (B1213986) group and a phosphonic acid moiety. The PEG chain confers hydrophilicity, while the phosphonic acid group allows for strong binding to metal oxides or can act as a phosphate (B84403) mimetic in biological systems. These properties make it a versatile tool in drug delivery, biomaterial science, and diagnostics.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically involving the introduction of the phosphonate (B1237965) group to a PEGylated precursor, followed by deprotection to yield the final phosphonic acid. A common and effective strategy is the Michaelis-Arbuzov reaction followed by hydrolysis.

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves two primary stages:

  • Synthesis of the Phosphonate Ester Precursor: Reaction of a halogenated m-PEG3 derivative with a trialkyl phosphite (B83602) to form the corresponding dialkyl phosphonate ester.

  • Hydrolysis of the Phosphonate Ester: Cleavage of the ester groups to yield the final phosphonic acid.

Synthesis_Pathway cluster_synthesis Synthesis of Diethyl m-PEG3-phosphonate cluster_hydrolysis Hydrolysis mPEG3_Br m-PEG3-Bromide mPEG3_P Diethyl m-PEG3-phosphonate mPEG3_Br->mPEG3_P Michaelis-Arbuzov Reaction TEP Triethyl phosphite TEP->mPEG3_P mPEG3_PA This compound mPEG3_P->mPEG3_PA Acid Hydrolysis HCl Conc. HCl or TMS-Br HCl->mPEG3_PA

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonate

This step utilizes the Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds.

  • Materials:

    • 1-(2-bromoethoxy)-2-(2-methoxyethoxy)ethane (m-PEG3-Br)

    • Triethyl phosphite (P(OEt)₃)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an excess of triethyl phosphite.

    • Slowly add 1-(2-bromoethoxy)-2-(2-methoxyethoxy)ethane to the triethyl phosphite at room temperature with vigorous stirring.

    • After the initial exothermic reaction subsides, heat the reaction mixture to 140-160°C and maintain it at this temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

    • The crude diethyl 2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonate can be purified by fractional distillation under high vacuum or by column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis to this compound

The hydrolysis of the diethyl phosphonate ester is a critical step to obtain the final product. Acid-catalyzed hydrolysis is a common and effective method.[1]

  • Materials:

    • Diethyl 2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonate

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve the diethyl 2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonate in concentrated hydrochloric acid (e.g., 6 M HCl).

    • Heat the mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours.

    • Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the ethyl ester signals.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the water and excess HCl under reduced pressure.

    • The crude this compound is obtained as a viscous oil or a waxy solid.

An alternative and milder method for dealkylation involves the use of bromotrimethylsilane (B50905) (TMS-Br) followed by methanolysis.[1]

Purification of this compound

Due to the hydrophilic nature of the PEG chain and the charged phosphonic acid group, purification can be challenging. A combination of techniques may be necessary to achieve high purity.

Recommended Purification Workflow

Purification_Workflow Crude Crude this compound AEX Anion-Exchange Chromatography Crude->AEX Primary Purification Desalting Size-Exclusion Chromatography (SEC) / Dialysis AEX->Desalting Salt Removal Lyophilization Lyophilization Desalting->Lyophilization Solvent Removal Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: Recommended workflow for the purification of this compound.

Detailed Purification Protocols

Anion-Exchange Chromatography (AEX)

This is the primary method for purifying phosphonic acids due to their negative charge at neutral or basic pH.

  • Stationary Phase: A strong anion-exchange resin (e.g., Dowex 1x8, Q Sepharose).

  • Mobile Phase:

    • Loading/Wash Buffer: Deionized water or a low concentration buffer (e.g., 10 mM Tris-HCl, pH 8.0).

    • Elution Buffer: A gradient of a salt solution (e.g., 0-1 M NaCl or ammonium (B1175870) bicarbonate in the loading buffer).

  • Procedure:

    • Dissolve the crude this compound in the loading buffer and adjust the pH to be above the pKa of the phosphonic acid (typically > 7).

    • Load the solution onto the equilibrated AEX column.

    • Wash the column with the loading buffer to remove any uncharged impurities.

    • Elute the bound this compound using a linear salt gradient.

    • Collect fractions and analyze them by a suitable method (e.g., phosphate assay or TLC).

    • Pool the fractions containing the pure product.

Size-Exclusion Chromatography (SEC) / Desalting

Following AEX, the product will be in a high-salt buffer. SEC or dialysis can be used for salt removal.

  • Stationary Phase (for SEC): A gel filtration resin with a low molecular weight cutoff (e.g., Sephadex G-10 or G-25).

  • Mobile Phase: Deionized water or a volatile buffer (e.g., ammonium bicarbonate).

  • Procedure (SEC):

    • Equilibrate the SEC column with deionized water.

    • Load the pooled fractions from AEX onto the column.

    • Elute with deionized water. The product will elute in the void volume, while the salt will be retained.

    • Collect the early eluting fractions containing the desalted product.

Lyophilization

To obtain the final product as a solid, lyophilization (freeze-drying) is the preferred method to remove water without degrading the compound.

  • Procedure:

    • Freeze the desalted product solution at -80°C until completely solid.

    • Place the frozen sample on a lyophilizer and dry under high vacuum until all the water has sublimed.

    • The final product should be a white, fluffy solid or a clear, viscous oil.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Parameter Expected Value / Observation Analytical Method
Molecular Weight 228.18 g/mol Mass Spectrometry (MS)
¹H NMR Characteristic peaks for the methoxy, ethylene (B1197577) glycol, and phosphonate-adjacent methylene (B1212753) protons.Nuclear Magnetic Resonance (NMR)
³¹P NMR A single peak in the phosphonate region.Nuclear Magnetic Resonance (NMR)
Purity >95%High-Performance Liquid Chromatography (HPLC), NMR
Appearance Colorless to pale yellow viscous oil or waxy solidVisual Inspection

Conclusion

The synthesis and purification of this compound, while requiring multiple steps, can be achieved with high purity using standard organic chemistry techniques. The Michaelis-Arbuzov reaction provides a reliable method for forming the C-P bond, and subsequent acid hydrolysis effectively yields the desired phosphonic acid. A robust purification strategy combining anion-exchange chromatography with a desalting step is crucial for obtaining a high-quality final product suitable for demanding applications in research and drug development. Careful characterization is essential to confirm the identity and purity of the synthesized molecule.

References

Characterization of m-PEG3-phosphonic acid: An In-depth Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of m-PEG3-phosphonic acid. This molecule is of significant interest in bioconjugation, surface modification, and drug delivery systems, making its thorough analytical characterization crucial for quality control and understanding its chemical behavior. This document outlines the expected spectroscopic data, detailed experimental protocols for acquiring this data, and logical workflows for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.

Data Presentation

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These values are based on the analysis of structurally similar PEGylated and phosphonic acid-containing compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃-O~3.38s-
-O-CH₂-CH₂-O- (PEG backbone)~3.65m-
-CH₂-P~2.0 - 2.2t~7-8 (³JHP)
P-(OH)₂Variable, broads-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
CH₃-O~59.0
-O-CH₂-CH₂-O- (PEG backbone)~70.5
-CH₂-O- (terminal PEG carbon)~68.0
-CH₂-P~25.0 (d, ¹JCP ≈ 140 Hz)

Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound

PhosphorusChemical Shift (δ, ppm)Multiplicity
-P(O)(OH)₂~20 - 30t
Experimental Protocols

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the exchangeable P-OH protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Data Analysis: Integrate the signals to determine the relative number of protons. Note the presence of ¹³C satellites around the main PEG signal (at approximately ±70 Hz), which should be excluded from the integration of the main peak for accurate quantification.

¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer with a carbon-observe probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover the range of 0-160 ppm.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Analysis: Reference the spectrum to the deuterated solvent signal.

³¹P NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H or ¹³C NMR.

  • Instrumentation: Utilize an NMR spectrometer equipped with a broadband probe tunable to the phosphorus frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Set the spectral width to cover a range appropriate for phosphonic acids (e.g., -50 to 50 ppm).

    • Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).

  • Data Analysis: The resulting spectrum should show a single peak for the phosphonic acid group.

Visualization

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve this compound in deuterated solvent H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq P31_acq ³¹P NMR Acquisition dissolve->P31_acq H1_proc Process ¹H Spectrum (Referencing, Integration) H1_acq->H1_proc C13_proc Process ¹³C Spectrum (Referencing) C13_acq->C13_proc P31_proc Process ³¹P Spectrum (Referencing) P31_acq->P31_proc IR_Workflow start Start sample_prep Place sample on ATR crystal start->sample_prep background_scan Collect background spectrum sample_prep->background_scan sample_scan Collect sample spectrum background_scan->sample_scan process_data Process spectrum (Baseline correction) sample_scan->process_data analyze_data Identify characteristic peaks process_data->analyze_data end End analyze_data->end

solubility of m-PEG3-phosphonic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Solubility of m-PEG3-Phosphonic Acid: A Technical Guide

Physicochemical Properties and Expected Solubility

This compound is a bifunctional molecule featuring a hydrophilic methoxy-terminated triethylene glycol chain and a highly polar, acidic phosphonic acid group. This structure dictates its solubility, which is governed by the principle of "like dissolves like."

  • PEG Chain Influence : The polyethylene (B3416737) glycol component enhances water solubility and contributes to solubility in polar organic solvents.[1][2] The ether linkages in the PEG chain can act as hydrogen bond acceptors.

  • Phosphonic Acid Group Influence : The phosphonic acid group (-PO(OH)₂) is highly polar and capable of strong hydrogen bonding, making it a key contributor to aqueous solubility.[3] This group can be deprotonated in water, increasing the molecule's polarity and solubility.[3] The solubility of phosphonic acids is also known to be pH-dependent, often increasing in acidic or basic solutions where the phosphonic acid can exist in its protonated or salt form.[4][5]

Based on these characteristics, a qualitative assessment of this compound's solubility can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Aqueous Water, PBS, BuffersHighThe combination of the hydrophilic PEG chain and the highly polar phosphonic acid group allows for strong hydrogen bonding with water.[3][6] Solubility is expected to be pH-dependent.[4]
Polar Protic Methanol, EthanolModerate to HighThese solvents can engage in hydrogen bonding with both the PEG chain and the phosphonic acid group, similar to water.[7] Solubility may decrease as the alcohol's carbon chain length increases.[7]
Polar Aprotic DMSO, DMF, AcetonitrileModerateThese solvents can interact with the dipole of the phosphonic acid and PEG components but cannot donate hydrogen bonds. Some PEGylated amines show good solubility in these solvents.[2] Phosphoric acid has some solubility in DMSO.[7]
Non-Polar Hexane, Toluene, Diethyl EtherLow to InsolubleThe high polarity of the this compound molecule is incompatible with the non-polar nature of these solvents, which primarily interact through weak van der Waals forces.[7][8]

Factors Influencing Solubility

Several environmental and structural factors can significantly impact the solubility of this compound. Understanding these variables is crucial for its application in formulation and surface modification.

  • pH of the Medium : The protonation state of the phosphonic acid group is pH-dependent. In acidic solutions (low pH), the group will be fully protonated (-PO(OH)₂), while in neutral or alkaline solutions (higher pH), it can be partially or fully deprotonated to form a phosphonate (B1237965) anion (-PO(O⁻)OH or -PO(O⁻)₂).[9] This ionization typically increases aqueous solubility. Some phosphonic acids are known to be "amphoterically soluble," exhibiting lower solubility in neutral water but dissolving more readily in acids or bases.[5]

  • Temperature : For most solid solutes in liquid solvents, solubility increases with temperature. This is because the higher kinetic energy helps to overcome the intermolecular forces in the solid state.[7] For phosphoric acid, a related compound, solubility in water increases with temperature.[7]

  • Presence of Salts (Ionic Strength) : The presence of salts can either increase or decrease solubility. At low concentrations, salts can increase solubility through the "salting-in" effect. At high concentrations, they may compete for solvent molecules, leading to a "salting-out" effect and decreased solubility. Phosphonate salts can also form complexes with metal ions present in a solution, which can influence the solubility of other substances.[9]

Solubility Solubility of This compound pH pH of Solvent Solubility->pH Influences Protonation State Temp Temperature Solubility->Temp Affects Kinetic Energy Solvent Solvent Polarity Solubility->Solvent 'Like Dissolves Like' Salts Ionic Strength (Salts) Solubility->Salts Salting In/Out Effects

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10]

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, hexane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or another quantitative analytical instrument.

Procedure: Shake-Flask Method
  • Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible to ensure a saturated solution is achieved.

  • Equilibration : Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To separate the solid from the saturated solution, centrifuge the samples at a high speed.[8]

  • Filtration : Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[8] This step is critical to avoid artificially high concentration readings.

  • Quantification : Dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated HPLC method or another quantitative technique to determine the precise concentration of the dissolved compound.[8][11]

  • Data Reporting : Express the solubility in standard units, such as mg/mL or mol/L, and report the temperature at which the measurement was conducted.

A 1. Add Excess Solute to Solvent B 2. Equilibrate (Shake at const. Temp, 24-72h) A->B C 3. Separate Phases (Centrifugation) B->C D 4. Filter Supernatant (e.g., 0.22 µm Syringe Filter) C->D E 5. Quantify Concentration (e.g., HPLC Analysis) D->E F 6. Report Solubility (mg/mL or mol/L at Temp) E->F

Caption: Generalized workflow for the shake-flask solubility determination method.

References

m-PEG3-phosphonic acid material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of m-PEG3-phosphonic acid, a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document collates available material safety data, physicochemical properties, and conceptual workflows for its application.

Introduction

This compound is a chemical compound featuring a methoxy-terminated triethylene glycol (m-PEG3) chain and a terminal phosphonic acid group.[1] This heterobifunctional linker is of significant interest in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[2] The polyethylene (B3416737) glycol (PEG) component of this compound enhances solubility and provides a flexible spacer, while the phosphonic acid group can be used for conjugation to a target protein ligand or for other specific interactions.[1]

Material Safety Data Sheet (MSDS) Summary

The following tables summarize the key safety information for this compound, based on available Safety Data Sheets (SDS).[5]

Hazard Identification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[5]
Acute Aquatic Toxicity1H400: Very toxic to aquatic life.[5]
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects.[5]
Precautionary Statements
CodeStatement
P264Wash skin thoroughly after handling.[5]
P270Do not eat, drink or smoke when using this product.[5]
P273Avoid release to the environment.[5]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P330Rinse mouth.[5]
P391Collect spillage.[5]
P501Dispose of contents/container to an approved waste disposal plant.[5]
First Aid Measures
Exposure RouteFirst Aid Measures
IngestionWash out mouth with water. Do NOT induce vomiting. Call a physician.
InhalationRemove to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin ContactWash off with soap and plenty of water. Consult a physician.
Eye ContactRinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Handling and Storage
AspectRecommendation
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound. Many specific quantitative values are not available in the public domain.

PropertyValueSource
Molecular Formula C₇H₁₇O₆P[]
Molecular Weight 228.18 g/mol [2][]
CAS Number 96962-42-4[5]
Appearance Solid[5]
Odor No data available[5]
Melting Point/Freezing Point No data available[5]
Boiling Point No data available[5]
Solubility No data available[5]
IUPAC Name 2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonic acid[]

Toxicological Information

Detailed toxicological studies for this compound are limited. The available information is summarized below.

Toxicological EndpointFinding
Acute Toxicity Oral: Harmful if swallowed (Category 4).[5]
Skin Corrosion/Irritation No data available.
Serious Eye Damage/Irritation No data available.
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) No data available.
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard No data available.

Conceptual Experimental Workflow: PROTAC Synthesis

While specific experimental protocols for this compound are proprietary, the following diagram illustrates a general workflow for its use in the synthesis of a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis E3_ligand E3 Ligase Ligand (e.g., with reactive group) Linker This compound (Bifunctional Linker) E3_ligand->Linker Step 1: Conjugation PROTAC PROTAC Molecule Target_ligand Target Protein Ligand (e.g., with reactive group) Linker->Target_ligand Step 2: Conjugation Purification Purification and Characterization PROTAC->Purification Step 3

Caption: General workflow for PROTAC synthesis using a bifunctional linker.

Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound serves as a linker within a PROTAC molecule. The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Proteasome->Degradation Degradation

References

An In-Depth Technical Guide to (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic Acid (CAS Number: 96962-42-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid, commonly referred to as m-PEG3-phosphonic acid, is a versatile chemical compound with significant applications in biomedical research and materials science. Its unique structure, featuring a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a reactive phosphonic acid group, makes it a valuable tool for drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), and for the modification of surfaces to enhance biocompatibility and prevent fouling. This guide provides a comprehensive overview of its chemical properties, suppliers, and its applications, with a focus on experimental methodologies and the underlying biological pathways.

Chemical and Physical Properties

The fundamental properties of (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueReference(s)
CAS Number 96962-42-4[1][2][3]
IUPAC Name (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acidN/A
Synonyms This compound[1]
Molecular Formula C₇H₁₇O₆P[3]
Molecular Weight 228.18 g/mol [3]
Appearance White to off-white solid or viscous liquid[1]
Boiling Point (Predicted) 382.9 ± 50.0 °C[1]
Density (Predicted) 1.251 ± 0.06 g/cm³[1]
pKa (Predicted) 2.14 ± 0.10[1]
SMILES COCCOCCOCCP(O)(O)=ON/A

Suppliers

A variety of chemical suppliers offer (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid, typically for research purposes. The following table lists some of the prominent suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

SupplierProduct NamePurity
MedChemExpress This compoundHigh Purity
BOC Sciences This compoundN/A
DC Chemicals This compoundN/A
Sigma-Aldrich (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-ethyl)phosphonic acidN/A
abcr Gute Chemie (2-{2-[2-Methoxy-ethoxy]-ethoxy}-ethyl)phosphonic acidN/A
SIKÉMIA (2-{2-[2-Methoxy-ethoxy]-ethoxy}-ethyl)phosphonic acid96%

Applications and Experimental Protocols

The primary applications of (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid are in the fields of targeted protein degradation and surface science.

PROTAC Linker in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.

(2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid serves as a hydrophilic PEG-based linker. The phosphonic acid moiety can be functionalized to connect to either the POI ligand or the E3 ligase ligand.

The following is a representative protocol for the synthesis of a PROTAC using a PEG-based linker with a terminal carboxylic acid, which is analogous to the phosphonic acid group in its reactivity for amide bond formation. This protocol is for illustrative purposes and may require optimization for specific target proteins and E3 ligases.

Step 1: Activation of the Linker's Carboxylic Acid (or Phosphonic Acid)

  • Dissolve the this compound linker (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the phosphonic acid group.

Step 2: Coupling with the Amine-Functionalized Ligand (POI or E3 Ligase)

  • To the activated linker solution, add a solution of the amine-functionalized ligand (either for the POI or the E3 ligase) (1.0 equivalent) in anhydrous DMF.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

Step 3: Purification of the PROTAC Intermediate

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to isolate the linker-ligand conjugate.

Step 4: Coupling with the Second Ligand

  • The other end of the linker is then deprotected (if necessary) and coupled to the second ligand (either for the E3 ligase or the POI) using a similar activation and coupling procedure as described in Steps 1 and 2.

Step 5: Final Purification and Characterization

  • Purify the final PROTAC molecule using preparative HPLC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[4][5]

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Release Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI

Caption: General mechanism of action of a PROTAC utilizing the ubiquitin-proteasome system.

Surface Modification

The phosphonic acid group in (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid can strongly bind to various metal oxide surfaces, such as titanium dioxide (TiO₂), zinc oxide (ZnO), and aluminum oxide (Al₂O₃). The attached PEG chain then forms a hydrophilic and biocompatible layer on the surface. This surface modification is utilized to:

  • Create antifouling surfaces: The PEG layer prevents the non-specific adsorption of proteins and other biomolecules, which is crucial for medical implants, biosensors, and microfluidic devices.[6]

  • Improve biocompatibility: By mimicking the hydrated environment of biological systems, the PEGylated surface can reduce inflammatory responses and improve the integration of implants with surrounding tissues.

  • Enhance dispersibility of nanoparticles: Functionalizing nanoparticles with this compound can improve their stability and dispersibility in aqueous media.

The following is a general protocol for modifying a metal oxide surface with (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid.

Step 1: Substrate Preparation

  • Clean the metal oxide substrate thoroughly. This may involve sonication in a series of solvents such as acetone, isopropanol, and deionized water to remove organic contaminants.

  • Activate the surface to generate hydroxyl groups. This can be achieved by treatment with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care ).

  • Rinse the substrate extensively with deionized water and dry it under a stream of nitrogen.

Step 2: Formation of the Self-Assembled Monolayer (SAM)

  • Prepare a solution of (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid in a suitable solvent, such as ethanol (B145695) or isopropanol. A typical concentration is in the range of 1-10 mM.

  • Immerse the cleaned and activated substrate in the phosphonic acid solution.

  • Allow the self-assembly process to occur for a sufficient amount of time, typically ranging from a few hours to overnight, at room temperature or slightly elevated temperatures.

  • After the immersion, remove the substrate from the solution and rinse it thoroughly with the same solvent to remove any non-covalently bound molecules.

  • Dry the modified substrate under a stream of nitrogen.

Step 3: Characterization of the Modified Surface

  • Contact Angle Measurement: Measure the water contact angle to assess the change in surface hydrophilicity. A decrease in the contact angle indicates a more hydrophilic surface.

  • X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the presence of phosphorus and other elements from the phosphonic acid molecule on the surface.

  • Atomic Force Microscopy (AFM): Employ AFM to examine the surface topography and roughness of the modified surface.

The following diagram illustrates the general workflow for modifying a surface with (2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid.

Surface_Modification_Workflow Start Start Substrate_Prep Substrate Preparation (Cleaning & Activation) Start->Substrate_Prep SAM_Formation Self-Assembled Monolayer (SAM) Formation (Immersion in Phosphonic Acid Solution) Substrate_Prep->SAM_Formation Rinsing_Drying Rinsing and Drying SAM_Formation->Rinsing_Drying Characterization Surface Characterization (Contact Angle, XPS, AFM) Rinsing_Drying->Characterization End End Characterization->End

Caption: A typical workflow for the modification of a metal oxide surface.

Safety and Handling

Conclusion

(2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)phosphonic acid is a valuable and versatile molecule for researchers in drug discovery and materials science. Its application as a linker in PROTACs offers a promising strategy for targeted protein degradation, a rapidly growing field in therapeutic development. Furthermore, its ability to form stable, hydrophilic self-assembled monolayers on metal oxide surfaces provides a powerful tool for creating biocompatible and anti-fouling materials. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for scientists and professionals to utilize this compound in their research endeavors. As with any chemical, proper safety precautions should always be observed.

References

Technical Guide: Molecular Weight and Purity Analysis of m-PEG3-Phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential analytical methodologies for characterizing m-PEG3-phosphonic acid, a key building block in the development of targeted therapeutics and other advanced biomedical applications. Accurate determination of molecular weight and purity is critical to ensure the quality, consistency, and performance of this versatile linker.

Molecular and Chemical Properties

This compound is a hydrophilic linker molecule that incorporates a short polyethylene (B3416737) glycol (PEG) chain and a terminal phosphonic acid group. These features impart desirable solubility and biocompatibility, making it a valuable component in various bioconjugation strategies.

PropertyValue
Chemical Formula C₇H₁₇O₆P
Molecular Weight 228.18 g/mol [1][2][3]
CAS Number 96962-42-4[2][3]
Appearance White to off-white solid[2]

Experimental Protocols for Analysis

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following sections detail the recommended experimental protocols for determining its molecular weight and purity.

Molecular Weight Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive method for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Chromatography Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over a 10-15 minute run time.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to detect the deprotonated phosphonic acid.

  • Data Analysis: The molecular weight is determined from the mass-to-charge ratio (m/z) of the parent ion. The expected [M-H]⁻ ion for this compound is at m/z 227.07.

Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. Both ¹H and ³¹P NMR are crucial for a comprehensive analysis of this compound.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or Deuterated methanol (B129727) (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The characteristic signals for the PEG backbone protons are expected in the range of 3.5-3.8 ppm.

    • The terminal methoxy (B1213986) group protons should appear around 3.3 ppm.

    • The methylene (B1212753) protons adjacent to the phosphonic acid group will show a distinct chemical shift and coupling to the phosphorus atom.

    • Integration of the peaks corresponding to the different protons should be consistent with the molecular structure. The presence of unexpected signals may indicate impurities.

Experimental Protocol: ³¹P NMR Spectroscopy

³¹P NMR is particularly valuable for identifying and quantifying phosphorus-containing impurities, such as phosphorous acid or other phosphonates.

  • Instrumentation: A 400 MHz or higher NMR spectrometer equipped with a broadband probe.

  • Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis:

    • A single, sharp peak is expected for this compound. The chemical shift will be dependent on the pH of the sample.

    • The presence of other peaks in the ³¹P NMR spectrum would indicate the presence of phosphorus-containing impurities. Quantification can be performed by integrating the respective signals if a suitable internal standard is used.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and for quantifying any non-phosphorus-containing impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: An HPLC system equipped with a UV detector. Since this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection, or an alternative detection method like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used.

  • Chromatography Column: A reversed-phase C18 or a mixed-mode column designed for polar compounds.

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

  • Mobile Phase B: Acetonitrile with the same acidic modifier.

  • Gradient: A shallow gradient to ensure good separation of closely related impurities.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) if no derivatization is used. ELSD or CAD are more universal detection methods for this type of compound.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For pharmaceutical applications, a purity of ≥95% is often required.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

Molecular_Weight_Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Separation Dissolution->HPLC ESI Electrospray Ionization HPLC->ESI MS High-Resolution Mass Spectrometry ESI->MS MassSpectrum Obtain Mass Spectrum MS->MassSpectrum MolecularWeight Determine Molecular Weight (m/z of [M-H]⁻) MassSpectrum->MolecularWeight Purity_Analysis cluster_nmr NMR Analysis cluster_hplc HPLC Analysis Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC H1_NMR ¹H NMR Spectroscopy Prep_NMR->H1_NMR P31_NMR ³¹P NMR Spectroscopy Prep_NMR->P31_NMR Analysis_NMR Structural Confirmation & Impurity Identification H1_NMR->Analysis_NMR P31_NMR->Analysis_NMR Final_Purity Overall Purity Assessment Analysis_NMR->Final_Purity HPLC_Sep HPLC Separation Prep_HPLC->HPLC_Sep Detection UV/ELSD/CAD Detection HPLC_Sep->Detection Analysis_HPLC Purity Calculation (Area % Method) Detection->Analysis_HPLC Analysis_HPLC->Final_Purity

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of PEGylated Phosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylated phosphonic acids are a class of functionalized polymers that have garnered significant interest in the field of drug delivery and biomaterial science. This is attributed to their unique combination of properties: the biocompatibility and stealth characteristics imparted by the polyethylene (B3416737) glycol (PEG) chain, and the strong anchoring capabilities of the phosphonic acid group to various metal oxide surfaces. This technical guide provides a comprehensive overview of the theoretical underpinnings and experimental characterization of these molecules, offering valuable insights for researchers and professionals in drug development. While extensive experimental data exists for their application in nanoparticle functionalization, a direct comparison with theoretical predictions remains an area of active research. Furthermore, their specific interactions with cellular signaling pathways are not yet fully elucidated.

Theoretical Properties of PEGylated Phosphonic Acids

The theoretical understanding of PEGylated phosphonic acids is largely derived from computational modeling techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These methods provide insights into the molecular structure, electronic properties, and interaction dynamics that are often difficult to probe experimentally.

Molecular Modeling and Simulation

DFT calculations are instrumental in understanding the electronic structure and binding mechanisms of the phosphonic acid headgroup to metal oxide surfaces. These calculations can predict bond energies, charge distribution, and the most stable adsorption geometries (e.g., monodentate, bidentate, or tridentate binding)[1]. For instance, DFT studies on phosphonic acid adsorption on TiO2 and ZnO surfaces have elucidated the preferred binding modes and the influence of surface hydroxylation on the anchoring process[1].

MD simulations, on the other hand, provide a dynamic picture of the PEGylated phosphonic acid chains on a surface. These simulations can model the conformational changes of the PEG chain in different solvent environments, the packing density of the polymer layer, and the interactions with surrounding molecules, such as proteins[2]. This is crucial for predicting the "stealth" properties of PEGylated nanoparticles, where the PEG layer sterically hinders protein adsorption and reduces uptake by the reticuloendothelial system.

While these theoretical approaches provide powerful predictive tools, it is important to note that direct validation of these simulations with experimental data for specific PEGylated phosphonic acid systems is an ongoing area of research.

Experimental Properties and Characterization

The experimental characterization of PEGylated phosphonic acids is essential to validate their synthesis and understand their physicochemical properties. A combination of spectroscopic and particle sizing techniques is commonly employed.

Synthesis

The synthesis of PEGylated phosphonic acids can be achieved through various routes. A common method involves the functionalization of a PEG molecule with a phosphonic acid moiety. This can be done, for example, by reacting an amino-terminated PEG with a phosphonic acid derivative[3]. Another approach is the Moedritzer-Irani reaction, which allows for the one-pot synthesis of bis(phosphonic acid)amino-polymers from amino-terminated polyethers[4].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are powerful tools for confirming the successful synthesis and purity of PEGylated phosphonic acids.

  • 1H NMR: Provides information on the PEG backbone and the protons adjacent to the phosphonic acid group.

  • 13C NMR: Confirms the carbon skeleton of the molecule.

  • 31P NMR: Is particularly useful for confirming the presence of the phosphonate (B1237965) group and studying its chemical environment[5]. DFT calculations can be used to predict 31P NMR chemical shifts, which can then be compared with experimental data for structural validation[6][7].

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups within the molecule. Key vibrational bands include:

  • P=O stretching

  • P-O-H stretching

  • C-O-C stretching of the PEG backbone

Changes in these bands upon conjugation or surface binding can provide valuable information about the chemical interactions[8][9]. Theoretical calculations can also be used to simulate vibrational spectra for comparison with experimental results[10].

Physical Characterization

Dynamic Light Scattering (DLS): DLS is a primary technique for measuring the hydrodynamic diameter and size distribution of nanoparticles functionalized with PEGylated phosphonic acids in solution[11][12]. This is crucial for assessing their stability against aggregation.

Zeta Potential: This measurement provides information about the surface charge of the functionalized nanoparticles, which is a key indicator of colloidal stability.

Data Presentation

The following tables summarize key quantitative data reported in the literature for various PEGylated phosphonic acid systems, primarily in the context of nanoparticle coatings.

PolymerNanoparticlePEG Density (chains/nm²)Layer Thickness (nm)Hydrodynamic Diameter (nm)Reference
MPEG2K-MPhCerium Oxide0.2 - 0.5~10Varies with concentration[8]
PEG(5)-BPIron OxideNot ReportedNot Reported24 ± 3[8]

Table 1: Physicochemical Properties of PEGylated Phosphonic Acid Coated Nanoparticles.

TechniqueKey ObservablesPurpose
1H, 13C, 31P NMRChemical shifts, coupling constantsStructural verification, purity assessment
FTIRVibrational bands of functional groupsConfirmation of functionalization
DLSHydrodynamic diameter, size distributionStability and aggregation analysis
Zeta PotentialSurface chargeColloidal stability assessment

Table 2: Summary of Experimental Characterization Techniques.

Experimental Protocols

Protocol 1: Synthesis of Bis(phosphonic acid)amino-terminated PEG via Moedritzer-Irani Reaction

This protocol is adapted from the procedure described for the synthesis of similar polymers[4].

  • Materials: Amino-terminated PEG (e.g., MW 2000), phosphorous acid (H₃PO₃), hydrochloric acid (HCl), and formalin solution (37%).

  • Procedure:

    • In a three-necked flask, combine amino-terminated PEG (0.1 mol), H₃PO₃ (0.2 mol), and concentrated HCl (0.11 mol).

    • Stir the mixture and heat to 100 °C for 5 hours.

    • Slowly add formalin solution (0.22 mol) to the reaction mixture.

    • Maintain the reaction at 100 °C for an additional 24 hours.

    • Cool the mixture and concentrate under reduced pressure to obtain the product.

    • Characterize the product using 1H and 31P NMR.

Protocol 2: Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the synthesized PEGylated phosphonic acid in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • 1H NMR: Acquire a standard 1H NMR spectrum. Identify the characteristic broad peak of the PEG backbone and signals from the protons near the phosphonic acid group.

  • 31P NMR: Acquire a 31P{1H} (proton-decoupled) NMR spectrum. A single peak in the phosphonate region confirms the presence of the desired functional group. The chemical shift can be compared to literature values or theoretical predictions.

  • Data Analysis: Integrate the relevant peaks to assess purity and the degree of functionalization.

Protocol 3: Characterization by FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet of the solid sample or cast a thin film on a suitable IR-transparent window from a solution.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for P=O, P-O-H, and C-O-C stretching vibrations to confirm the presence of both the phosphonic acid and PEG moieties.

Protocol 4: Characterization by Dynamic Light Scattering (DLS)

This protocol is a general guideline for analyzing PEGylated nanoparticles[11][12].

  • Sample Preparation: Disperse the PEGylated phosphonic acid-coated nanoparticles in a suitable solvent (e.g., deionized water, PBS) at an appropriate concentration. Filter the sample through a sub-micron filter to remove any large aggregates or dust.

  • Instrument Setup: Use a commercial DLS instrument. Set the laser wavelength, scattering angle, and temperature.

  • Measurement: Place the sample cuvette in the instrument and allow it to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Use the instrument's software to perform a cumulants analysis to obtain the z-average hydrodynamic diameter and the polydispersity index (PDI). A low PDI value indicates a monodisperse sample.

Visualization of Workflows and Relationships

Diagram 1: Synthesis and Characterization Workflow

cluster_synthesis Synthesis cluster_characterization Characterization start Start with Amino-Terminated PEG reaction Moedritzer-Irani Reaction (H3PO3, HCl, Formalin) start->reaction product PEGylated Phosphonic Acid reaction->product nmr NMR Spectroscopy (1H, 13C, 31P) product->nmr Verify Structure ftir FTIR Spectroscopy product->ftir Confirm Functional Groups dls Dynamic Light Scattering product->dls Analyze Size (if nanoparticle) zeta Zeta Potential product->zeta Assess Stability (if nanoparticle)

Caption: Workflow for the synthesis and characterization of PEGylated phosphonic acids.

Diagram 2: Drug Development Application Workflow

cluster_dev Drug Development Pipeline synthesis Synthesis of PEGylated Phosphonic Acid conjugation Conjugation to Nanoparticle/Drug synthesis->conjugation invitro In Vitro Studies (Cytotoxicity, Uptake) conjugation->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo clinical Clinical Trials invivo->clinical

Caption: A logical workflow for the application of PEGylated phosphonic acids in drug development.

Biological Interactions and Signaling Pathways

A critical aspect of drug development is understanding how a molecule interacts with biological systems at the cellular and subcellular level. While PEGylation is generally known to enhance biocompatibility and reduce immunogenicity, the specific effects of the phosphonic acid moiety in a PEGylated context on intracellular signaling pathways are not well-documented in the current scientific literature based on the conducted searches.

Research on bisphosphonates, which share the P-C-P structure, has shown that they can be metabolized into ATP analogs that inhibit various kinases and interfere with cell signaling pathways[13]. However, it is not clear if PEGylated phosphonic acids undergo similar transformations or have similar effects.

The primary role of the phosphonic acid group in the context of PEGylated polymers is as a strong and stable anchor to metal oxide nanoparticles. This stable coating then dictates the interaction of the nanoparticle with the biological environment. The PEG layer provides a hydrophilic shield that minimizes opsonization (the process of marking a pathogen for ingestion and destruction by a phagocyte) and reduces uptake by the mononuclear phagocyte system, thereby prolonging circulation time.

Future research is needed to investigate whether the phosphonic acid group itself, when presented on a PEGylated nanoparticle, can directly influence cell signaling. For instance, it would be valuable to study if these functionalized nanoparticles interact with cell surface receptors or are internalized and subsequently affect intracellular kinase cascades or other signaling networks.

Conclusion

PEGylated phosphonic acids represent a versatile and promising class of polymers for applications in drug delivery and biomaterials. Their synthesis and experimental characterization are well-established, providing a solid foundation for their use in functionalizing nanoparticles and other surfaces. Theoretical modeling offers powerful tools for predicting their behavior at the molecular level, although further studies are needed to directly correlate these predictions with experimental observations. A significant knowledge gap remains regarding their specific interactions with biological signaling pathways. As the field of nanomedicine continues to advance, a deeper understanding of these interactions will be crucial for the rational design of more effective and targeted therapeutic agents.

References

Methodological & Application

protocol for functionalizing iron oxide nanoparticles with m-PEG3-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Protocol for Functionalizing Iron Oxide Nanoparticles with m-PEG3-Phosphonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron oxide nanoparticles (IONPs) are of significant interest for biomedical applications such as magnetic resonance imaging (MRI), drug delivery, and hyperthermia due to their unique superparamagnetic properties.[1] However, bare IONPs are prone to aggregation in physiological conditions and can be rapidly cleared by the reticuloendothelial system.[2] Surface functionalization with biocompatible polymers like polyethylene (B3416737) glycol (PEG) is crucial to improve their stability, biocompatibility, and circulation time.[1][3]

Phosphonic acid-based linkers have demonstrated a higher binding affinity for metal oxide surfaces compared to commonly used carboxylic acid anchors, resulting in more stable and resilient coatings.[4][5] This protocol details a method for the surface functionalization of iron oxide nanoparticles with methoxy-PEG3-phosphonic acid (m-PEG3-PA), a short-chain PEG ligand that provides a hydrophilic and biocompatible shell. This functionalization enhances the colloidal stability of the nanoparticles in biological media, a critical requirement for in vivo applications.[4][6][7]

Experimental Protocols

This section provides a detailed methodology for the functionalization of pre-synthesized or commercially available iron oxide nanoparticles via a ligand exchange process. The protocol is adapted from established methods for coating IONPs with phosphonate-PEG ligands.[8]

Materials
Synthesis of this compound Coated IONPs (Ligand Exchange)

This protocol describes the functionalization of hydrophobic IONPs. A similar procedure can be adapted for hydrophilic IONPs by using an aqueous solvent system.[8]

  • Nanoparticle Dispersion: Disperse a solution of hydrophobic iron oxide nanoparticles (e.g., 30 mg of oleic acid-coated IONPs in 1 mL CH₂Cl₂) in a glass vial. Bath sonicate the dispersion for 10 minutes to ensure homogeneity.

  • Ligand Solution Preparation: In a separate vial, prepare a solution of this compound in a mixture of dichloromethane and methanol. The optimal concentration of the PEG ligand may need to be determined empirically, but a starting point is to use a molar excess relative to the estimated surface iron atoms. For example, dissolve an appropriate amount of this compound in 1.4 mL of CH₂Cl₂ and 0.6 mL of methanol.[8]

  • Ligand Exchange Reaction: Add the this compound solution to the nanoparticle dispersion.

  • Sonication and Incubation: Sonicate the reaction mixture for 1 hour, followed by 1 hour of resting. Repeat this cycle three times. After the final sonication cycle, leave the mixture to react overnight at room temperature on a magnetic stirrer.[8]

  • Purification - Phase Transfer: After overnight incubation, the functionalized nanoparticles will have transferred to the methanolic phase or precipitated if the solvent polarity is insufficient to maintain dispersion. If a phase transfer to a more polar solvent is desired, water can be added, and the mixture can be agitated to move the now hydrophilic nanoparticles into the aqueous phase.

  • Washing and Isolation:

    • Centrifuge the dispersion to pellet the functionalized nanoparticles.

    • Remove the supernatant containing excess unbound ligand and residual oleic acid.

    • Redisperse the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and redispersion steps at least three times to ensure complete removal of impurities.

  • Final Dispersion and Storage: After the final wash, redisperse the purified m-PEG3-PA functionalized IONPs in a suitable aqueous buffer (e.g., DI water or phosphate-buffered saline) for storage. The pH of the final dispersion can be adjusted to neutral (pH ~7-8) using a dilute solution of ammonium hydroxide.[9]

Data Presentation

The successful functionalization of IONPs with this compound can be confirmed by various characterization techniques. The following table summarizes typical quantitative data obtained before and after functionalization.

ParameterBefore Functionalization (Oleic Acid Coated)After Functionalization (m-PEG3-PA Coated)Characterization Technique
Hydrodynamic Diameter ~20-30 nm (in organic solvent)~40-60 nm (in aqueous media)[9]Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral (in organic solvent)Negative (e.g., -20 to -40 mV in aqueous media)Zeta Potential Measurement
Grafting Density N/A~0.2 - 1.0 PEG chains/nm²[4]Thermogravimetric Analysis (TGA) / Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Dispersion Stability Stable in non-polar solventsStable in aqueous buffers and biological media for extended periods (days to weeks)[4][9]Visual Inspection / DLS over time

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the functionalization of iron oxide nanoparticles with this compound.

experimental_workflow cluster_start Starting Materials cluster_process Functionalization Process cluster_end Final Product & Characterization IONPs Hydrophobic IONPs (Oleic Acid Coated) Mixing Mixing of IONPs and PEG-PA IONPs->Mixing PEG_PA This compound Dispersion Dispersion in CH₂Cl₂/Methanol PEG_PA->Dispersion Dispersion->Mixing Reaction Sonication & Overnight Reaction Mixing->Reaction Ligand Exchange Purification Washing & Centrifugation Reaction->Purification Phase Transfer Final_Product m-PEG3-PA Coated IONPs (Aqueous Dispersion) Purification->Final_Product Isolation Characterization Characterization (DLS, Zeta, etc.) Final_Product->Characterization logical_relationship cluster_core Core Nanoparticle cluster_functionalization Surface Functionalization cluster_properties Resulting Properties cluster_applications Biomedical Applications Core_NP Iron Oxide Core Phosphonic_Acid Phosphonic Acid Anchor Core_NP->Phosphonic_Acid Strong Binding PEG_Chain m-PEG3 Chain Core_NP->PEG_Chain Surface Coating Stability Enhanced Colloidal Stability Phosphonic_Acid->Stability Biocompatibility Improved Biocompatibility PEG_Chain->Biocompatibility Circulation Longer Blood Circulation PEG_Chain->Circulation Applications Drug Delivery, MRI, etc. Stability->Applications Biocompatibility->Applications Circulation->Applications

References

Application Notes and Protocols: m-PEG3-phosphonic acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)-phosphonic acid (m-PEG-phosphonic acid), with a specific focus on m-PEG3-phosphonic acid, in the preparation of targeted drug delivery vehicles. Detailed protocols for key experiments are provided to guide researchers in the design and evaluation of these advanced drug delivery systems.

Introduction to this compound in Drug Delivery

This compound is a heterobifunctional linker that plays a crucial role in modern drug delivery systems. It combines the "stealth" properties of polyethylene (B3416737) glycol (PEG) with the bone-targeting capabilities of phosphonic acid. The PEG component reduces immunogenicity and prevents rapid clearance by the mononuclear phagocyte system (MPS), thereby prolonging the circulation time of the drug carrier.[1][2] The terminal phosphonic acid group exhibits a high affinity for calcium phosphate, the primary mineral component of bone, making it an excellent targeting moiety for skeletal tissues.[3][4] This dual functionality makes this compound and similar PEG-phosphonate conjugates highly valuable for developing therapies for bone diseases, such as osteoporosis and bone cancer.[4][5]

Key Advantages:

  • Prolonged Circulation: The PEG chain provides a hydrophilic shield, reducing opsonization and clearance by the immune system.[1]

  • Bone Targeting: The phosphonic acid group actively targets hydroxyapatite (B223615), the mineral matrix of bone.[3][6]

  • Improved Biocompatibility: PEGylation is a well-established method to enhance the biocompatibility of nanoparticles.[7]

  • Versatility: Can be used to functionalize a variety of drug delivery vehicles, including liposomes, polymeric nanoparticles, and inorganic nanoparticles.[4][8]

Core Applications and Mechanisms

The primary application of this compound in drug delivery is the surface functionalization of nanocarriers to create long-circulating, bone-targeting drug delivery systems.

Surface Modification of Nanoparticles

This compound can be conjugated to the surface of various nanoparticles (e.g., iron oxide, silica, gold) and liposomes. The phosphonic acid group can form stable bonds with metal oxides, while the PEG chain extends into the aqueous environment, creating a protective layer.[8][9] This modification enhances the colloidal stability of the nanoparticles in biological media.

Bone-Targeted Drug Delivery

The phosphonic acid moiety has a strong chelating affinity for calcium ions present in hydroxyapatite (Ca10(PO4)6(OH)2), the main inorganic component of bone.[3] This interaction allows for the accumulation of drug-loaded nanocarriers at sites of active bone remodeling, which is often increased in pathological conditions like bone metastases or osteoporosis.[4][6]

Mechanism of Bone Targeting:

The logical flow of how this compound facilitates bone-targeted drug delivery is outlined below.

cluster_0 Preparation of Drug Delivery Vehicle cluster_1 Systemic Administration and Circulation cluster_2 Targeting and Uptake cluster_3 Therapeutic Action Drug Therapeutic Drug Carrier Nanocarrier (e.g., Liposome, Nanoparticle) Drug->Carrier Encapsulation FunctionalizedCarrier Functionalized Drug Delivery Vehicle Carrier->FunctionalizedCarrier Surface Modification with This compound CirculatingVehicle Vehicle in Bloodstream FunctionalizedCarrier->CirculatingVehicle Intravenous Injection ProlongedCirculation Prolonged Circulation CirculatingVehicle->ProlongedCirculation PEG 'Stealth' Effect (Reduced Opsonization) BoneTargeting Accumulation in Bone Tissue ProlongedCirculation->BoneTargeting Phosphonate-Hydroxyapatite Interaction CellularUptake Cellular Internalization BoneTargeting->CellularUptake Endocytosis by Bone Cells (e.g., Osteoclasts) DrugRelease Drug Release CellularUptake->DrugRelease Intracellular Drug Release TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect Pharmacological Action start Start: Oleic acid-coated IONPs in DCM add_peg Add this compound start->add_peg incubate Incubate with stirring (1-2 hours) add_peg->incubate precipitate Precipitate with ethanol (B145695) incubate->precipitate wash Wash with ethanol (3x) using magnetic separation precipitate->wash disperse Resuspend in aqueous buffer wash->disperse characterize Characterize: DLS, Zeta Potential, FTIR disperse->characterize end End: Functionalized IONPs characterize->end cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis SeedCells Seed cells in 96-well plate Adhesion Allow cells to adhere overnight SeedCells->Adhesion AddNanoparticles Add drug-loaded nanoparticles Adhesion->AddNanoparticles Incubate Incubate for 24/48/72 hours AddNanoparticles->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Add solubilizing agent IncubateMTT->Solubilize MeasureAbsorbance Measure absorbance Solubilize->MeasureAbsorbance CalculateViability Calculate cell viability (%) MeasureAbsorbance->CalculateViability DetermineIC50 Determine IC50 value CalculateViability->DetermineIC50

References

Application Notes and Protocols: Conjugation of m-PEG3-Phosphonic Acid to Quantum Dots for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra. These characteristics make them highly desirable fluorescent probes for a variety of biomedical applications, including in vitro and in vivo bioimaging, biosensing, and drug delivery. However, pristine QDs are typically synthesized in organic solvents and are not suitable for biological applications due to their hydrophobicity and potential toxicity.

Surface modification of QDs with biocompatible ligands is crucial to render them water-soluble, stable in physiological environments, and to reduce non-specific binding to cells and tissues. Polyethylene glycol (PEG) is a widely used polymer for surface functionalization due to its hydrophilicity, biocompatibility, and ability to prevent protein adsorption. The phosphonic acid group serves as a robust anchor to the surface of various types of quantum dots, forming a stable conjugate.

This document provides detailed application notes and protocols for the conjugation of methoxy-terminated triethylene glycol phosphonic acid (m-PEG3-phosphonic acid) to quantum dots for bioimaging applications.

Data Presentation

The following tables summarize typical quantitative data obtained before and after the conjugation of this compound to quantum dots. The exact values can vary depending on the specific type and size of the quantum dots, as well as the precise conjugation conditions.

Table 1: Physicochemical Properties of Bare and this compound Conjugated Quantum Dots

PropertyBare Quantum Dots (in organic solvent)This compound Conjugated QDs (in aqueous buffer)
Hydrodynamic Diameter (nm) 4 - 1015 - 30
Zeta Potential (mV) Not applicable (in non-polar solvent)-20 to -40
Quantum Yield (%) 50 - 8040 - 70
Solubility Soluble in organic solvents (e.g., toluene, chloroform)Soluble in aqueous buffers (e.g., PBS, Tris)

Table 2: Biocompatibility and Cellular Interaction of this compound Conjugated Quantum Dots

ParameterResult
Cell Viability (%) at 100 nM after 24h > 90%
Cellular Uptake Dose and time-dependent, primarily through endocytosis
Non-specific Binding Significantly reduced compared to bare or charged ligand-coated QDs

Experimental Protocols

Materials
  • Hydrophobic quantum dots (e.g., CdSe/ZnS, InP/ZnS) in a non-polar solvent like toluene.

  • This compound

  • Anhydrous solvents: Chloroform (B151607), Methanol (B129727), Hexane (B92381)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Hydroxide (NaOH)

  • Centrifuge tubes

  • Ultrasonic bath

  • Rotary evaporator

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements

  • Fluorometer for quantum yield measurement

  • Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)

  • A relevant cell line for bioimaging studies (e.g., HeLa, MCF-7)

  • Fluorescence microscope

Protocol 1: Ligand Exchange for this compound Conjugation

This protocol describes the process of replacing the original hydrophobic ligands on the quantum dot surface with the hydrophilic this compound via a ligand exchange reaction.

  • Preparation of Ligand Solution:

    • Dissolve this compound in a mixture of chloroform and methanol (e.g., 1:1 v/v) to a final concentration of 10 mg/mL.

    • Adjust the pH of the ligand solution to ~10-11 by adding 0.1 M NaOH dropwise. This deprotonates the phosphonic acid group, facilitating its binding to the QD surface.

  • Ligand Exchange Reaction:

    • In a clean, dry flask, add 1 mL of the stock solution of hydrophobic quantum dots (typically 5-10 µM in toluene).

    • Add 5 mL of the prepared this compound solution. The excess of the new ligand drives the exchange reaction.

    • Sonicate the mixture for 30-60 minutes at room temperature.

    • Allow the mixture to stir overnight at room temperature in the dark.

  • Purification of Conjugated Quantum Dots:

    • After the reaction, transfer the mixture to a centrifuge tube.

    • Add an equal volume of hexane to precipitate the now hydrophilic quantum dots.

    • Centrifuge the mixture at 4000 rpm for 10 minutes. The conjugated QDs will form a pellet.

    • Carefully decant the supernatant containing the excess hydrophobic ligands and solvent.

    • Resuspend the pellet in a small volume of PBS (pH 7.4).

    • To further purify, repeat the precipitation and resuspension steps two more times. For the subsequent precipitations, a polar anti-solvent like acetone (B3395972) can be used.

    • After the final wash, resuspend the purified this compound conjugated QDs in PBS.

  • Characterization:

    • Measure the hydrodynamic diameter and zeta potential of the conjugated QDs using Dynamic Light Scattering (DLS).

    • Determine the quantum yield of the conjugated QDs using a fluorometer, with a reference dye such as Rhodamine 6G.

    • Assess the colloidal stability of the conjugated QDs in various biological buffers and over time.

Protocol 2: In Vitro Cell Labeling and Bioimaging

This protocol outlines the procedure for using the this compound conjugated quantum dots for labeling and imaging of live cells.

  • Cell Culture:

    • Culture the chosen cell line in appropriate media and conditions until they reach 70-80% confluency in a suitable imaging dish or plate (e.g., glass-bottom dishes).

  • Cell Labeling:

    • Prepare a working solution of the this compound conjugated QDs in cell culture medium. The final concentration will need to be optimized, but a starting range of 10-100 nM is recommended.

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the QD-containing medium to the cells.

    • Incubate the cells with the QDs for a predetermined time (e.g., 2, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Imaging:

    • After incubation, gently wash the cells three times with warm PBS to remove any unbound QDs.

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the labeled cells using a fluorescence microscope equipped with the appropriate filter sets for the specific quantum dots used.

  • Cytotoxicity Assay (Optional but Recommended):

    • To assess the potential toxicity of the conjugated QDs, perform a standard cytotoxicity assay (e.g., MTT, MTS, or Live/Dead assay) on cells treated with a range of QD concentrations.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_application Bioimaging Application Hydrophobic QDs Hydrophobic QDs Ligand Exchange Ligand Exchange Hydrophobic QDs->Ligand Exchange This compound This compound This compound->Ligand Exchange Purification Purification Ligand Exchange->Purification Conjugated QDs Conjugated QDs Purification->Conjugated QDs DLS (Size, Zeta) DLS (Size, Zeta) Conjugated QDs->DLS (Size, Zeta) Fluorometry (QY) Fluorometry (QY) Conjugated QDs->Fluorometry (QY) Stability Assay Stability Assay Conjugated QDs->Stability Assay Cell Labeling Cell Labeling Conjugated QDs->Cell Labeling Conjugated QDs->Cell Labeling Cell Culture Cell Culture Cell Culture->Cell Labeling Fluorescence Microscopy Fluorescence Microscopy Cell Labeling->Fluorescence Microscopy Cytotoxicity Assay Cytotoxicity Assay Cell Labeling->Cytotoxicity Assay

Caption: Experimental workflow for QD conjugation and bioimaging.

signaling_pathway QD_conjugate m-PEG3-PA-QD Cell_Membrane Cell Membrane QD_conjugate->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Potential Fate) Endosome->Lysosome Cytoplasm Cytoplasmic Release (Desired) Endosome->Cytoplasm Imaging Fluorescence Imaging Cytoplasm->Imaging

Caption: Cellular uptake pathway of conjugated quantum dots.

Discussion and Troubleshooting

  • Incomplete Ligand Exchange: If the quantum dots do not become water-soluble, it may indicate an incomplete ligand exchange. Ensure the this compound solution is sufficiently basic to deprotonate the phosphonic acid. Increasing the reaction time or temperature (e.g., to 40-50°C) may also improve the exchange efficiency.

  • Aggregation of Conjugated QDs: Aggregation in aqueous solution can be a problem. This may be due to incomplete removal of the original hydrophobic ligands or insufficient surface coverage by the new PEGylated ligands. Ensure thorough purification. The ionic strength of the buffer can also influence stability; test different buffer conditions if aggregation persists.

  • Low Quantum Yield: A decrease in quantum yield after conjugation is common. This can be minimized by optimizing the ligand exchange conditions (e.g., using a minimal amount of base necessary for deprotonation) and by ensuring the quantum dots have a high-quality inorganic shell (e.g., ZnS) to protect the core.

  • High Cytotoxicity: While PEGylation significantly reduces cytotoxicity, high concentrations of quantum dots can still be toxic. It is essential to determine the optimal, non-toxic concentration for your specific cell line and application through a dose-response cytotoxicity study.

  • Low Cellular Uptake: The neutral charge and hydrophilic nature of the PEG coating reduce non-specific interactions, which can also lead to lower cellular uptake compared to charged nanoparticles. If higher uptake is required, the incubation time can be extended, or targeting ligands (e.g., peptides, antibodies) can be conjugated to the distal end of the PEG chain (if using a heterobifunctional PEG ligand).

By following these protocols and considering the troubleshooting advice, researchers can successfully conjugate this compound to quantum dots and utilize them as robust and biocompatible probes for a wide range of bioimaging applications.

Application Notes and Protocols for Enhancing Nanoparticle Stability in Biological Media Using m-PEG3-Phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful translation of nanoparticles (NPs) for biomedical applications, including drug delivery and diagnostics, is critically dependent on their stability in complex biological environments. Unmodified nanoparticles are prone to aggregation and opsonization in physiological media, leading to rapid clearance from circulation and potential toxicity. Surface modification with hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), is a widely adopted strategy to overcome these challenges. The phosphonic acid functional group serves as a robust anchor to the surface of various metal oxide nanoparticles, including iron oxide, cerium oxide, and titanium oxide, providing a more stable linkage compared to carboxyl or thiol groups.[1][2]

This document provides detailed application notes and protocols for the use of methoxy-PEG3-phosphonic acid (m-PEG3-phosphonic acid) to improve the stability of nanoparticles in biological media. While direct data for this compound is limited, the principles and protocols are based on studies utilizing short-chain PEG-phosphonic acids and provide a strong foundation for its application. The use of a short PEG chain like m-PEG3 offers the advantage of a smaller hydrodynamic radius, which can be beneficial for certain applications where minimizing particle size is crucial.

Principle of Stabilization

The stabilization of nanoparticles with this compound is achieved through a dual-function mechanism. The phosphonic acid group strongly chelates to the metal atoms on the nanoparticle surface, forming a stable, multidentate bond.[3] The hydrophilic PEG chain extends into the aqueous environment, creating a steric barrier that prevents protein adsorption (formation of a protein corona) and subsequent aggregation. This "stealth" property imparted by the PEG layer increases the nanoparticle's circulation half-life and bioavailability.

Experimental Protocols

Protocol 1: Nanoparticle Surface Functionalization with this compound (Ligand Exchange Method)

This protocol describes the surface modification of pre-synthesized hydrophobic nanoparticles (e.g., oleic acid-capped iron oxide nanoparticles) with this compound via a ligand exchange reaction.

Materials:

  • Hydrophobic nanoparticles (e.g., oleic acid-capped iron oxide NPs) dispersed in a nonpolar solvent (e.g., chloroform, hexane).

  • This compound.

  • Anhydrous solvents (e.g., dichloromethane (B109758), methanol).

  • Ammonium (B1175870) hydroxide (B78521) (for pH adjustment).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Deionized (DI) water.

  • Sonicator (bath or probe).

  • Centrifuge.

  • Magnetic stirrer.

Procedure:

  • Nanoparticle Dispersion: Disperse the hydrophobic nanoparticles in a suitable organic solvent (e.g., 10 mg/mL in chloroform).

  • Ligand Solution Preparation: Prepare a solution of this compound in a mixture of dichloromethane and methanol (B129727) (e.g., 10:1 v/v) at a concentration of 5 mg/mL.

  • Ligand Exchange Reaction:

    • In a round-bottom flask, add the nanoparticle dispersion.

    • Add the this compound solution to the nanoparticle dispersion. The molar ratio of this compound to the surface atoms of the nanoparticles should be optimized, but a starting point of 100:1 can be used.

    • Sonicate the mixture for 30-60 minutes to facilitate the ligand exchange process.[4]

    • Allow the mixture to stir at room temperature for 12-24 hours.

  • Phase Transfer and Purification:

    • Add DI water to the reaction mixture and adjust the pH to ~8 with ammonium hydroxide to deprotonate the phosphonic acid and facilitate the transfer of the functionalized nanoparticles to the aqueous phase.

    • Shake the mixture vigorously and allow the phases to separate. The aqueous phase containing the hydrophilic nanoparticles should become colored.

    • Carefully collect the aqueous phase.

    • Purify the functionalized nanoparticles by repeated centrifugation and redispersion in PBS (pH 7.4). Centrifugation conditions will depend on the nanoparticle size and density (e.g., 10,000 x g for 30 minutes). Perform at least three washing cycles to remove excess unbound ligand.

  • Final Dispersion: After the final wash, resuspend the nanoparticle pellet in the desired biological buffer (e.g., PBS or cell culture medium) and store at 4°C.

Protocol 2: Characterization of this compound Functionalized Nanoparticles

1. Hydrodynamic Diameter and Zeta Potential Measurement:

  • Instrumentation: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

  • Procedure:

    • Disperse the functionalized nanoparticles in DI water or PBS at a concentration of approximately 0.1 mg/mL.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size distribution and aggregation state.

    • Measure the zeta potential to determine the surface charge of the nanoparticles. Successful functionalization should result in a shift to a more negative zeta potential due to the phosphonic acid groups.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Instrumentation: FTIR Spectrometer.

  • Procedure:

    • Lyophilize the functionalized nanoparticles to obtain a dry powder.

    • Acquire the FTIR spectrum of the powder.

    • Compare the spectrum to that of the unfunctionalized nanoparticles and free this compound. Look for characteristic peaks of the P-O and C-O-C stretching vibrations from the ligand on the nanoparticle surface.

Protocol 3: In Vitro Stability Assessment in Biological Media

This protocol assesses the colloidal stability of the functionalized nanoparticles in simulated biological fluids.

Materials:

  • This compound functionalized nanoparticles.

  • Unfunctionalized (control) nanoparticles.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Dynamic Light Scattering (DLS) instrument.

  • UV-Vis Spectrophotometer.

Procedure:

  • Sample Preparation:

    • Disperse the functionalized and unfunctionalized nanoparticles in PBS and DMEM with 10% FBS at a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the nanoparticle dispersions at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 12, 24, and 48 hours), take an aliquot of each sample.

    • DLS Measurement: Measure the hydrodynamic diameter and PDI to monitor for any changes in particle size or aggregation.[1]

    • UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., gold), monitor changes in the surface plasmon resonance peak, as aggregation will cause a red-shift and broadening of the peak. For other nanoparticles, monitor the absorbance at a fixed wavelength to observe any sedimentation.

Data Presentation

The following tables summarize the expected quantitative data from the characterization and stability studies. The values are illustrative and based on trends observed for nanoparticles functionalized with similar short-chain PEG-phosphonic acids.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization with this compound

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unfunctionalized (in organic solvent)10 ± 2< 0.2+15 ± 5
Functionalized (in PBS)15 ± 3< 0.25-25 ± 5

Table 2: Colloidal Stability of Nanoparticles in Biological Media over 48 Hours at 37°C

Nanoparticle SampleMediumTime (hours)Hydrodynamic Diameter (nm)PDI
Unfunctionalized PBS0> 1000 (aggregated)> 0.7
48> 1000 (aggregated)> 0.7
DMEM + 10% FBS0> 1000 (aggregated)> 0.7
48> 1000 (aggregated)> 0.7
Functionalized PBS015 ± 3< 0.25
4818 ± 4< 0.3
DMEM + 10% FBS020 ± 5< 0.3
4825 ± 6< 0.35

Note: The slight increase in the hydrodynamic diameter of functionalized nanoparticles in serum-containing media is expected due to the formation of a minimal protein corona.

Visualizations

Experimental_Workflow NP_Synthesis Hydrophobic Nanoparticle Synthesis Ligand_Exchange Ligand Exchange Reaction (Sonication & Stirring) NP_Synthesis->Ligand_Exchange Ligand_Prep This compound Solution Preparation Ligand_Prep->Ligand_Exchange Phase_Transfer Phase Transfer to Aqueous Solution Ligand_Exchange->Phase_Transfer Purification Purification (Centrifugation) Phase_Transfer->Purification Characterization Characterization (DLS, Zeta, FTIR) Purification->Characterization Stability_Test In Vitro Stability Assessment Characterization->Stability_Test Final_Product Stable Aqueous Nanoparticle Dispersion Stability_Test->Final_Product

Caption: Workflow for nanoparticle functionalization and stability testing.

Logical_Relationship Unstable_NP Unstable Nanoparticle in Biological Media Aggregation Aggregation Unstable_NP->Aggregation Opsonization Opsonization Unstable_NP->Opsonization mPEG_PA This compound Surface Functionalization Unstable_NP->mPEG_PA leads to Rapid_Clearance Rapid Clearance Aggregation->Rapid_Clearance Opsonization->Rapid_Clearance Stable_NP Stable Nanoparticle in Biological Media mPEG_PA->Stable_NP results in Steric_Hindrance Steric Hindrance Stable_NP->Steric_Hindrance Reduced_Corona Reduced Protein Corona Stable_NP->Reduced_Corona Long_Circulation Long Circulation Half-life Steric_Hindrance->Long_Circulation Reduced_Corona->Long_Circulation

Caption: Rationale for using this compound for nanoparticle stabilization.

Conclusion

The use of this compound for the surface functionalization of nanoparticles is a promising strategy to enhance their stability in biological media. The strong phosphonic acid anchor combined with the hydrophilic PEG chain provides a robust coating that minimizes aggregation and protein adsorption. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively stabilize their nanoparticle systems for various biomedical applications. It is important to note that while the principles are well-established, optimization of the functionalization and purification steps for each specific nanoparticle system is recommended to achieve the best performance. Studies have also indicated that copolymers with multiple phosphonic acid anchoring points can provide even greater long-term stability.[5]

References

Application of m-PEG3-phosphonic Acid in MRI Contrast Agent Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of advanced Magnetic Resonance Imaging (MRI) contrast agents is pivotal for enhancing diagnostic accuracy and enabling molecular imaging. An ideal contrast agent should exhibit high relaxivity, excellent biocompatibility, prolonged blood circulation time, and specific targeting capabilities. The surface functionalization of nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) is a well-established strategy to achieve these properties. m-PEG3-phosphonic acid is a short-chain, methoxy-terminated PEG derivative equipped with a phosphonic acid headgroup. This molecule serves as a highly effective surface ligand for the development of nanoparticle-based MRI contrast agents, particularly those based on metal oxides like superparamagnetic iron oxide nanoparticles (SPIONs) and gadolinium oxide (Gd₂O₃) nanoparticles.

The phosphonic acid group provides a strong and stable anchor to the metal oxide surface through multidentate coordination, offering superior stability compared to carboxylate anchors, especially in physiological conditions.[1][2] The short PEG chain (n=3) imparts hydrophilicity, which is crucial for colloidal stability in aqueous media and for reducing non-specific protein adsorption, thereby preventing rapid clearance by the reticuloendothelial system (RES).[3] This "stealth" property prolongs the circulation half-life of the nanoparticles, making them suitable for applications such as MR angiography and targeted imaging.[3][4]

These application notes provide a comprehensive overview of the use of this compound in the development of MRI contrast agents, including detailed experimental protocols, quantitative data, and workflow visualizations.

Key Applications and Advantages

  • Surface Functionalization of Iron Oxide Nanoparticles (IONPs): this compound is used to coat IONPs, transforming them from hydrophobic nanoparticles, often synthesized in organic media, into highly stable, water-dispersible colloids suitable for intravenous administration. This surface modification is critical for their function as T₂ or T₁-T₂ dual-modal contrast agents.

  • Stabilization of Gadolinium-Based Nanoparticles: For T₁-weighted imaging, this compound can be used to stabilize gadolinium oxide or other gadolinium-based nanoparticles, enhancing their relaxivity and biocompatibility.

  • Improved Biocompatibility and Reduced Toxicity: The PEGylated surface minimizes opsonization and uptake by macrophages, leading to lower toxicity and improved safety profiles.[5]

  • Enhanced Pharmacokinetics: The hydrophilic PEG shell increases the hydrodynamic radius and prevents aggregation, leading to longer blood circulation times, which is essential for sustained imaging windows and effective targeting.[3][4]

  • Platform for Further Functionalization: While this compound itself is methoxy-terminated, related PEG-phosphonic acid linkers with terminal functional groups (e.g., -COOH, -NH₂) can be co-incorporated to enable the conjugation of targeting moieties such as antibodies, peptides, or small molecules for molecular imaging applications.

Quantitative Data Summary

The following tables summarize key quantitative data for MRI contrast agents functionalized with phosphonate-PEG ligands. While specific data for this compound is limited in the literature, the tables provide a comparative overview of how PEG chain length and the phosphonate (B1237965) anchor influence the properties of nanoparticle-based contrast agents.

Table 1: Physicochemical Properties of Phosphonate-PEG Functionalized Iron Oxide Nanoparticles (IONPs)

Nanoparticle SystemPEG Molecular Weight (Da)Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
PEG-BP-USPIOs5000~18-1.24[6]
DP-PEG-IONPs (3.6 nm core)1000Not specifiedNot specified[7]
DP-PEG-IONPs (3.6 nm core)2000Not specifiedNot specified[7]
DP-PEG-IONPs (3.6 nm core)5000Not specifiedNot specified[7]
DP-PEG-IONPs (10.9 nm core)1000Not specifiedNot specified[7]
DP-PEG-IONPs (10.9 nm core)2000Not specifiedNot specified[7]
DP-PEG-IONPs (10.9 nm core)5000Not specifiedNot specified[7]

BP: Bisphosphonate, USPIOs: Ultrasmall Superparamagnetic Iron Oxide Nanoparticles, DP-PEG: Diphosphonate-PEG

Table 2: Relaxivity Data for Phosphonate-PEG Functionalized Iron Oxide Nanoparticles (IONPs) at 3T

Nanoparticle SystemPEG Molecular Weight (Da)r₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)r₂/r₁ RatioReference
PEG(5)-BP-USPIOs50009.528.22.97[3]
S-DP-PEG1k10007.3 ± 0.234.5 ± 0.44.73[7]
S-DP-PEG2k20007.4 ± 0.138.6 ± 0.55.22[7]
S-DP-PEG5k50007.5 ± 0.242.1 ± 0.65.61[7]
L-DP-PEG1k10001.8 ± 0.1110.3 ± 1.561.28[7]
L-DP-PEG2k20001.9 ± 0.1125.4 ± 2.166.00[7]
L-DP-PEG5k50002.0 ± 0.1138.7 ± 2.569.35[7]

S: Small IONPs (3.6 nm), L: Large IONPs (10.9 nm)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a generic PEG-phosphonate ligand and its use in the surface functionalization of iron oxide nanoparticles. These can be adapted for this compound.

Protocol 1: Synthesis of (m-PEG-4-oxobutyl)phosphonic Acid

This protocol describes a general method for synthesizing a PEG-phosphonate ligand, which can be adapted for a PEG3 chain.

Materials:

Procedure:

  • Esterification:

    • Dissolve m-PEG-OH (1 equivalent), 4-(diethoxyphosphoryl)butanoic acid (1.2 equivalents), and DMAP (0.01 equivalents) in anhydrous DCM.

    • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Cool the reaction mixture to -20°C for 1 hour to precipitate the dicyclohexylurea byproduct.

    • Filter the mixture and wash the solid with cold DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude m-PEG-4-(diethoxyphosphoryl)butanoate.

  • Deprotection:

    • Dissolve the crude ester in anhydrous DCM.

    • Add bromotrimethylsilane (TMSBr) (3 equivalents) and stir the mixture at room temperature overnight under an inert atmosphere.

    • Remove the solvent and excess TMSBr under reduced pressure.

    • Add methanol to the residue and stir for 1 hour to hydrolyze the silyl (B83357) ester.

    • Remove the methanol under reduced pressure to yield the final product, m-PEG-4-oxobutyl)phosphonic acid.

    • Purify the product by column chromatography if necessary.[8]

Protocol 2: Surface Functionalization of Hydrophobic IONPs with this compound

This protocol describes the ligand exchange process to coat hydrophobic IONPs with the synthesized this compound.

Materials:

  • Hydrophobic IONPs (e.g., oleic acid-capped) dispersed in an organic solvent (e.g., chloroform (B151607) or toluene).

  • This compound.

  • Dichloromethane (DCM).

  • Methanol.

  • Hexane (B92381).

  • Ultrapure water or phosphate-buffered saline (PBS).

Procedure:

  • Ligand Exchange Reaction:

    • Disperse the hydrophobic IONPs in DCM via bath sonication for 10 minutes.

    • Prepare a solution of this compound in a mixture of DCM and methanol (e.g., 7:3 v/v). A molar excess of the PEG ligand relative to the estimated surface iron atoms is recommended.

    • Add the this compound solution to the IONP dispersion.

    • Sonicate the reaction mixture for 1 hour, followed by 1 hour of resting. Repeat this cycle three times.

    • Allow the mixture to react overnight at room temperature with gentle stirring.[8]

  • Purification of PEGylated IONPs:

    • Concentrate the solution under reduced pressure.

    • Add hexane to precipitate the now hydrophilic, PEG-coated IONPs.

    • Collect the nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles repeatedly with a mixture of hexane and ethanol (B145695) to remove excess oleic acid.

    • Finally, wash the nanoparticles with ultrapure water or PBS to remove any remaining unbound PEG ligand. This can be done using centrifugation and resuspension or through dialysis.

    • Resuspend the purified this compound functionalized IONPs in the desired aqueous buffer for storage and further characterization.

Protocol 3: Characterization of this compound Functionalized Nanoparticles

1. Hydrodynamic Size and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in an aqueous solution (e.g., water or PBS).

  • Determine the surface charge (zeta potential) using electrophoretic light scattering. Successful PEGylation should result in a near-neutral zeta potential.[3]

2. Confirmation of Surface Coating:

  • Use Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of PEG and phosphonate groups on the nanoparticle surface. Look for characteristic peaks of P-O and C-O-C stretching.

  • Thermogravimetric Analysis (TGA) can be used to quantify the amount of organic coating on the inorganic nanoparticle core.

3. Morphological and Crystalline Structure:

  • Use Transmission Electron Microscopy (TEM) to visualize the size and morphology of the nanoparticle cores.

  • X-ray Diffraction (XRD) can be used to confirm the crystalline structure of the nanoparticle core.

4. Relaxivity Measurement:

  • Prepare a series of dilutions of the functionalized nanoparticles in water or PBS with known iron or gadolinium concentrations.

  • Measure the longitudinal (T₁) and transverse (T₂) relaxation times of each sample using an MRI scanner or a relaxometer at a specific magnetic field strength (e.g., 1.5T or 3T).

  • Plot the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) as a function of the metal ion concentration.

  • The slopes of the linear fits will give the longitudinal (r₁) and transverse (r₂) relaxivities in units of mM⁻¹s⁻¹.[7]

Visualizations

Experimental Workflow for MRI Contrast Agent Development

Workflow for MRI Contrast Agent Development.
Signaling Pathway: Mechanism of T₁ and T₂ Relaxation Enhancement

G cluster_agent m-PEG3-PA Coated Nanoparticle cluster_water Water Environment cluster_relaxation Relaxation Processes cluster_outcome MRI Signal CA Paramagnetic Core (e.g., Fe3O4, Gd3+) H2O_inner Inner-sphere Water Molecules CA->H2O_inner Direct Interaction H2O_outer Outer-sphere Water Molecules CA->H2O_outer Dipolar Interaction PEG This compound (Hydrophilic Shell) PEG->H2O_outer Influences Water Diffusion T1 T1 Relaxation (Longitudinal) H2O_inner->T1 T2 T2 Relaxation (Transverse) H2O_inner->T2 H2O_outer->T1 H2O_outer->T2 Signal Enhanced Image Contrast T1->Signal T2->Signal

Mechanism of MRI Relaxation Enhancement.
Logical Relationship: Advantages of Phosphonic Acid-PEG Coating

G cluster_components Coating Components cluster_properties Physicochemical Properties cluster_outcomes In Vivo Outcomes PA Phosphonic Acid Anchor Stab High Colloidal Stability PA->Stab Strong Binding PEG PEG Chain Hydro Hydrophilicity PEG->Hydro Hydrophilic Nature Stealth Stealth Properties PEG->Stealth Reduced Opsonization Bio Improved Biocompatibility Stab->Bio Hydro->Stab Stealth->Bio PK Enhanced Pharmacokinetics (Long Circulation) Stealth->PK Contrast Effective MRI Contrast Enhancement Bio->Contrast PK->Contrast

References

Application Notes and Protocols for Functionalization of Gold Nanoparticles with m-PEG3-Phosphonic Acid for Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanobiotechnology, offering a versatile platform for a myriad of applications in diagnostics, therapeutics, and drug delivery.[1] Their unique optical and electronic properties, coupled with a large surface-area-to-volume ratio and biocompatibility, make them ideal candidates for the development of highly sensitive and selective biosensors.[2][3] The functionality of AuNPs is largely dictated by their surface chemistry. Surface functionalization with ligands, such as polyethylene (B3416737) glycol (PEG), is crucial for enhancing colloidal stability, reducing non-specific protein adsorption, and improving in vivo circulation times.

This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with m-PEG3-phosphonic acid. This specific functionalization offers a unique combination of features: the PEG linker provides hydrophilicity and biocompatibility, while the terminal phosphonic acid group can serve as a versatile anchor for sensing applications, particularly for metal ions and molecules with an affinity for phosphate (B84403) groups. The primary sensing mechanism discussed is colorimetric detection, which relies on the change in the localized surface plasmon resonance (LSPR) of the AuNPs upon aggregation or disaggregation.[2][4][5]

Principle of Sensing

The sensing principle is based on the distance-dependent optical properties of AuNPs. Well-dispersed AuNPs have a characteristic ruby-red color due to their surface plasmon resonance.[5] When the AuNPs aggregate, their plasmon resonances couple, resulting in a red-shift in the absorption spectrum and a visible color change to blue or purple.[4][5] The functionalization of AuNPs with this compound can be leveraged to create a sensor in several ways:

  • Analyte-Induced Aggregation: The phosphonic acid groups on the surface of different AuNPs can coordinate with a target analyte (e.g., a divalent metal ion), causing the nanoparticles to aggregate and the solution to change color.

  • Competitive Binding-Induced Disaggregation: The AuNPs can be pre-aggregated with a linker molecule that binds to the phosphonic acid groups. The introduction of an analyte with a higher affinity for the linker or the phosphonic acid will disrupt the aggregates, leading to a color change from blue back to red.

Experimental Protocols

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[6]

Materials:

Procedure:

  • In a clean Erlenmeyer flask, bring 50 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.

  • Rapidly inject 5 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.

  • The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of gold nanoparticles.[6]

  • Continue boiling and stirring for an additional 15-20 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • The synthesized citrate-capped AuNPs should be stored at 4°C until further use.

Part 2: Functionalization of AuNPs with this compound

This protocol describes a ligand exchange reaction to replace the citrate capping agent with this compound.

Materials:

  • Citrate-capped AuNP solution (from Part 1)

  • This compound (HO-(CH₂CH₂O)₃-PO(OH)₂)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of this compound in ultrapure water. The final concentration will depend on the desired surface coverage, but a 1 mM solution is a good starting point.

  • In a microcentrifuge tube, mix the citrate-capped AuNP solution with the this compound stock solution. A molar excess of the phosphonic acid ligand is typically used. A 1:1000 ratio of AuNPs to ligand molecules is a reasonable starting point for optimization.

  • Incubate the mixture at room temperature with gentle stirring or shaking for 24-48 hours to allow for the ligand exchange to occur. Note that phosphonic acid binding to gold may be weaker than thiol binding, so a longer incubation time is recommended.

  • After incubation, purify the functionalized AuNPs by centrifugation to remove excess this compound and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs (see Table 2 for general guidelines).

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

  • After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.

Characterization of Functionalized AuNPs

Successful functionalization should be confirmed by a combination of characterization techniques that assess changes in the physicochemical properties of the nanoparticles.

Parameter Citrate-Capped AuNPs This compound AuNPs Characterization Technique
LSPR λmax ~520 nmSlight red-shift (e.g., 522-525 nm)UV-Vis Spectroscopy
Hydrodynamic Diameter SmallerLarger due to PEG layerDynamic Light Scattering (DLS)
Zeta Potential Highly negative (~ -30 to -50 mV)Less negative due to PEG shieldingZeta Potential Measurement
Surface Chemistry Citrate peaksPhosphonic acid and PEG peaksFourier-Transform Infrared (FTIR) Spectroscopy
Morphology Monodisperse spheresMonodisperse spheresTransmission Electron Microscopy (TEM)

Sensing Application Protocol (Example: Detection of Divalent Cations)

This protocol provides a general framework for using this compound functionalized AuNPs for the colorimetric detection of divalent cations (e.g., Ca²⁺, Mg²⁺).

Materials:

  • This compound functionalized AuNPs in ultrapure water

  • Stock solutions of the target divalent cation of known concentrations

  • 96-well microplate

  • UV-Vis spectrophotometer or a plate reader

Procedure:

  • Dispense a fixed volume of the functionalized AuNP solution into the wells of a 96-well plate.

  • Add varying concentrations of the divalent cation solution to the wells. Include a negative control with no cation.

  • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

  • Observe any color changes in the wells.

  • Measure the UV-Vis absorption spectra of the solutions in each well from 400 nm to 800 nm.

  • Plot the ratio of the absorbance at a longer wavelength (e.g., 650 nm) to the absorbance at the LSPR peak (~525 nm) against the concentration of the divalent cation to generate a calibration curve.

Quantitative Data Summary

The following table presents hypothetical yet expected data for the characterization and sensing performance of this compound functionalized AuNPs. Researchers should generate their own data for their specific system.

Parameter Value Notes
AuNP Core Diameter 15 ± 2 nmDetermined by TEM
Hydrodynamic Diameter (Citrate) 20 ± 3 nmDetermined by DLS
Hydrodynamic Diameter (m-PEG3-PA) 30 ± 4 nmDetermined by DLS
Zeta Potential (Citrate) -45 ± 5 mVIndicates high stability
Zeta Potential (m-PEG3-PA) -25 ± 5 mVIncreased stability from PEG
Analyte Divalent Cation (e.g., Ca²⁺)Hypothetical example
Limit of Detection (LOD) 1-10 µMTo be determined experimentally
Dynamic Range 10-100 µMTo be determined experimentally
Response Time < 15 minutesTime to color change stabilization

Visualizations

experimental_workflow cluster_synthesis Part 1: AuNP Synthesis cluster_functionalization Part 2: Functionalization cluster_sensing Part 3: Sensing Application s1 Boiling HAuCl₄ Solution s2 Add Trisodium Citrate s1->s2 s3 Color Change (Yellow -> Red) s2->s3 s4 Citrate-Capped AuNPs s3->s4 f1 Citrate-Capped AuNPs s4->f1 f2 Add this compound f1->f2 f3 Ligand Exchange (24-48h) f2->f3 f4 Purification (Centrifugation) f3->f4 f5 m-PEG3-PA AuNPs f4->f5 se1 m-PEG3-PA AuNPs (Red) f5->se1 se2 Add Analyte (e.g., Ca²⁺) se1->se2 se3 Aggregation se2->se3 se4 Color Change (Red -> Blue) se3->se4 se5 UV-Vis Analysis se4->se5

References

Application Notes and Protocols for Bioconjugation with m-PEG3-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of m-PEG3-phosphonic acid derivatives in bioconjugation. The primary and most reliable method for conjugating this compound to proteins and other amine-containing biomolecules is through the use of a heterobifunctional linker, specifically an N-hydroxysuccinimide (NHS) ester derivative of this compound. Direct coupling of the phosphonic acid moiety to amines of biomolecules in aqueous conditions is not a standard or recommended procedure due to challenging reaction conditions and potential instability of the resulting phosphoramidate (B1195095) bond.

The protocols outlined below focus on the use of This compound NHS ester for the covalent modification of proteins. This approach allows for the introduction of a phosphonic acid group onto a biomolecule, which can then be used for applications such as immobilization on metal oxide surfaces or as a stable bioisostere for phosphate (B84403) groups.

Application 1: Surface Immobilization of Proteins on Metal Oxide Nanoparticles

A key application of this compound bioconjugates is the stable anchoring of proteins to metal oxide surfaces, such as titanium dioxide (TiO₂) or iron oxide (Fe₃O₄) nanoparticles. The phosphonic acid group forms a strong, stable bond with these surfaces. The PEG linker provides a hydrophilic spacer, which can improve the biocompatibility of the nanoparticles and reduce non-specific protein adsorption.

Application 2: Development of PROTACs and Targeted Therapeutics

This compound can be incorporated as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] While the synthesis of PROTACs is typically performed in organic solvents, the principles of linking different moieties apply.

Quantitative Data Summary

The following tables provide recommended parameters for the bioconjugation of proteins with this compound NHS ester and subsequent immobilization. These are starting points for optimization.

Table 1: Recommended Reaction Conditions for Protein Conjugation with this compound NHS Ester

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can increase reaction efficiency.
Linker:Protein Molar Ratio 10:1 to 50:1Optimization is required to achieve the desired degree of labeling.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-8.0Amine-free buffers are essential to prevent quenching of the NHS ester.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 1-2 hours or 4°C overnight.
Reaction Time 1-4 hours at RT, or 4-16 hours at 4°CMonitor reaction progress if possible.
Quenching Reagent 1 M Tris-HCl, pH 8.0Added to a final concentration of 50-100 mM to stop the reaction.

Table 2: Typical Parameters for Immobilization of Phosphonic Acid-PEG-Protein Conjugate onto TiO₂ Nanoparticles

ParameterRecommended ValueNotes
Nanoparticle Concentration 1-5 mg/mL in aqueous bufferEnsure nanoparticles are well-dispersed.
Conjugate Concentration 0.1-1 mg/mLThe optimal concentration depends on the nanoparticle surface area.
Incubation Buffer Water or a low ionic strength buffer, pH 4-7The binding of phosphonic acid is favored under slightly acidic to neutral pH.
Incubation Time 2-24 hoursLonger incubation times can lead to denser surface coverage.
Incubation Temperature Room Temperature (20-25°C)Gentle mixing is recommended.
Washing Steps 3-5 washes with bufferTo remove unbound conjugate.

Experimental Protocols

Protocol 1: Conjugation of this compound NHS Ester to a Protein

This protocol describes the covalent attachment of the this compound linker to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1X PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-50 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker stock solution to the protein solution. For initial experiments, a 20-fold molar excess is recommended.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by purifying the protein conjugate using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Characterize the conjugate to determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or protein has a suitable chromophore.

Protocol 2: Immobilization of the Protein-PEG-Phosphonic Acid Conjugate onto Titanium Dioxide (TiO₂) Nanoparticles

This protocol describes the anchoring of the purified protein-PEG-phosphonic acid conjugate to the surface of TiO₂ nanoparticles.

Materials:

  • Purified Protein-PEG-Phosphonic Acid Conjugate

  • Titanium Dioxide (TiO₂) Nanoparticles

  • Immobilization Buffer: Deionized water or 10 mM MES buffer, pH 6.0

  • Washing Buffer: Immobilization Buffer with 0.05% Tween-20

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Immobilization Buffer

Procedure:

  • Nanoparticle Preparation: Disperse the TiO₂ nanoparticles in the Immobilization Buffer to a final concentration of 1-5 mg/mL. Sonicate the suspension to ensure it is well-dispersated.

  • Immobilization:

    • Add the purified protein-PEG-phosphonic acid conjugate to the nanoparticle suspension. The optimal ratio of conjugate to nanoparticles should be determined empirically.

    • Incubate the mixture for 2-24 hours at room temperature with gentle end-over-end rotation.

  • Washing:

    • Pellet the nanoparticles by centrifugation.

    • Remove the supernatant and resuspend the nanoparticles in Washing Buffer.

    • Repeat the washing step 3-5 times to remove any non-specifically bound protein.

  • Blocking (Optional): To minimize non-specific binding in subsequent applications, incubate the functionalized nanoparticles in Blocking Buffer for 1 hour at room temperature.

  • Final Wash: Wash the nanoparticles one final time with the Immobilization Buffer to remove excess BSA.

  • Storage: Resuspend the protein-functionalized nanoparticles in a suitable storage buffer, often containing a preservative, and store at 4°C.

Visualizations

G cluster_protocol1 Protocol 1: Protein Conjugation Workflow P1_1 Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.4) P1_3 Mix Protein and Linker (10-50x molar excess of linker) P1_1->P1_3 P1_2 Prepare Linker Stock (this compound NHS ester in DMF or DMSO) P1_2->P1_3 P1_4 Incubate (1-2h at RT or overnight at 4°C) P1_3->P1_4 P1_5 Quench Reaction (50-100 mM Tris-HCl) P1_4->P1_5 P1_6 Purify Conjugate (Desalting or Dialysis) P1_5->P1_6 P1_7 Characterize (MALDI-TOF, UV-Vis) P1_6->P1_7

Caption: Workflow for conjugating this compound NHS ester to a protein.

G cluster_protocol2 Protocol 2: Nanoparticle Immobilization Workflow P2_1 Disperse Nanoparticles (e.g., TiO₂ in buffer) P2_2 Add Purified Protein-PEG-Phosphonate Conjugate P2_1->P2_2 P2_3 Incubate (2-24h at RT with mixing) P2_2->P2_3 P2_4 Wash Nanoparticles (3-5 times to remove unbound protein) P2_3->P2_4 P2_5 Block (Optional) (1% BSA to reduce non-specific binding) P2_4->P2_5 P2_6 Final Wash P2_5->P2_6 P2_7 Resuspend for Storage (4°C) P2_6->P2_7

Caption: Workflow for immobilizing a protein-PEG-phosphonate conjugate onto nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG3-Phosphonic Acid Surface Coating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for m-PEG3-phosphonic acid surface coatings. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used for surface coating?

A1: this compound is a molecule featuring a methoxy-tri(ethylene glycol) (m-PEG3) chain and a phosphonic acid headgroup. The phosphonic acid group has a strong affinity for and forms stable bonds with various metal oxide surfaces, such as iron oxide, titanium dioxide, and aluminum oxide. The short, hydrophilic m-PEG3 chain provides a "stealth" layer that can improve the biocompatibility of coated materials, reduce non-specific protein adsorption, and enhance colloidal stability in biological media.

Q2: What are the key factors influencing the quality of an this compound coating?

A2: The formation of a high-quality self-assembled monolayer (SAM) is influenced by several experimental parameters. These include the choice of solvent, the concentration of the this compound solution, the reaction time, and the temperature. The cleanliness and nature of the substrate surface are also critical for achieving a uniform and stable coating.

Q3: How does the solvent choice affect the coating process?

A3: The solvent plays a crucial role in dissolving the this compound and in mediating its interaction with the substrate surface. The polarity of the solvent can significantly impact the quality of the resulting monolayer. For some metal oxide surfaces, like zinc oxide, less polar solvents such as toluene (B28343) or tert-butyl alcohol are preferred to prevent the formation of undesired byproducts.[1][2] For other applications, a mixture of solvents, such as dichloromethane (B109758) and methanol (B129727), may be used to ensure both solubility of the phosphonic acid and proper interaction with the surface.

Q4: What is the typical concentration range for the this compound solution?

A4: The optimal concentration can vary depending on the substrate and the desired coating density. Generally, concentrations in the millimolar (mM) range are used. For nanoparticle coatings, the concentration is often expressed relative to the amount of the material being coated (e.g., mmol of PEG-phosphonic acid per gram of iron). It is crucial to optimize this parameter, as excessively high concentrations can lead to the formation of multilayers, while concentrations that are too low may result in incomplete surface coverage.

Q5: How long should the coating reaction be carried out?

A5: The time required to form a complete monolayer can range from minutes to several hours. The reaction kinetics can be influenced by the concentration of the phosphonic acid, the temperature, and the solvent system. Monitoring the surface properties, such as contact angle or hydrodynamic size of nanoparticles, over time can help determine the optimal reaction duration. For some systems, leaving the reaction to proceed overnight at room temperature is a common practice.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor surface coating / Incomplete monolayer - Insufficient reaction time or temperature.- Low concentration of this compound.- Contaminated substrate surface.- Inappropriate solvent.- Increase reaction time or temperature (e.g., gentle heating to 40-60°C).- Increase the concentration of the this compound solution.- Ensure the substrate is thoroughly cleaned (e.g., with piranha solution, plasma cleaning, or sonication in appropriate solvents) to remove organic residues and expose surface hydroxyl groups.- Experiment with solvents of different polarities. For metal oxides prone to dissolution, consider less polar solvents.
Aggregated nanoparticles after coating - Incomplete surface coverage leading to hydrophobic patches.- Suboptimal PEG density.- Inappropriate solvent for the nanoparticles during or after coating.- Optimize the concentration of this compound and reaction time to ensure complete surface coverage.- Ensure the final coated nanoparticles are well-dispersed in a suitable solvent (e.g., water or a buffer of appropriate pH). Sonication can aid in redispersion.- For initially hydrophobic nanoparticles, the ligand exchange process needs to be efficient to ensure a hydrophilic surface.
High polydispersity of coated nanoparticles - Formation of multilayers.- Inconsistent coating from particle to particle.- Presence of uncoated or partially coated nanoparticles.- Reduce the concentration of the this compound solution.- Ensure vigorous and consistent stirring or sonication during the coating process.- Optimize purification steps (e.g., centrifugation and washing) to remove excess phosphonic acid and smaller aggregates.
Poor stability of the coating in aqueous solutions - Weak binding of the phosphonic acid to the surface.- Degradation of the monolayer over time.- Ensure the substrate surface is appropriately hydroxylated to facilitate strong phosphonate (B1237965) binding.- For certain substrates like titanium, a pre-treatment with zirconium ions has been shown to enhance the stability of phosphonate monolayers.[3]- Consider using multi-phosphonic acid terminated PEGs for applications requiring very high long-term stability.[4]
Formation of byproducts on the surface - Reaction of the solvent with the metal oxide substrate.- This is particularly noted with polar solvents like methanol on surfaces such as ZnO, leading to the formation of layered metal-phosphonate compounds.[1][2]- Switch to a less polar solvent (e.g., toluene or tert-butyl alcohol) to minimize substrate dissociation.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for phosphonic acid surface coatings. While specific data for this compound is limited, the provided data for short-chain and other PEG-phosphonic acids offer valuable guidance.

Table 1: Reaction Conditions for PEG-Phosphonic Acid Coating on Iron Oxide Nanoparticles (IONPs)

ParameterValueSubstrate/CoatingReference
Concentration 0.1 - 0.8 mmol PEG per g FeEMG1200 (hydrophobic IONPs) with (PEG-4-oxobutyl)phosphonic acid (PEG 500)[1]
Concentration 0.1 - 0.8 mmol PEG per g FeEMG308 (hydrophilic IONPs) with (PEG-4-oxobutyl)phosphonic acid (PEG 500)[5]
Optimal Concentration for Stability 0.8 mmol PEG 5000 per g FeEMG1200 with (PEG-4-oxobutyl)phosphonic acid (PEG 5000)[1]
Reaction Time OvernightEMG1200 and EMG308 IONPs[5]
Temperature Room TemperatureEMG1200 and EMG308 IONPs[5]
Solvent (for hydrophobic IONPs) Dichloromethane and MethanolEMG1200 IONPs[5]
Solvent (for hydrophilic IONPs) Distilled Water and MethanolEMG308 IONPs[5]

Table 2: Influence of PEG-Phosphonic Acid Coating on Nanoparticle Properties

PropertyValueNanoparticle SystemReference
PEG Density for High Stability 0.2 - 0.5 chains/nm²Metal oxide nanoparticles with multi-phosphonic acid PEG copolymers[6]
Hydrodynamic Diameter (Initial) ~40 nmEMG308 IONPs[1]
Hydrodynamic Diameter (After Coating) ~40-53 nmEMG308 coated with 0.2-0.4 mmol PEG (500, 2000, 5000) per g Fe[1]
Hydrodynamic Diameter (Initial) Aggregated in waterEMG1200 IONPs[1]
Hydrodynamic Diameter (After Coating) < 100 nm (at 0.8 mmol PEG/g Fe)EMG1200 coated with PEG (500, 2000, 5000)[1]
Layer Thickness ~10 nmMetal oxide nanoparticles with multi-phosphonic acid PEG copolymers[7]

Experimental Protocols

Protocol 1: Ligand Exchange for Coating Hydrophobic Iron Oxide Nanoparticles with this compound (Adapted from[5])

  • Preparation of Nanoparticle Suspension: Disperse 30 mg of hydrophobic iron oxide nanoparticles in 1 mL of dichloromethane (CH₂Cl₂). Bath sonicate for 10 minutes to ensure a homogenous suspension.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a mixture of CH₂Cl₂ and methanol (e.g., 7:3 v/v). The concentration should be calculated to achieve the desired final ratio of mmol of this compound per gram of iron (refer to Table 1 for guidance, starting with a mid-range value like 0.4 mmol/g Fe).

  • Reaction: Add the calculated volume of the this compound solution to the nanoparticle suspension.

  • Incubation: Sonicate the reaction mixture for 1 hour, followed by 1 hour without sonication. Repeat this cycle three times. Then, leave the mixture to react overnight at room temperature with gentle stirring.

  • Purification:

    • Pellet the coated nanoparticles by centrifugation.

    • Remove the supernatant containing excess unbound this compound and the original hydrophobic ligands.

    • Redisperse the nanoparticle pellet in a suitable solvent (e.g., ethanol (B145695) or water) and repeat the centrifugation and redispersion steps two more times to ensure complete removal of impurities.

  • Final Dispersion: Disperse the final purified nanoparticles in the desired aqueous buffer for characterization and application.

Protocol 2: Self-Assembled Monolayer (SAM) Formation on a Planar Metal Oxide Surface

  • Substrate Preparation:

    • Clean the metal oxide substrate (e.g., TiO₂, Al₂O₃) by sonicating sequentially in acetone, isopropanol, and deionized water (10 minutes each).

    • Dry the substrate under a stream of nitrogen.

    • Treat the substrate with oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) to remove any remaining organic contaminants and to generate surface hydroxyl groups, which are crucial for phosphonic acid binding.

  • Preparation of Coating Solution: Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or toluene).

  • Immersion: Immerse the cleaned and activated substrate in the this compound solution. The immersion time can range from 1 to 24 hours. The process is typically carried out at room temperature.

  • Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the same fresh solvent to remove any non-covalently bound molecules. Sonication in the fresh solvent for a short period (1-2 minutes) can help in removing physisorbed multilayers.

  • Drying: Dry the coated substrate under a stream of nitrogen.

  • Optional Annealing: For some systems, a gentle thermal annealing step (e.g., 100-120°C for 1-2 hours) can improve the ordering and stability of the SAM.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_coating Coating Process cluster_characterization Characterization & Analysis Substrate Metal Oxide Substrate Cleaning Substrate Cleaning & Activation Substrate->Cleaning Ligand m-PEG3-Phosphonic Acid Solution Reaction Surface Reaction (Self-Assembly) Ligand->Reaction Cleaning->Reaction Rinsing Rinsing & Removal of Excess Ligand Reaction->Rinsing Coated_Substrate Coated Substrate Rinsing->Coated_Substrate Analysis Surface Analysis (e.g., XPS, Contact Angle, AFM, DLS) Coated_Substrate->Analysis Application Application (e.g., Drug Delivery, Biosensing) Coated_Substrate->Application

Caption: Experimental workflow for this compound surface coating.

Signaling_Pathway cluster_surface Material Surface cluster_bio Biological Interface NP Nanoparticle Core (Metal Oxide) Coating This compound Coating NP->Coating Coating Process Protein Protein Coating->Protein Reduced Non-Specific Adsorption (Stealth Effect) Cell Cell Coating->Cell Improved Biocompatibility & Colloidal Stability Protein->Cell Opsonization & Phagocytosis (for uncoated particles)

Caption: Logical relationships at the material-biology interface.

References

troubleshooting common issues in PROTAC linker conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Linker Conjugation Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during PROTAC linker conjugation reactions in a question-and-answer format.

Amide Bond Formation

Q1: My amide coupling reaction yield is low or has failed completely. What are the common causes and how can I troubleshoot it?

Low yields in amide coupling reactions are a frequent challenge in PROTAC synthesis. The issue can often be traced back to several key factors related to reagents, reaction conditions, and the nature of the substrates themselves.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HBTU, EDC) are fresh and have been stored under anhydrous conditions. Older reagents can degrade, leading to inefficient activation of the carboxylic acid.

    • Solvents: Use anhydrous solvents. Trace amounts of water can hydrolyze the activated ester intermediate, leading to the starting carboxylic acid and reducing your yield.[1][2]

    • Bases: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). Ensure it is pure and dry.

  • Reaction Conditions:

    • Temperature: While most amide couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive sluggish reactions to completion. However, be mindful of potential side reactions at higher temperatures.

    • Solvent Choice: Ensure all reactants are fully soluble in the chosen solvent. If solubility is an issue in common solvents like dichloromethane (B109758) (DCM), consider switching to more polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1][3]

    • Order of Addition: For many coupling reagents like HATU, pre-activation of the carboxylic acid is crucial.[1][4] This involves mixing the carboxylic acid, coupling reagent, and base for a period (e.g., 15-30 minutes) before adding the amine. This minimizes side reactions where the amine might react with the coupling reagent.[1][5]

  • Substrate-Specific Issues:

    • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more powerful coupling reagent.

    • Poor Nucleophilicity of the Amine: Electron-deficient anilines or other weakly nucleophilic amines can be challenging to acylate. In such cases, converting the carboxylic acid to a more reactive species like an acid chloride might be necessary.

dot

Troubleshooting Low Yield in Amide Coupling start Low/No Product Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_substrate Assess Substrate Reactivity start->check_substrate reagent_quality Use Fresh Reagents Ensure Anhydrous Conditions check_reagents->reagent_quality conditions_solvent Ensure Solubility Try Different Solvents (DMF, NMP) check_conditions->conditions_solvent conditions_temp Optimize Temperature (e.g., RT to 40-50°C) check_conditions->conditions_temp conditions_addition Optimize Order of Addition (Pre-activate Acid) check_conditions->conditions_addition substrate_sterics Increase Reaction Time/Temp Use More Potent Coupling Reagent check_substrate->substrate_sterics solution Improved Yield reagent_quality->solution conditions_solvent->solution conditions_temp->solution conditions_addition->solution substrate_sterics->solution Troubleshooting Low Yield in CuAAC Reactions start Low/No Product Yield in CuAAC check_catalyst Verify Catalyst System start->check_catalyst check_reagents Check Reagents & Conditions start->check_reagents catalyst_copper Ensure Active Cu(I) Source (Use Reducing Agent for Cu(II)) check_catalyst->catalyst_copper catalyst_ligand Use Stabilizing Ligand (e.g., TBTA) check_catalyst->catalyst_ligand catalyst_oxygen Degas Solvents Run Under Inert Atmosphere check_catalyst->catalyst_oxygen reagents_purity Confirm Purity of Azide and Alkyne check_reagents->reagents_purity reagents_solubility Ensure Reactant Solubility check_reagents->reagents_solubility solution Successful Triazole Formation catalyst_copper->solution catalyst_ligand->solution catalyst_oxygen->solution reagents_purity->solution reagents_solubility->solution General PROTAC Synthesis Workflow cluster_0 Synthesis cluster_1 Purification & Analysis warhead_linker Warhead-Linker Synthesis conjugation Final Conjugation Reaction (e.g., Amide Coupling, Click Chemistry) warhead_linker->conjugation e3_ligand_linker E3 Ligand-Linker Synthesis e3_ligand_linker->conjugation workup Aqueous Workup conjugation->workup purification Chromatography (Flash or Prep-HPLC) workup->purification analysis Characterization (LC-MS, NMR) purification->analysis final_protac Pure PROTAC analysis->final_protac

References

strategies to improve the yield of m-PEG3-phosphonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of m-PEG3-phosphonic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate (B1237965) ester, followed by hydrolysis to the final phosphonic acid.

Issue 1: Low Yield in the Michaelis-Arbuzov Reaction Step

Symptom: The yield of diethyl m-PEG3-phosphonate is significantly lower than expected after the reaction of m-PEG3-halide (or tosylate) with triethyl phosphite (B83602).

Possible Causes:

  • Incomplete conversion of the starting material: The reaction may not have gone to completion.

  • Side reactions: The formation of byproducts can reduce the yield of the desired phosphonate ester. A common side reaction is the elimination of the halide/tosylate to form an alkene, especially with secondary halides.

  • Reactivity of the leaving group: The choice of leaving group on the m-PEG3 moiety is crucial. The reactivity order for halides is generally I > Br > Cl.[1] Tosylates are also excellent leaving groups.[2][3]

  • High reaction temperature: While heat is often required, excessive temperatures can lead to decomposition or side reactions.[4]

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to determine the optimal reaction time. If the reaction is sluggish, gradually increase the temperature, but be mindful of potential side reactions.[4]

  • Select a More Reactive Leaving Group: If using m-PEG3-chloride, consider converting the starting m-PEG3-OH to m-PEG3-bromide or m-PEG3-iodide to increase the reaction rate.[1]

  • Use Excess Triethyl Phosphite: Using a slight excess of triethyl phosphite can help drive the reaction to completion.

  • Consider a Catalyst: For less reactive halides, the addition of a catalyst like sodium iodide (if starting with a chloride or bromide) can improve the reaction rate through in-situ Finkelstein reaction.

Issue 2: Incomplete Hydrolysis of Diethyl m-PEG3-phosphonate

Symptom: The final product contains a mixture of this compound, the monoethyl phosphonate intermediate, and unreacted diethyl m-PEG3-phosphonate, as observed by ³¹P NMR.

Possible Causes:

  • Insufficient reaction time: The hydrolysis of phosphonate esters can be slow.[5]

  • Inadequate acid concentration: The concentration of the acid catalyst (e.g., HCl) may be too low for complete hydrolysis.[5]

  • Low reaction temperature: The hydrolysis reaction is typically performed at reflux to ensure a sufficient rate.

Troubleshooting Steps:

  • Increase Reaction Time: Extend the reflux time and monitor the reaction progress by ³¹P NMR until the starting material and monoester signals are no longer observed.

  • Use Concentrated Acid: Employing concentrated hydrochloric acid (e.g., 6 M to 12 M) is a common and effective method for phosphonate ester hydrolysis.[5][6]

  • Ensure Adequate Reflux: Maintain a steady reflux temperature throughout the reaction.

  • Consider the McKenna Reaction: As a milder alternative to acidic hydrolysis, the McKenna reaction, which uses bromotrimethylsilane (B50905) (BTMS) followed by methanolysis, can be highly effective for dealkylating phosphonate esters.[7][8][9] This method is often faster and can be performed at lower temperatures, sometimes even at room temperature.[7] Microwave-assisted McKenna reactions have been shown to dramatically accelerate the process.[8]

Issue 3: Difficulty in Purifying the Final this compound

Symptom: The isolated this compound is a sticky, hygroscopic solid or oil that is difficult to handle and purify.

Possible Causes:

  • High polarity: Phosphonic acids are highly polar, making them challenging to purify by standard silica (B1680970) gel chromatography.

  • Hygroscopic nature: The presence of the phosphonic acid group makes the molecule prone to absorbing atmospheric moisture.[6]

  • Residual solvent: Trapped solvent molecules can contribute to the sticky nature of the product.

Troubleshooting Steps:

  • Purify the Precursor: The most effective strategy is often to purify the less polar diethyl m-PEG3-phosphonate precursor by silica gel chromatography before the final hydrolysis step. This can yield the final phosphonic acid in high purity without requiring extensive purification.

  • Ion-Exchange Chromatography: For the purification of the final phosphonic acid, ion-exchange chromatography is a suitable technique.[10][11][12][13][14] Anion exchange resins can effectively separate the negatively charged phosphonic acid from neutral or less charged impurities.

  • Lyophilization: To obtain a solid product and remove residual water, lyophilization (freeze-drying) can be employed.

  • Azeotropic Removal of Water: To remove trace amounts of water, azeotropic distillation with a solvent like toluene (B28343) can be performed before final drying under high vacuum.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic route involves three main steps:

  • Activation of the hydroxyl group: The terminal hydroxyl group of m-PEG3-OH is converted to a good leaving group, such as a halide (bromide or chloride) or a tosylate.

  • Michaelis-Arbuzov reaction: The resulting m-PEG3-halide or m-PEG3-tosylate is reacted with a trialkyl phosphite (commonly triethyl phosphite) to form the corresponding dialkyl m-PEG3-phosphonate.[4][15]

  • Hydrolysis: The dialkyl m-PEG3-phosphonate is hydrolyzed under acidic conditions (e.g., with concentrated HCl) or dealkylated using the McKenna reaction (TMSBr) to yield the final this compound.[5][7]

Q2: How can I monitor the progress of the reactions?

A2: ³¹P NMR spectroscopy is an excellent tool for monitoring the progress of both the Michaelis-Arbuzov reaction and the hydrolysis step.[7][16] In the Michaelis-Arbuzov reaction, you will observe the disappearance of the triethyl phosphite signal and the appearance of the diethyl m-PEG3-phosphonate signal. During hydrolysis, the signal for the diethyl phosphonate will shift as it is converted first to the monoethyl intermediate and then to the final phosphonic acid. The exchange of each alkyl group for a trimethylsilyl (B98337) group in the McKenna reaction results in an upfield shift of approximately 8-10 ppm in the ³¹P NMR spectrum.[7]

Q3: What are the expected ³¹P NMR chemical shifts for the key phosphorus-containing species?

A3: While the exact chemical shifts can vary depending on the solvent and other conditions, typical ranges are:

  • Triethyl phosphite: ~ +139 ppm

  • Diethyl m-PEG3-phosphonate: ~ +25 to +30 ppm

  • This compound: ~ +15 to +25 ppm (pH-dependent) The chemical shifts of phosphonic acids are known to be sensitive to pH.[16]

Q4: Are there any common impurities I should be aware of?

A4: Yes, common impurities can include:

  • Unreacted starting materials: m-PEG3-OH, m-PEG3-halide/tosylate, or triethyl phosphite.

  • Byproducts from the Michaelis-Arbuzov reaction: Depending on the reaction conditions, side products can form.

  • Partially hydrolyzed intermediates: Monoethyl m-PEG3-phosphonate from incomplete hydrolysis.

  • Phosphoric acid: If any P-C bond cleavage occurs during hydrolysis, though this is less common for alkyl phosphonates.

Quantitative Data Summary

ParameterStep 1: Tosylation of PEG-OH[17]Step 2: Michaelis-Arbuzov Reaction (General)[1]Step 3: Acidic Hydrolysis (General)[18]Step 3: McKenna Reaction (General)[7]
Starting Material PEG-diolAlkyl HalideDialkyl PhosphonateDialkyl Phosphonate
Reagents p-Toluenesulfonyl chloride, Ag₂O, KITriethyl phosphiteConcentrated HClBromotrimethylsilane (BTMS)
Solvent Dichloromethane (B109758)Neat or high-boiling solventWaterDichloromethane or Acetonitrile (B52724)
Temperature Room Temperature120-160 °CRefluxRoom Temperature to Reflux
Reaction Time 24 hours1-24 hours1-12 hours1-72 hours
Typical Yield 71-76% (monofunctionalization)Varies (generally good)Good to excellentGood to excellent

Note: The data presented is based on general procedures for similar compounds and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethyl m-PEG3-phosphonate via Michaelis-Arbuzov Reaction

Step 1a: Synthesis of m-PEG3-bromide from m-PEG3-OH

  • To a solution of m-PEG3-OH (1 equivalent) in dichloromethane (DCM) at 0 °C, add triphenylphosphine (B44618) (1.2 equivalents).

  • Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude m-PEG3-bromide by flash column chromatography on silica gel.

Step 1b: Michaelis-Arbuzov Reaction

  • In a round-bottom flask equipped with a reflux condenser, combine m-PEG3-bromide (1 equivalent) and triethyl phosphite (1.5 - 2 equivalents).

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

  • The resulting crude diethyl m-PEG3-phosphonate can be purified by flash column chromatography on silica gel or used directly in the next step.

Protocol 2: Synthesis of this compound via Acidic Hydrolysis
  • To the crude or purified diethyl m-PEG3-phosphonate (1 equivalent), add a 6 M to 12 M solution of hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours.

  • Monitor the reaction by ³¹P NMR until the signals for the starting phosphonate ester and the monoester intermediate have disappeared.

  • Cool the reaction mixture to room temperature and remove the water and excess HCl under reduced pressure.

  • To remove residual water, add toluene and evaporate under reduced pressure (azeotropic distillation). Repeat this step if necessary.

  • Dry the resulting this compound under high vacuum.

Protocol 3: Synthesis of this compound via McKenna Reaction
  • Dissolve diethyl m-PEG3-phosphonate (1 equivalent) in anhydrous dichloromethane or acetonitrile under an inert atmosphere.

  • Add bromotrimethylsilane (BTMS) (2.2 - 3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated if it proceeds slowly. Monitor by ³¹P NMR.

  • After complete conversion to the bis(trimethylsilyl) ester, remove the solvent and excess BTMS under reduced pressure.

  • Carefully add methanol (B129727) to the residue to hydrolyze the silyl (B83357) esters.

  • Evaporate the methanol to yield the crude this compound.

  • Dry the product under high vacuum.

Visualizations

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Step1 Analyze Michaelis-Arbuzov Reaction Step Start->Check_Step1 Check_Step2 Analyze Hydrolysis/ Dealkylation Step Start->Check_Step2 Incomplete_Arbuzov Incomplete Reaction? Check_Step1->Incomplete_Arbuzov Incomplete_Hydrolysis Incomplete Hydrolysis? Check_Step2->Incomplete_Hydrolysis Incomplete_Arbuzov->Check_Step2 No Optimize_Arbuzov Optimize Time/Temp Use more reactive LG Incomplete_Arbuzov->Optimize_Arbuzov Yes Optimize_Hydrolysis Increase Time/Acid Conc. Consider McKenna Reaction Incomplete_Hydrolysis->Optimize_Hydrolysis Yes Purification_Issue Purification Difficulty? Incomplete_Hydrolysis->Purification_Issue No Purify_Precursor Purify Phosphonate Ester Use Ion-Exchange Chrom. Purification_Issue->Purify_Precursor Yes

Caption: Troubleshooting workflow for low yield.

Logical_Relationships cluster_arbuzov Michaelis-Arbuzov Reaction cluster_hydrolysis Hydrolysis Leaving_Group Leaving Group Reactivity (I > Br > Cl > OTs) Yield_A Phosphonate Yield Leaving_Group->Yield_A Temperature_A Reaction Temperature Temperature_A->Yield_A Time_A Reaction Time Time_A->Yield_A Acid_Conc Acid Concentration Yield_H Phosphonic Acid Yield Acid_Conc->Yield_H Temperature_H Reaction Temperature Temperature_H->Yield_H Time_H Reaction Time Time_H->Yield_H

Caption: Factors influencing reaction yield.

References

effect of pH and ionic strength on m-PEG3-phosphonic acid binding to surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG3-phosphonic acid for surface modification.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the experimental conditions for this compound binding.

Q1: How does pH affect the binding of this compound to metal oxide surfaces?

A1: The pH of the solution plays a critical role in the binding of this compound to metal oxide surfaces by influencing the protonation state of both the phosphonic acid headgroup and the surface hydroxyl groups.[1][2][3]

  • At low pH (acidic conditions): The phosphonic acid is partially or fully protonated (R-PO(OH)₂ or R-PO₂(OH)⁻). Metal oxide surfaces are typically positively charged due to the protonation of surface hydroxyl groups (M-OH₂⁺). This can lead to electrostatic attraction and the formation of inner-sphere complexes.[2]

  • Near the pKa of the phosphonic acid: A mixture of protonated and deprotonated species exists, allowing for various binding modes.

  • At high pH (alkaline conditions): The phosphonic acid is deprotonated (R-PO₃²⁻), and the metal oxide surface is typically negatively charged (M-O⁻). Electrostatic repulsion can hinder adsorption, potentially leading to lower surface coverage.

Q2: What is the impact of ionic strength on the binding process?

A2: Ionic strength of the solution can influence the electrostatic interactions between the this compound and the surface.

  • At low ionic strength: Electrostatic interactions (both attractive and repulsive) are more long-range. This means that at a pH where both the molecule and the surface are similarly charged, binding can be significantly inhibited.

  • At high ionic strength: The increased concentration of ions in the solution screens the surface charges and the charge on the phosphonic acid headgroup. This "charge screening" effect can reduce electrostatic repulsion, potentially allowing for higher surface coverage even under pH conditions that would otherwise be unfavorable. However, very high ionic strengths can also lead to aggregation of nanoparticles, if they are being used as the substrate.[4]

Q3: What is the expected binding mechanism of this compound to surfaces like titanium dioxide (TiO₂) or iron oxide?

A3: The primary binding mechanism involves the formation of strong, covalent bonds between the phosphonic acid headgroup and the metal atoms on the oxide surface. This typically occurs through a condensation reaction with surface hydroxyl groups, forming M-O-P bonds.[5][6] The phosphonic acid can bind in different modes:

  • Monodentate: One oxygen atom of the phosphonic acid binds to the surface.

  • Bidentate: Two oxygen atoms of the phosphonic acid bind to the surface.

  • Tridentate: All three oxygen atoms of the phosphonic acid bind to the surface.

The exact binding mode can depend on factors like the specific substrate, surface crystallography, and the experimental conditions (pH, temperature).[5][7]

Q4: Can I reuse a substrate after a binding experiment with this compound?

A4: Due to the strong covalent nature of the phosphonate (B1237965) bond to many metal oxide surfaces, complete removal of the monolayer without damaging the underlying substrate is challenging. While some studies have investigated the stability and desorption of phosphonic acid monolayers, complete regeneration of the surface for reuse is often not feasible or may lead to inconsistent results in subsequent experiments.[8] For applications requiring pristine surfaces for each experiment, using a new substrate is recommended.

Troubleshooting Guides

Practical solutions for common problems encountered during this compound binding experiments.

Issue 1: Inconsistent or Low Surface Coverage

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect pH of the binding solution. Verify the pH of your this compound solution. For many metal oxides like TiO₂, a slightly acidic to neutral pH is often optimal for binding. Prepare fresh buffers and calibrate your pH meter regularly.
Inadequate surface cleaning and preparation. Ensure the substrate is thoroughly cleaned to remove organic contaminants and expose the native oxide layer. Common cleaning procedures involve sonication in solvents like ethanol (B145695) and isopropanol, followed by UV/Ozone treatment or piranha solution (use with extreme caution).
Sub-optimal ionic strength. If working at a pH where electrostatic repulsion is expected, try increasing the ionic strength of the binding solution (e.g., by adding NaCl) to screen surface charges. Start with a low concentration (e.g., 10 mM) and incrementally increase it.
Degradation of this compound. Store the this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place. Prepare fresh solutions for each experiment.
Insufficient reaction time. Allow sufficient time for the self-assembled monolayer (SAM) to form. While initial adsorption can be rapid, achieving a well-ordered, high-density monolayer can take several hours.
Issue 2: Poor Stability of the Coated Surface in Aqueous Solutions

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Weakly bound or physisorbed molecules. After the initial binding step, thoroughly rinse the surface with a suitable solvent (e.g., the solvent used for deposition, followed by deionized water) to remove any non-covalently bound molecules. Gentle sonication during rinsing can be effective.
Hydrolysis of the M-O-P bond. While generally stable, the phosphonate bond can be susceptible to hydrolysis under harsh pH conditions (very high or very low pH). Ensure the pH of the working buffer is within a stable range for your specific substrate.[8]
Incomplete monolayer formation. A poorly formed monolayer with defects can be less stable. Optimize the binding conditions (pH, ionic strength, concentration, time) to ensure the formation of a dense and well-ordered SAM.

Data Presentation

The following table summarizes the expected qualitative effects of pH and ionic strength on the binding of this compound to a typical metal oxide surface like TiO₂. Quantitative data can vary significantly based on the specific substrate, temperature, and other experimental parameters.

pH RangeIonic StrengthExpected Binding EfficiencyPredominant Interactions
Acidic (pH < 4) LowModerate to HighElectrostatic attraction (protonated surface, partially protonated acid), covalent bonding.
HighHighReduced electrostatic repulsion, covalent bonding.
Near Neutral (pH 6-8) LowHighOptimal balance of surface activation and phosphonate deprotonation for covalent bonding.
HighHighCharge screening maintains favorable conditions for covalent bonding.
Alkaline (pH > 9) LowLow to ModerateElectrostatic repulsion (deprotonated surface and acid) hinders binding.
HighModerateCharge screening reduces electrostatic repulsion, allowing for some covalent bond formation.

Experimental Protocols

Detailed methodologies for key experiments to characterize the binding of this compound.

Protocol 1: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol allows for the in-situ analysis of the binding of this compound to a surface.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., ZnSe or Ge) is clean.

    • Collect a background spectrum of the clean, dry crystal.

    • Collect a background spectrum of the crystal with the solvent/buffer to be used.

  • Sample Preparation:

    • If using a thin film-coated ATR crystal, ensure the film is uniform.

    • If analyzing binding to nanoparticles, create a stable suspension in the desired buffer.

  • Measurement:

    • Introduce the this compound solution to the ATR crystal surface.

    • Collect spectra at regular intervals to monitor the binding process in real-time.

    • Look for the appearance of characteristic phosphonate peaks (typically in the 900-1200 cm⁻¹ region) and changes in the surface hydroxyl bands.[1][2][3]

  • Data Analysis:

    • Subtract the solvent/buffer background from the sample spectra.

    • Analyze the position and intensity of the P-O and P=O stretching vibrations to infer the binding mode and extent of protonation.[1][2][3]

Protocol 2: X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the modified surface, confirming the presence and binding of the phosphonic acid.[9][10]

  • Sample Preparation:

    • Prepare the this compound modified substrate.

    • Thoroughly rinse the substrate to remove any unbound molecules and dry it under a stream of inert gas (e.g., nitrogen).

  • Instrument Setup:

    • Mount the sample in the XPS chamber.

    • Ensure the system is under ultra-high vacuum.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans of the P 2p, O 1s, C 1s, and the substrate-specific regions (e.g., Ti 2p for titanium dioxide).

  • Data Analysis:

    • The presence of a P 2p peak confirms the successful binding of the phosphonic acid.

    • Analyze the high-resolution O 1s spectrum to deconvolve the contributions from the metal oxide, hydroxyl groups, and P-O/P=O bonds to understand the binding mechanism.[5]

    • Use the elemental composition to estimate the surface coverage.

Protocol 3: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique for real-time monitoring of the mass and viscoelastic properties of the adsorbed layer.[11][12][13]

  • Sensor Preparation:

    • Clean the QCM-D sensor (e.g., TiO₂-coated) according to standard procedures (e.g., UV/Ozone treatment).

    • Mount the sensor in the flow cell.

  • Measurement:

    • Establish a stable baseline by flowing the binding buffer over the sensor surface.

    • Introduce the this compound solution and monitor the changes in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption.

    • After the binding has reached equilibrium, rinse with the buffer to remove any loosely bound molecules.

  • Data Analysis:

    • Use the Sauerbrey equation to calculate the adsorbed mass from the change in frequency (this is valid for rigid layers, where ΔD is small).

    • Analyze the dissipation data to understand the viscoelastic properties of the adsorbed PEG layer. An increase in dissipation suggests a more flexible or hydrated layer.

Visualizations

Diagram 1: Logical Workflow for Troubleshooting Inconsistent Surface Coverage

Troubleshooting_Workflow start Start: Inconsistent Surface Coverage check_ph Verify pH of Binding Solution start->check_ph check_cleaning Review Surface Cleaning Protocol check_ph->check_cleaning pH is correct analyze_surface Re-analyze Surface (XPS, Contact Angle) check_ph->analyze_surface pH adjusted check_ionic_strength Adjust Ionic Strength check_cleaning->check_ionic_strength Cleaning is adequate check_cleaning->analyze_surface Cleaning improved check_reagent Prepare Fresh m-PEG3-PA Solution check_ionic_strength->check_reagent Ionic strength optimized check_ionic_strength->analyze_surface Ionic strength adjusted check_time Increase Reaction Time check_reagent->check_time Reagent is fresh check_reagent->analyze_surface New reagent used check_time->analyze_surface Time is sufficient check_time->analyze_surface Time extended success Success: Consistent Coverage Achieved analyze_surface->success Analysis confirms coverage

Caption: Troubleshooting workflow for inconsistent surface coverage.

Diagram 2: Signaling Pathway of pH and Ionic Strength Effects on Binding

pH_Ionic_Strength_Effects cluster_solution Solution Conditions cluster_interactions Interfacial Interactions cluster_outcome Binding Outcome pH Solution pH Phosphonate_Charge Phosphonate Headgroup Charge pH->Phosphonate_Charge Surface_Charge Surface Charge (M-OH₂⁺ / M-O⁻) pH->Surface_Charge CovalentBonding Covalent Bonding (M-O-P) pH->CovalentBonding influences IonicStrength Ionic Strength Electrostatic Electrostatic Interaction (Attraction/Repulsion) IonicStrength->Electrostatic modulates Phosphonate_Charge->Electrostatic Surface_Charge->Electrostatic Binding_Efficiency Binding Efficiency & Surface Coverage Electrostatic->Binding_Efficiency CovalentBonding->Binding_Efficiency

References

Technical Support Center: Overcoming Poor Solubility of m-PEG3-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG3-phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this bifunctional linker, with a particular focus on overcoming poor solubility.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: Poor solubility of this compound in neutral aqueous solutions can be a common issue. The first and most effective troubleshooting step is to adjust the pH of your solvent. The phosphonic acid group is acidic, and its solubility in water is significantly enhanced in basic media where it can deprotonate.[1] Try incrementally increasing the pH of your buffer with a suitable base (e.g., 1M NaOH) while monitoring the dissolution. Often, a pH of 8-9 is sufficient to achieve solubilization.

Q2: What solvents are recommended for dissolving this compound?

A2: While the PEG chain enhances water solubility, organic co-solvents are often used to prepare stock solutions.[2] Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution.[2] From this stock, you can then perform serial dilutions into your desired aqueous buffer. For some applications, methanol (B129727) may also be a suitable solvent.

Q3: Can I heat the solution to aid dissolution?

A3: Gentle heating can be an effective method to aid the dissolution of PEGylated compounds. When preparing your solution, you can warm it to 30-40°C with gentle stirring. However, it is crucial to ensure that the elevated temperature will not degrade other components in your experimental system. Always check the thermal stability of all reagents involved.

Q4: Will the solubility of this compound be different in various buffers (e.g., PBS vs. Tris)?

A4: Yes, the buffer composition can influence solubility. Phosphate-buffered saline (PBS) is generally a suitable buffer. However, be cautious when using buffers containing high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), as they can sometimes form less soluble salts with phosphonates. The pH of the buffer will be the most critical factor influencing solubility.

Q5: How should I store this compound to maintain its integrity?

A5: this compound should be stored at -20°C in a dry, well-sealed container.[2] If you have prepared a stock solution in an organic solvent like DMSO or DMF, it is recommended to store these solutions at -20°C as well, aliquoted to avoid repeated freeze-thaw cycles.

Solubility Data

While specific quantitative solubility data for this compound is not widely published, the following table provides solubility information for the closely related m-PEG4-phosphonic acid and general guidance for this compound based on its structural properties and typical behavior of similar compounds.

Solvent/Bufferm-PEG4-phosphonic acid SolubilityEstimated this compound SolubilityNotes
Water (neutral pH)Soluble[2]Moderately SolubleSolubility is pH-dependent. May require pH adjustment for complete dissolution.
PBS (pH 7.4)SolubleModerately SolubleAdjusting pH to >8 can significantly increase solubility.
DMSOSoluble[2]Highly SolubleRecommended for preparing high-concentration stock solutions.
DMFSoluble[2]Highly SolubleAnother excellent option for creating stock solutions.
MethanolNot specifiedModerately SolubleMay be useful in some applications but less common than DMSO or DMF for stock solutions.
Dichloromethane (DCM)Not specifiedSparingly SolubleGenerally not recommended for initial dissolution due to the polar phosphonic acid group.

Note: The solubility of this compound is expected to be very similar to that of m-PEG4-phosphonic acid. The provided estimates are for guidance and should be empirically confirmed for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

Objective: To prepare a clear, aqueous stock solution of this compound for use in various experimental procedures.

Materials:

  • This compound

  • High-purity water or desired aqueous buffer (e.g., PBS)

  • 1 M NaOH solution

  • pH meter or pH strips

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound in a suitable container.

  • Add a portion of the water or buffer to the container. The initial volume should be about 70-80% of the final desired volume.

  • Stir the mixture at room temperature. You will likely observe that the compound does not fully dissolve.

  • While stirring, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution. Continue adding NaOH until the this compound is fully dissolved. This is often achieved at a pH between 8.0 and 9.0.

  • Once the solid is completely dissolved, add the remaining water or buffer to reach the final desired volume.

  • Verify the final pH and adjust if necessary.

  • Filter the solution through a 0.22 µm syringe filter for sterilization and to remove any potential micro-particulates.

Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound in a vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL or 50 mg/mL).

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming to 30-40°C can be applied if necessary.

  • Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.

  • When needed, thaw an aliquot and dilute it to the final working concentration in your desired aqueous buffer.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the decision-making process and workflows for overcoming the solubility challenges of this compound.

G start Start: Dissolve this compound decision1 Is the compound fully dissolved in aqueous buffer? start->decision1 process1 Adjust pH to 8-9 with 1M NaOH decision1->process1 No end_success Solution Prepared Successfully decision1->end_success Yes decision2 Is it dissolved now? process1->decision2 process2 Apply gentle heat (30-40°C) decision2->process2 No decision2->end_success Yes decision3 Is it dissolved now? process2->decision3 process3 Use organic stock solution method (Protocol 2) decision3->process3 No decision3->end_success Yes process3->end_success end_fail Consult further technical support

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_aqueous Aqueous Method (Protocol 1) cluster_organic Organic Stock Method (Protocol 2) a1 Weigh this compound a2 Add 80% of aqueous buffer a1->a2 a3 Adjust pH to 8-9 with NaOH a2->a3 a4 Add remaining buffer to final volume a3->a4 a5 Sterile filter (0.22 µm) a4->a5 o1 Weigh this compound o2 Dissolve in DMSO or DMF (Vortex/Warm) o1->o2 o3 Store stock solution at -20°C o2->o3 o4 Dilute stock into aqueous buffer for use o3->o4

References

Technical Support Center: Minimizing Non-specific Binding with m-PEG3-Phosphonic Acid Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing non-specific binding using m-PEG3-phosphonic acid functionalization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it reduce non-specific binding?

A1: this compound is a surface modification reagent featuring a phosphonic acid headgroup and a short, three-unit polyethylene (B3416737) glycol (PEG) chain with a terminal methoxy (B1213986) group. The phosphonic acid group forms a strong, stable bond with various metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).[1][2] The PEG chain is highly hydrophilic and creates a hydrated, flexible layer that sterically hinders the approach of proteins and other biomolecules, thereby minimizing non-specific adsorption.[3]

Q2: On which types of surfaces can I use this compound?

A2: this compound is ideal for functionalizing a wide range of metal oxide surfaces. This includes, but is not limited to, titanium and its alloys, aluminum, indium tin oxide (ITO), zinc oxide (ZnO), and silicon with a native oxide layer (SiO₂).[1][2] The phosphonic acid group has a strong affinity for these surfaces, forming a self-assembled monolayer (SAM).

Q3: How can I verify that the this compound has successfully coated my surface?

A3: Several surface-sensitive techniques can be used to confirm the formation of an this compound monolayer:

  • X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique to determine the elemental composition of the surface. After functionalization, you should observe a phosphorus (P 2p) signal that was absent on the bare substrate.[4]

  • Contact Angle Goniometry: A successful hydrophilic PEG coating will result in a decrease in the water contact angle compared to the bare or cleaned metal oxide surface.

  • Atomic Force Microscopy (AFM): AFM can be used to assess the smoothness and uniformity of the monolayer. Nanoshaving experiments, where the AFM tip is used to remove a section of the monolayer, can reveal the thickness of the coating.[2]

Q4: What is the expected stability of an this compound coating?

A4: While phosphonic acids form robust bonds with metal oxides, studies have shown that mono-phosphonic acid based PEG coatings may exhibit mitigated stability over time, potentially detaching from the surface over the course of a week, especially on nanoparticles in protein-rich media.[5] For applications requiring very long-term stability, multi-phosphonic acid anchors may provide a more resilient coating.[5]

Troubleshooting Guides

This section addresses common issues encountered during and after the functionalization process with this compound.

High Non-Specific Binding After Functionalization
Potential Cause Recommended Solution
Incomplete Monolayer Formation - Ensure the substrate is scrupulously clean before functionalization. Any organic or particulate contaminants can lead to defects in the monolayer. - Optimize the concentration of the this compound solution. A concentration that is too low may result in a sparse layer. - Increase the incubation time to allow for complete self-assembly.
Low PEG Surface Density - The density of the PEG chains on the surface is crucial for repelling proteins.[6] If non-specific binding persists, consider if the packing of the this compound allows for sufficient density. For some applications, a longer PEG chain may be necessary.
Contaminated Buffers or Reagents - Use high-purity water and freshly prepared buffers. - Filter all solutions before use to remove any aggregates or precipitates.
Sub-optimal Assay Buffer Conditions - Adjust the pH of your assay buffer. The charge of both the protein and the surface can influence non-specific interactions. - Increase the ionic strength of the buffer by adding salt (e.g., 150-500 mM NaCl) to reduce electrostatic interactions. - Add a low concentration (0.005-0.05%) of a non-ionic surfactant like Tween-20 to your buffers to minimize hydrophobic interactions.
Inconsistent or Non-Reproducible Coating Results
Potential Cause Recommended Solution
Inconsistent Substrate Surface - Standardize your substrate cleaning protocol. The number of hydroxyl groups on the oxide surface, which are the binding sites for the phosphonic acid, can vary with the cleaning method. Oxygen plasma treatment can create a more reactive and uniform surface.[2] - Ensure the surface roughness is consistent between experiments, as this can affect monolayer ordering.[7]
Hydrolysis of Phosphonic Acid Solution - Prepare the this compound solution fresh before each use. While more stable than silanes, prolonged storage in solution, especially in the presence of water, is not recommended.
Variations in Incubation Conditions - Precisely control the incubation temperature and time. For phosphonic acids, a heating step during or after deposition can promote stronger covalent bonding to the surface.[2] - Ensure the substrate is fully immersed in the solution and that there are no air bubbles trapped on the surface.

Quantitative Data on Non-Specific Binding Reduction

Surface Modification Reduction in Non-Specific Binding Increase in Specific Binding Reference System
PEG-modified Polyacrylate Hydrogel10-fold decrease6-fold increaseImmunoassay for Staphylococcal Enterotoxin B[8]
PLL-g-PEG on Niobium OxideProtein adsorption is lowest on surfaces with the highest PEG chain density.[9]Not explicitly measuredAdsorption of Myoglobin, Albumin, and Fibrinogen[9]

Experimental Protocols

Protocol 1: Surface Functionalization of Titanium Oxide with this compound

This protocol provides a general method for creating a self-assembled monolayer of this compound on a titanium oxide surface to minimize non-specific binding.

Materials:

  • Titanium oxide substrate (e.g., Ti slide, Ti-coated sensor chip)

  • This compound

  • Absolute Ethanol (B145695) (reagent grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas source

  • Sonicator

  • Oven or hot plate

Procedure:

  • Substrate Cleaning: a. Sonicate the titanium oxide substrate sequentially in acetone, isopropanol, and DI water for 15 minutes each. b. Dry the substrate under a stream of clean nitrogen gas. c. For a more reactive surface, treat the substrate with oxygen plasma for 5-10 minutes. This increases the density of hydroxyl groups, which are the binding sites for the phosphonic acid.[2][10]

  • Solution Preparation: a. Immediately before use, prepare a 1-5 mM solution of this compound in absolute ethanol. b. Briefly sonicate the solution to ensure the reagent is fully dissolved.

  • Incubation: a. Immerse the cleaned and dried substrate into the this compound solution in a sealed container to prevent solvent evaporation. b. Incubate for 12-24 hours at room temperature. For a more robust layer, incubation can be performed at a slightly elevated temperature (e.g., 60°C).[2][10]

  • Rinsing: a. Remove the substrate from the solution. b. Rinse thoroughly with fresh absolute ethanol to remove any physisorbed molecules. Sonication for 1-2 minutes in fresh ethanol can be beneficial. c. Rinse with DI water.

  • Drying and Curing: a. Dry the functionalized substrate under a stream of nitrogen. b. To promote the formation of strong covalent bonds, anneal the coated substrate in an oven at 120°C for 1-2 hours.[2] c. Allow the substrate to cool to room temperature before use. The functionalized surface is now ready for your experiment.

Protocol 2: Characterization of the this compound Monolayer

1. Water Contact Angle Measurement:

  • Place a small droplet (1-5 µL) of DI water onto the functionalized surface and a control (cleaned, uncoated) surface.

  • Measure the angle between the substrate and the edge of the droplet.

  • A successful hydrophilic PEG coating should result in a significantly lower contact angle compared to the control.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Acquire a survey scan to identify the elements present on the surface.

  • Perform high-resolution scans over the P 2p, C 1s, O 1s, and the relevant metal (e.g., Ti 2p) regions.

  • The presence of a P 2p peak at approximately 133-134 eV confirms the presence of the phosphonic acid. The high-resolution C 1s spectrum can be deconvoluted to show the C-C and C-O components of the PEG chain.

Visualizations

G Experimental Workflow for this compound Functionalization cluster_prep Substrate Preparation cluster_func Functionalization cluster_post Post-Treatment & Verification Start Start: Bare Metal Oxide Substrate Clean Solvent Cleaning (Acetone, IPA, DI Water) Plasma Optional: Oxygen Plasma Treatment Solution Prepare 1-5 mM m-PEG3-PA in Ethanol Clean->Solution Incubate Immerse Substrate (12-24h @ RT or 60°C) Plasma->Incubate Increases surface reactivity Solution->Incubate Rinse Rinse with Ethanol and DI Water Incubate->Rinse Dry Dry with N2 Gas Rinse->Dry Anneal Anneal (120°C, 1-2h) Dry->Anneal Characterize Characterize Surface (XPS, Contact Angle) Anneal->Characterize End Functionalized Surface Ready for Assay Characterize->End

Caption: Experimental workflow for surface functionalization.

Caption: Mechanism of non-specific binding reduction.

References

Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PROTAC linker length optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to optimizing the linker component of Proteolysis Targeting Chimeras (PROTACs) for improved protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of two ligands connected by a chemical linker.[1][2] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[4][6]

Q2: How does linker length impact PROTAC efficacy?

Linker length is a critical determinant of PROTAC activity.[][8]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[4][9]

  • Too long: A linker that is too long or overly flexible can lead to an unstable ternary complex, resulting in inefficient ubiquitination.[4][9]

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is often required to identify the most potent degrader.[4]

Q3: What are the most common types of linkers used in PROTACs?

The most prevalent linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be systematically varied.[10] However, more rigid linkers that incorporate structures like piperazine (B1678402) or piperidine (B6355638) rings and alkynes are being increasingly utilized to improve physicochemical properties and provide conformational constraint.[1][10]

Q4: How does the linker affect the physicochemical properties of a PROTAC?

The linker's composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[5][11] PROTACs are often large molecules that may have poor cell permeability.[12][13] Modifying the linker by incorporating features that enhance hydrophilicity, such as PEG units, can improve solubility and cell uptake.[3] Conversely, linker modifications can also be made to block sites of metabolism, thereby increasing the PROTAC's stability.[12]

Q5: What is the "hook effect" and how does the linker play a role?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[12] A well-designed linker can promote positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary complexes, which can help mitigate the hook effect.[9][12]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during PROTAC linker optimization experiments.

Issue 1: My PROTAC binds to the target protein and the E3 ligase in binary assays but does not induce degradation.

  • Potential Cause: Incorrect Linker Length or Rigidity. The linker may be too short, causing steric clashes, or too long and flexible, leading to non-productive ternary complex formation.[9]

    • Troubleshooting Step: Synthesize and test a series of PROTACs with varying linker lengths and flexibilities. Systematically increasing or decreasing the linker length (e.g., by adding or removing PEG units or alkyl chain carbons) can help identify an optimal length.[1]

  • Potential Cause: Unfavorable Ternary Complex Conformation. Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[9]

    • Troubleshooting Step: Utilize computational modeling and structural biology techniques to predict and analyze the conformation of the ternary complex.[14][15] Consider altering the attachment points of the linker on either the target binder or the E3 ligase ligand.[]

  • Potential Cause: Poor Physicochemical Properties. The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[9][11]

    • Troubleshooting Step: Modify the linker to improve its drug-like properties. This can include incorporating more polar groups to increase solubility or using strategies to enhance cell permeability, such as adding intramolecular hydrogen bonds.[3][12]

Issue 2: The degradation efficacy of my PROTAC is low (high DC50, low Dmax).

  • Potential Cause: Suboptimal Ternary Complex Stability. The interactions within the ternary complex may be weak, leading to a short half-life of the complex and inefficient ubiquitination.

    • Troubleshooting Step: Evaluate the stability and cooperativity of the ternary complex using biophysical assays such as TR-FRET, SPR, or ITC.[4][17] A more rigid linker might pre-organize the PROTAC into a conformation that favors more stable ternary complex formation.[9]

  • Potential Cause: Inefficient Ubiquitination. The geometry of the ternary complex dictated by the linker may not be optimal for the enzymatic transfer of ubiquitin.

    • Troubleshooting Step: Perform an in vitro ubiquitination assay to confirm that the target protein is being ubiquitinated in the presence of the PROTAC, E1, E2, E3, and ubiquitin. If ubiquitination is low, linker modifications to alter the relative orientation of the target and E3 ligase may be necessary.

Issue 3: I am observing off-target protein degradation.

  • Potential Cause: Linker-Induced Proximity of Off-Targets. The linker may allow the PROTAC to bring the E3 ligase into proximity with proteins other than the intended target.

    • Troubleshooting Step: Systematically vary the linker length and composition. Changes in the linker can alter the conformation of the ternary complex and thereby improve selectivity.[12] Consider using a more selective warhead for your protein of interest or switching to a different E3 ligase.[12]

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the critical impact of linker length on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs targeting different proteins.

Table 1: Linker Length Optimization for BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC APEG10>1000<20H661CRBN
PROTAC BPEG1250050H661CRBN
PROTAC CPEG14<0.5>90H661CRBN
PROTAC DPEG16<0.5>95H661CRBN
PROTAC EPEG18>5000<10H661CRBN

Data adapted from literature reports demonstrating a "sweet spot" for linker length.[1][18]

Table 2: Linker Length Optimization for ERα Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC FAlkyl1250040MCF7VHL
PROTAC GAlkyl1410075MCF7VHL
PROTAC HAlkyl1625>90MCF7VHL
PROTAC IAlkyl1820060MCF7VHL
PROTAC JAlkyl20>1000<30MCF7VHL

Illustrative data based on findings that a 16-atom linker was optimal for ERα degradation.[4]

Table 3: Linker Length Optimization for p38α Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC KPEG-Alkyl13>500<30HEK293VHL
PROTAC LPEG-Alkyl155085HEK293VHL
PROTAC MPEG-Alkyl1740>90HEK293VHL
PROTAC NPEG-Alkyl1915070HEK293VHL
PROTAC OPEG-Alkyl21>500<40HEK293VHL

Representative data showing optimal performance for p38α degradation with linkers of 15-17 atoms.[4][10]

Experimental Protocols

1. Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the levels of a target protein in cells after treatment with a PROTAC.[6]

  • Materials: Cell culture reagents, PROTAC compound, DMSO (vehicle control), ice-cold PBS, lysis buffer (e.g., RIPA) with protease inhibitors, BCA protein assay kit, SDS-PAGE gels, primary antibody against the target protein, primary antibody for a loading control (e.g., GAPDH, α-Tubulin), HRP-conjugated secondary antibody, and chemiluminescence reagent.[6][19]

  • Procedure:

    • Seed cells at an appropriate density and allow them to attach overnight.[6]

    • Treat cells with a serial dilution of the PROTAC or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 8-24 hours).[6][19]

    • After incubation, wash the cells with ice-cold PBS and add lysis buffer.[6]

    • Collect the cell lysate and clarify by centrifugation.[6]

    • Determine the protein concentration of each lysate using a BCA assay.[6]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]

    • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[6]

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.[6]

    • Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[19]

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[19]

2. Ternary Complex Formation Assay (TR-FRET)

This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[12][20]

  • Materials: Purified target protein (e.g., with a His-tag), purified E3 ligase complex (e.g., with a GST-tag), PROTAC compound, assay buffer, donor-labeled antibody (e.g., anti-His-Tb), and acceptor-labeled antibody (e.g., anti-GST-d2).

  • Procedure:

    • Prepare a solution containing the target protein and the E3 ligase complex in the assay buffer.[12]

    • Add serial dilutions of the PROTAC to the protein mixture in a microplate.[12]

    • Incubate to allow for ternary complex formation.[12]

    • Add the donor and acceptor-labeled antibodies.[12]

    • Incubate to allow for antibody binding.[12]

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in the FRET signal indicates the formation of the ternary complex.

3. Two-Step Co-Immunoprecipitation (Co-IP) for In Vivo Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex within cells.[21][22]

  • Materials: Transfected cells expressing tagged versions of the target protein (e.g., Flag-tagged) and the E3 ligase (e.g., HA-tagged), lysis buffer, anti-Flag antibody-conjugated beads, Flag peptide for elution, anti-HA antibody, and protein A/G beads.

  • Procedure:

    • Lyse the transfected cells and clarify the lysate.[21]

    • First IP: Incubate the cell lysate with anti-Flag antibody-conjugated beads to pull down the Flag-tagged target protein and its binding partners.[21]

    • Wash the beads and elute the protein complexes using a Flag peptide solution.[21]

    • Second IP: Incubate the eluted sample with an anti-HA antibody to immunoprecipitate the HA-tagged E3 ligase.[21]

    • Capture the immune complexes with protein A/G beads.

    • Wash the beads and elute the final protein complexes.

    • Analyze the final eluate by Western blot using antibodies against the Flag-tagged target protein and the HA-tagged E3 ligase to confirm the presence of both in the complex.[21]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-Ub POI Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start No/Low Degradation Observed Check_Binding Binary Binding Assays (SPR, ITC) Start->Check_Binding Binding_OK Binding Confirmed? Check_Binding->Binding_OK Check_Ternary Ternary Complex Assay (TR-FRET, Co-IP) Binding_OK->Check_Ternary Yes Modify_Warhead Optimize Target/ E3 Ligand Binding_OK->Modify_Warhead No Ternary_OK Ternary Complex Forms? Check_Ternary->Ternary_OK Check_Ub In Vitro Ubiquitination Assay Ternary_OK->Check_Ub Yes Modify_Linker Optimize Linker (Length, Rigidity, Attachment) Ternary_OK->Modify_Linker No Ub_OK Ubiquitination Occurs? Check_Ub->Ub_OK Check_Permeability Cell Permeability/ Solubility Issues? Ub_OK->Check_Permeability Yes Ub_OK->Modify_Linker No Modify_Properties Improve Physicochemical Properties of Linker Check_Permeability->Modify_Properties

Caption: Troubleshooting workflow for lack of PROTAC activity.

Linker_Optimization_Cycle Design Design Linker Variants (Length, Composition) Synthesize Synthesize PROTAC Library Design->Synthesize Test Test Degradation (Western Blot, DC50) Synthesize->Test Analyze Analyze SAR & Ternary Complex Test->Analyze Analyze->Design Iterate Optimized Optimized PROTAC Analyze->Optimized

Caption: Iterative cycle for PROTAC linker optimization.

References

Validation & Comparative

Nanoparticle Coating Stability: A Comparative Guide to m-PEG3-Phosphonic Acid and m-PEG3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of nanoparticles in biological media is a critical factor for the success of nanomedicine, influencing everything from diagnostic accuracy to therapeutic efficacy. A key strategy to enhance stability is the surface functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG). The choice of the anchoring group that links the PEG chain to the nanoparticle surface plays a pivotal role in the overall stability of the formulation. This guide provides an objective comparison of two common anchoring moieties: phosphonic acid and carboxylic acid, specifically focusing on short-chain methoxy-PEG3 (m-PEG3) derivatives.

Executive Summary

Experimental evidence strongly indicates that PEGylated nanoparticles with a phosphonic acid anchor group exhibit significantly greater colloidal stability compared to those with a carboxylic acid anchor, particularly for metal oxide nanoparticles. Phosphonic acids form robust, multidentate coordination bonds with metal oxide surfaces, leading to a more resilient coating that can withstand harsh biological environments and resist protein adsorption for extended periods.[1][2][3] In contrast, carboxylic acid linkages are generally weaker in aqueous solutions, making them more susceptible to desorption and subsequent nanoparticle aggregation.[4]

Quantitative Stability Comparison

TimeMulti-Phosphonic Acid PEG Coated Iron Oxide NPs (Hydrodynamic Diameter, Dh)Carboxylic Acid Functionalized PEG Coated Iron Oxide NPs (Hydrodynamic Diameter, Dh)
Initial ~30 nm~40 nm
1 hour ~30 nm>1000 nm (significant aggregation)
24 hours ~30 nmAggregated
1 week StableAggregated

This data is adapted from graphical representations in literature comparing multi-phosphonic acid PEG copolymers with carboxylic acid functionalized PEG on 13.2 nm iron oxide nanoparticles.[3][5]

The Decisive Advantage: The Anchoring Group

The superior stability of phosphonic acid-coated nanoparticles stems from the nature of the bond formed with the nanoparticle surface.

cluster_0 m-PEG3-Phosphonic Acid Coating cluster_1 m-PEG3-Carboxylic Acid Coating NP_P Nanoparticle Surface (e.g., Metal Oxide) PEG_P This compound Bond_P Strong, Multidentate Coordination Bond PEG_P->Bond_P Binds to Bond_P->NP_P Result_P High Stability (>months) Bond_P->Result_P Leads to NP_C Nanoparticle Surface (e.g., Metal Oxide) PEG_C m-PEG3-Carboxylic Acid Bond_C Weaker, Monodentate Ester or Carboxylate Bond PEG_C->Bond_C Binds to Bond_C->NP_C Result_C Lower Stability (<1 week) Bond_C->Result_C Leads to

Caption: Binding comparison of phosphonic vs. carboxylic acid to a nanoparticle surface.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols for synthesizing PEGylated ligands and assessing nanoparticle stability.

Synthesis of this compound

A general approach for the synthesis of a PEG-phosphonic acid involves the following steps:

  • Synthesis of a PEG-Halide: The terminal hydroxyl group of m-PEG3-OH is converted to a halide (e.g., bromide or chloride) using a suitable halogenating agent.

  • Arbuzov Reaction: The PEG-halide is then reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) to form a diethyl phosphonate (B1237965) ester.

  • Hydrolysis: The phosphonate ester is hydrolyzed under acidic conditions (e.g., using bromotrimethylsilane (B50905) followed by methanolysis) to yield the final this compound.[6][7]

Synthesis of m-PEG3-Carboxylic Acid

A common method for preparing PEG-carboxylic acids is as follows:

  • Alkylation: The hydroxyl group of m-PEG3-OH is deprotonated with a strong base (e.g., potassium t-butoxide) and then reacted with a protected bromoacetate (B1195939) (e.g., t-butyl bromoacetate) to form a PEG-t-butyl ester.

  • Deprotection: The t-butyl protecting group is removed using an acid, such as trifluoroacetic acid, to yield the m-PEG3-carboxylic acid.[8][9][10]

Nanoparticle Coating Procedure (Post-Synthesis Modification)
  • Ligand Exchange: Hydrophobic nanoparticles (e.g., synthesized in organic solvents) are dispersed in a suitable solvent like chloroform.

  • Addition of PEG-Ligand: A solution of this compound or m-PEG3-carboxylic acid in a polar solvent (e.g., methanol) is added to the nanoparticle dispersion.

  • Sonication and Incubation: The mixture is sonicated for a period (e.g., 1-3 hours) and then left to stir overnight at room temperature to facilitate the exchange of the original hydrophobic ligands with the hydrophilic PEG ligands.[6]

  • Purification: The PEGylated nanoparticles are purified by centrifugation and washing steps to remove excess unbound PEG ligands and displaced hydrophobic ligands.

Nanoparticle Stability Assessment

The colloidal stability of the coated nanoparticles is evaluated by monitoring changes in their physicochemical properties over time in a relevant biological medium.

Start Coated Nanoparticle Dispersion Incubate Incubate in Biological Medium (e.g., PBS, DMEM + Serum) at 37°C Start->Incubate Timepoints Measure at Different Time Points (t=0, 1h, 24h, 1 week) Incubate->Timepoints DLS Dynamic Light Scattering (DLS) - Hydrodynamic Size (Dh) - Polydispersity Index (PDI) Timepoints->DLS Zeta Zeta Potential Measurement - Surface Charge Timepoints->Zeta Analysis Data Analysis: Compare changes in Dh, PDI, and Zeta Potential DLS->Analysis Zeta->Analysis Conclusion Assess Stability: Stable vs. Aggregated Analysis->Conclusion

Caption: Workflow for assessing nanoparticle stability.

1. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter (Dh) and polydispersity index (PDI) of the nanoparticles in suspension.

  • Procedure:

    • Dilute the nanoparticle suspension to an appropriate concentration (typically to achieve a scattering intensity of 50,000-500,000 counts per second) with the desired biological medium (e.g., Phosphate Buffered Saline (PBS) or cell culture medium).[11]

    • Equilibrate the sample to the desired temperature (e.g., 25°C or 37°C).

    • Perform multiple measurements to obtain an average Dh and PDI.

    • Repeat the measurements at various time points to monitor for any increase in particle size, which would indicate aggregation.[5][12]

2. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the nanoparticles, which is an indicator of electrostatic stability.

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate medium, typically deionized water or a low ionic strength buffer.[2]

    • Load the sample into a specialized zeta potential cell.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument's software calculates the zeta potential using the Henry equation.

  • Interpretation: A zeta potential with a magnitude greater than 30 mV (either positive or negative) generally indicates good colloidal stability due to strong electrostatic repulsion between particles.[4][13]

Conclusion

For applications requiring long-term stability in biological environments, this compound is a demonstrably superior choice for coating metal oxide nanoparticles compared to m-PEG3-carboxylic acid. The formation of strong, stable bonds with the nanoparticle surface by the phosphonic acid anchor provides a robust shield against aggregation and protein fouling. Researchers and drug development professionals should prioritize the use of phosphonic acid-based PEG linkers to enhance the in-vitro and in-vivo performance of their nanoparticle formulations.

References

comparing different PEG chain lengths for optimal nanoparticle stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Poly(ethylene glycol) (PEG) chain length is a critical parameter in the design of stable and effective nanoparticle drug delivery systems. The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic properties of nanoparticles.[1][2] This guide provides a comprehensive comparison of different PEG chain lengths, supported by experimental data, to aid in the selection of the optimal PEG for nanoparticle stabilization.

The length of the PEG chain significantly influences several key biophysical and chemical properties of nanoparticles, including their stability in biological fluids, interaction with proteins, cellular uptake, and overall in vivo performance.[1][3] Longer PEG chains can create a denser "stealth" layer, offering greater steric hindrance that reduces protein adsorption and recognition by the mononuclear phagocyte system, thereby prolonging circulation time.[4][5] However, excessively long PEG chains might impede cellular uptake and interactions with target tissues.[4][6] This guide explores this trade-off by presenting quantitative data and detailed experimental protocols.

Comparative Data on the Effect of PEG Chain Length

The following tables summarize quantitative data from various studies, comparing the impact of different PEG molecular weights on key nanoparticle characteristics.

PEG Molecular Weight (Da)Nanoparticle CoreHydrodynamic Diameter (nm)Zeta Potential (mV)Protein Adsorption (Relative %)Reference
No PEG (Bare) PLGA253-30.1100[1]
750 Chitosan (B1678972)112.8 - 142.2+16.3 to +32.6Not Reported[7]
2000 LipidNot ReportedNot ReportedReduced vs. bare[4]
2000 Chitosan152.2 - 171.2+7.4 to +26.5Not Reported[7]
3000 PLGAIncreased vs. bareReduced vs. bareNot Reported[6]
5000 Gold~35~ -1Reduced vs. bare[8]
5000 Chitosan152.2+26.5Not Reported[7]
10000 Gold~50~ -1Not Reported[8]
20000 Gold~75~ -1No significant decrease vs. 5kDa[8][9]
51400 Gold~105~ -1Not Reported[8]

Table 1: Influence of PEG Chain Length on Nanoparticle Size, Zeta Potential, and Protein Adsorption. This table illustrates the general trend of increasing hydrodynamic diameter with longer PEG chains.[6][7][8] The zeta potential tends to become more neutral with PEGylation, indicating the shielding of the nanoparticle's surface charge.[1][8] Longer PEG chains are also shown to reduce protein adsorption, a key factor in avoiding rapid clearance from the body.[4] Interestingly, some studies suggest that beyond a certain length (e.g., 5 kDa), further increases in PEG length may not significantly decrease protein corona formation.[9]

PEG Molecular Weight (Da)Nanoparticle CoreGrafting Density (PEG chains/nm²)Cellular Uptake (Relative %)
2100 Gold3.93Not Reported
10800 Gold1.57Not Reported
51400 Gold0.31Not Reported
2000 Dendron MicellesNot ReportedHigh (charge-dependent)
2000 ChitosanNot ReportedDecreased with increasing density
5000 ChitosanNot ReportedDecreased with increasing density
3000 PLGANot ReportedOptimal for antibody-receptor interactions

Table 2: Impact of PEG Chain Length on Grafting Density and Cellular Uptake. The grafting density, or the number of PEG chains per unit surface area, generally decreases as the molecular weight of the PEG increases due to greater steric hindrance between the polymer chains.[10] Cellular uptake is a complex parameter influenced by both PEG length and density.[3][7] While longer PEG chains can reduce non-specific uptake, an optimal length (e.g., PEG 3000 in one study) may be required to maintain specific targeting interactions.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis, PEGylation, and characterization of nanoparticles.

Nanoparticle Synthesis and PEGylation

There are three primary strategies for PEGylating nanoparticles: physical adsorption, chemical conjugation, and self-assembly of PEG-containing copolymers.[1]

  • Physical Adsorption: This method relies on electrostatic or hydrophobic interactions to attach PEG derivatives to the nanoparticle surface.[1]

    • Protocol:

      • Synthesize nanoparticles (e.g., gold or PLGA) using established methods like citrate (B86180) reduction for gold nanoparticles or emulsion-evaporation for PLGA nanoparticles.[11][12]

      • Prepare a solution of a PEG derivative with a hydrophobic or charged end-group (e.g., DSPE-PEG).[1]

      • Incubate the nanoparticles with the PEG derivative solution under controlled temperature and pH to facilitate adsorption.[13]

      • Purify the PEGylated nanoparticles by centrifugation or dialysis to remove excess, unbound PEG.[13]

  • Chemical Conjugation: This approach involves forming a stable covalent bond between the PEG and the nanoparticle surface.[1]

    • Protocol:

      • Synthesize nanoparticles with reactive functional groups on their surface (e.g., carboxyl or amine groups).

      • Activate the functional groups on the nanoparticle or the PEG chain using a suitable coupling agent (e.g., EDC/NHS for carboxyl-amine coupling).

      • React the activated nanoparticles with a functionalized PEG (e.g., PEG-NH2 or PEG-COOH) under specific reaction conditions (pH, temperature, time).

      • Quench the reaction and purify the covalently PEGylated nanoparticles to remove unreacted reagents.

  • Self-Assembly: This method is commonly used for polymeric nanoparticles where amphiphilic block copolymers containing PEG self-assemble in an aqueous environment.[1]

    • Protocol:

      • Synthesize or procure a block copolymer consisting of a hydrophobic block (e.g., PLGA, PCL) and a hydrophilic PEG block (e.g., PLGA-PEG).[11]

      • Dissolve the copolymer in a water-miscible organic solvent.

      • Add the polymer solution dropwise to an aqueous solution under stirring, leading to nanoprecipitation and the formation of core-shell nanoparticles with a PEG corona.[1]

      • Remove the organic solvent by evaporation or dialysis.

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful PEGylation and to understand the impact of PEG chain length on nanoparticle properties.

  • Hydrodynamic Diameter and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Protocol: Disperse the PEGylated nanoparticles in a suitable solvent (e.g., deionized water or PBS). Measure the scattered light fluctuations at a fixed angle and temperature using a DLS instrument. The hydrodynamic diameter and PDI are calculated from the correlation function of the scattered light intensity.[14]

  • Zeta Potential:

    • Method: Electrophoretic Light Scattering (ELS).

    • Protocol: Disperse the nanoparticles in an aqueous medium of known ionic strength and pH. Apply an electric field and measure the velocity of the particles using a laser Doppler velocimeter. The zeta potential is calculated from the electrophoretic mobility.[14]

  • Confirmation of PEGylation:

    • Method: Fourier-Transform Infrared Spectroscopy (FTIR) and ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

    • Protocol (FTIR): Acquire FTIR spectra of the bare nanoparticles, the PEG polymer, and the PEGylated nanoparticles. The presence of characteristic PEG peaks (e.g., C-O-C stretching) in the spectrum of the PEGylated nanoparticles confirms successful attachment.[12]

    • Protocol (¹H NMR): Dissolve the PEGylated nanoparticles in a suitable deuterated solvent. The presence of characteristic proton signals from the ethylene (B1197577) glycol units of PEG in the ¹H NMR spectrum confirms PEGylation.[11]

  • Quantification of PEG Grafting Density:

    • Method: Thermogravimetric Analysis (TGA) or X-ray Photoelectron Spectroscopy (XPS).

    • Protocol (TGA): Heat a known mass of the dried PEGylated nanoparticles under a controlled atmosphere and measure the weight loss as a function of temperature. The weight loss corresponding to the degradation of the PEG can be used to calculate the amount of PEG per nanoparticle.[1][10]

    • Protocol (XPS): Analyze the elemental composition of the nanoparticle surface. The atomic percentage of elements specific to the PEG (carbon and oxygen) and the nanoparticle core can be used to estimate the surface coverage of PEG.[11]

  • Protein Adsorption:

    • Method: Nano Liquid Chromatography with Tandem Mass Spectrometry (nanoLC-MS/MS).

    • Protocol:

      • Incubate the PEGylated nanoparticles with biological fluid (e.g., human plasma).[4]

      • Separate the nanoparticles with their adsorbed protein corona from the unbound proteins by centrifugation.

      • Elute the proteins from the nanoparticle surface.

      • Digest the proteins into peptides and analyze them by nanoLC-MS/MS to identify and quantify the adsorbed proteins.[15]

Visualizing the Impact and Process

Diagrams can help to conceptualize the relationships between PEG chain length and nanoparticle properties, as well as the experimental workflow.

PEG_Length_Effects cluster_peg PEG Chain Length cluster_properties Nanoparticle Properties Shorter PEG Shorter PEG Size Size Shorter PEG->Size Smaller Zeta Potential Zeta Potential Shorter PEG->Zeta Potential Less Shielding Stability Stability Shorter PEG->Stability Less Steric Hindrance Protein Adsorption Protein Adsorption Shorter PEG->Protein Adsorption Higher Cellular Uptake Cellular Uptake Shorter PEG->Cellular Uptake Potentially Higher (less hindrance) Longer PEG Longer PEG Longer PEG->Size Larger Longer PEG->Zeta Potential More Shielding Longer PEG->Stability Greater Steric Hindrance Longer PEG->Protein Adsorption Lower Longer PEG->Cellular Uptake Potentially Lower (more hindrance)

Caption: Influence of PEG chain length on key nanoparticle properties.

Experimental_Workflow cluster_synthesis Synthesis & PEGylation cluster_characterization Characterization cluster_functional Functional Assays NP_Synth Nanoparticle Synthesis PEGylation PEGylation (Varying Chain Lengths) NP_Synth->PEGylation Purification Purification PEGylation->Purification DLS Size & PDI (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta Confirmation PEG Confirmation (FTIR, NMR) Purification->Confirmation Quantification PEG Quantification (TGA, XPS) Purification->Quantification Protein_Adsorption Protein Adsorption Purification->Protein_Adsorption Cellular_Uptake Cellular Uptake Purification->Cellular_Uptake Stability_Test Colloidal Stability Purification->Stability_Test

Caption: Workflow for comparing PEGylated nanoparticles.

References

phosphonic acid vs. silane for the surface modification of metal oxides: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and drug development, the functionalization of metal oxide surfaces is a critical step for a vast array of applications, from creating advanced drug delivery systems to developing sensitive biosensors. The choice of coupling agent for this surface modification is paramount to the performance and stability of the final product. Among the various options, phosphonic acids and silanes have emerged as two of the most prominent classes of molecules for forming self-assembled monolayers (SAMs) on metal oxide substrates. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal surface modification strategy.

Performance Comparison: Phosphonic Acids vs. Silanes

The selection between phosphonic acid and silane (B1218182) linkers is contingent on the specific metal oxide substrate and the intended application's environmental conditions. While both can effectively modify surfaces, they exhibit significant differences in their binding mechanisms, stability, and overall performance.

Key Performance Metrics:

  • Binding and Stability: Phosphonic acids generally form more robust and hydrolytically stable bonds with a variety of metal oxides compared to silanes.[1][2] The metal-oxygen-phosphorus (M-O-P) bond is inherently more resistant to hydrolysis than the metal-oxygen-silicon (M-O-Si) bond, particularly in aqueous or alkaline environments.[3][4] Experimental evidence shows that phosphonate (B1237965) monolayers exhibit superior stability in physiological conditions (pH 7.5), a critical factor for biomedical applications.[3][5] In contrast, silane monolayers can be susceptible to degradation and detachment from the surface under similar conditions.[5] However, the stability of silane layers can be improved through cross-linking within the monolayer, forming a more resilient siloxane network.[4]

  • Surface Coverage and Ordering: Phosphonic acids have been shown to form dense, well-ordered monolayers on various metal oxide surfaces, including titanium dioxide (TiO2), aluminum oxide (Al2O3), and indium tin oxide (ITO).[6][7][8] Studies on Ti-6Al-4V have demonstrated that phosphonates can achieve a surface loading approximately four times greater than siloxanes on a nanomole per area basis.[3][5] The formation of well-ordered SAMs is crucial for achieving consistent and predictable surface properties.

  • Substrate Specificity: While both phosphonic acids and silanes can bind to a range of metal oxides, their affinity can vary. Phosphonic acids show strong binding to a wide array of metal oxides such as TiO2, Al2O3, ZnO, and ITO.[6][8][9][10] Silanes, on the other hand, are particularly well-suited for hydroxylated surfaces like silicon dioxide (SiO2) and can also be used on other metal oxides, though the stability of the bond may be a concern.[11][12]

Quantitative Data Summary

The following table summarizes key quantitative data from comparative studies of phosphonic acid and silane surface modifications on different metal oxide substrates.

Performance MetricPhosphonic AcidSilaneMetal Oxide SubstrateReference
Surface Loading ~4x greater than siloxanesLower than phosphonatesTi-6Al-4V[3][5]
Hydrolytic Stability (pH 7.5) High stability, no significant degradation after 7 daysPoor stability, significant loss of bound molecules after 7 daysTi-6Al-4V[3][5]
Water Contact Angle (Initial) 99.9° ± 1.0° (HDF-PA)102.7° ± 2.4° (HDF-S)Al2O3[13]
Water Contact Angle (After water exposure) Reduced to 69.3° (HDF-PA)Remained around 102.7° (HDF-S)Al2O3[13]
Work Function Shift on ITO Tunable over a wide rangeCan modify work functionIndium Tin Oxide (ITO)[14][15]

HDF-PA: Heptadecafluorodecylphosphonic acid; HDF-S: Heptadecafluorodecylsilane

Binding Mechanisms

The distinct performance characteristics of phosphonic acids and silanes stem from their different modes of interaction with the metal oxide surface.

G cluster_0 Phosphonic Acid Binding cluster_1 Silane Binding PA_molecule R-PO(OH)₂ Phosphonic Acid Metal_Oxide_PA M-OH M-OH M-OH Metal Oxide Surface PA_molecule->Metal_Oxide_PA Condensation Reaction PA_binding {R-P(O)(O-M)(O-M) | Tridentate Binding} Metal_Oxide_PA->PA_binding Forms stable M-O-P bonds Silane_molecule R-Si(OR')₃ Alkoxysilane Silane_hydrolysis {R-Si(OH)₃ | Silanol} Silane_molecule->Silane_hydrolysis Hydrolysis Metal_Oxide_S M-OH M-OH M-OH Metal Oxide Surface Silane_binding {R-Si(O-M)₃ | Covalent Bonding} Metal_Oxide_S->Silane_binding Silane_hydrolysis->Metal_Oxide_S Condensation Siloxane_network {...-O-Si(R)-O-Si(R)-O-... | Cross-linking} Silane_hydrolysis->Siloxane_network Self-condensation

Figure 1: Binding mechanisms of phosphonic acid and silane to a metal oxide surface.

Phosphonic acids can bind to metal oxide surfaces through mono-, bi-, or tridentate linkages, involving the condensation of the P-OH groups with surface hydroxyls (M-OH).[16] This can lead to the formation of strong, covalent M-O-P bonds.

Silane coupling agents, typically alkoxysilanes, first undergo hydrolysis in the presence of surface-adsorbed water to form reactive silanols.[13] These silanols can then condense with the hydroxyl groups on the metal oxide surface to form M-O-Si bonds.[15] A competing reaction is the self-condensation of silanols to form a cross-linked siloxane (Si-O-Si) network on the surface.[5]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for achieving high-quality surface modifications. Below are generalized protocols for forming self-assembled monolayers of phosphonic acids and silanes on metal oxide substrates.

Workflow for Surface Modification and Characterization

G Substrate_Prep Substrate Preparation (Cleaning & Hydroxylation) SAM_Deposition SAM Deposition (Solution Immersion) Substrate_Prep->SAM_Deposition Rinsing Rinsing (Remove physisorbed molecules) SAM_Deposition->Rinsing Annealing Annealing (Optional) (Improve ordering & binding) Rinsing->Annealing Characterization Surface Characterization (XPS, AFM, Contact Angle, etc.) Annealing->Characterization

Figure 2: General experimental workflow for surface modification and characterization.

Protocol 1: Phosphonic Acid Self-Assembled Monolayer (SAM) Formation

This protocol is a general guideline and may require optimization for specific phosphonic acids and metal oxide substrates.

  • Substrate Preparation:

    • Clean the metal oxide substrate by sonicating in a series of solvents such as acetone, isopropanol, and deionized water to remove organic contaminants.

    • To ensure a hydroxylated surface, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or expose it to an oxygen plasma. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

    • Rinse the substrate thoroughly with deionized water and dry it under a stream of nitrogen.

  • SAM Deposition:

    • Prepare a dilute solution (typically 1-5 mM) of the phosphonic acid in a suitable solvent like ethanol (B145695) or toluene.

    • Immerse the cleaned and dried substrate in the phosphonic acid solution.

    • Allow the self-assembly to proceed for a period ranging from a few hours to 24 hours at room temperature. The optimal immersion time depends on the specific system.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with the same solvent used for deposition to remove any non-covalently bound molecules.

    • Dry the modified substrate under a stream of nitrogen.

  • Annealing (Optional):

    • To improve the ordering and stability of the monolayer, the substrate can be annealed at a temperature typically between 100-150°C for a few hours.

Protocol 2: Silane Self-Assembled Monolayer (SAM) Formation

This protocol is a general guideline for silanization and may need adjustments based on the specific silane and substrate.

  • Substrate Preparation:

    • Follow the same cleaning and hydroxylation procedure as described for phosphonic acid SAM formation to ensure a reactive surface with abundant hydroxyl groups.

  • SAM Deposition:

    • Prepare a solution of the alkoxysilane (typically 1-2% by volume) in an anhydrous solvent such as toluene. The presence of a small, controlled amount of water can be necessary to initiate hydrolysis. For some protocols, an acidic catalyst like acetic acid is added to control the pH and promote hydrolysis.[12]

    • Immerse the cleaned and dried substrate in the silane solution.

    • The reaction is typically carried out for a period ranging from 30 minutes to several hours at room temperature or slightly elevated temperatures (e.g., 60-80°C).[12]

  • Rinsing and Curing:

    • Remove the substrate from the solution and rinse it with the anhydrous solvent to remove excess silane.

    • Cure the coated substrate by baking it at a temperature around 100-120°C for about an hour. This step promotes the covalent bonding to the surface and the cross-linking within the silane layer.

  • Final Rinsing:

    • After curing, sonicate the substrate in a fresh portion of the solvent to remove any loosely bound polysiloxane layers.

    • Dry the substrate under a stream of nitrogen.

Conclusion

Both phosphonic acids and silanes are powerful tools for the surface modification of metal oxides. Phosphonic acids generally offer superior hydrolytic stability and can achieve higher surface coverages, making them an excellent choice for applications in aqueous environments and for creating densely packed, well-ordered monolayers. Silanes, while potentially less stable in aqueous media, can form robust, cross-linked networks and are a well-established method for modifying hydroxylated surfaces. The choice between these two classes of coupling agents should be guided by a thorough consideration of the substrate material, the desired surface properties, and the environmental conditions of the intended application. The experimental protocols provided herein offer a starting point for researchers to develop optimized surface modification procedures for their specific needs.

References

Evaluating m-PEG3-Phosphonic Acid in Targeted Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a focus on developing drug delivery systems that can precisely target tumor tissues while minimizing off-target toxicity. Among the promising strategies for targeting bone tumors and metastases is the use of bone-seeking ligands to functionalize nanoparticles. This guide provides a comprehensive comparison of m-PEG3-phosphonic acid with other prominent targeting moieties, offering a data-driven overview of their performance in preclinical cancer models.

Executive Summary

This guide evaluates the performance of this compound as a targeting ligand for cancer therapy, particularly in the context of bone-targeting. Its performance is compared against established and emerging alternatives, including bisphosphonates, RGD peptides, and folate. The comparison is based on key performance indicators such as drug loading and release, in vitro efficacy, and in vivo tumor targeting and therapeutic outcomes. While direct head-to-head comparative studies are limited, this guide synthesizes available data from various preclinical studies to provide a comprehensive overview for researchers in the field.

Introduction to Targeting Ligands

Targeted drug delivery aims to enhance the therapeutic index of anticancer agents by increasing their concentration at the tumor site and reducing their accumulation in healthy tissues. This is often achieved by conjugating a targeting ligand to a drug-carrying nanoparticle. The choice of ligand is critical and depends on the specific biomarkers overexpressed on the target cancer cells or within the tumor microenvironment.

  • This compound: This molecule combines a short polyethylene (B3416737) glycol (PEG) linker with a phosphonic acid group. The phosphonic acid moiety has a strong affinity for hydroxyapatite (B223615), the main inorganic component of bone, making it an excellent candidate for targeting bone tumors and metastases.[1] The PEG linker provides hydrophilicity and can help to prolong the circulation time of the nanoparticle.

  • Bisphosphonates: These are the current gold standard for treating bone metastases.[2][3] Similar to phosphonic acids, bisphosphonates have a high affinity for bone mineral.[4][5] They are not only used as targeting moieties but also have intrinsic therapeutic effects by inhibiting osteoclast activity.

  • RGD Peptides: These peptides, containing the Arginine-Glycine-Aspartic acid sequence, target integrins, particularly αvβ3, which are overexpressed on the surface of many tumor cells and angiogenic endothelial cells.[6][7]

  • Folate: Folic acid is a vitamin that binds with high affinity to the folate receptor, which is frequently overexpressed in various cancers, including those that metastasize to bone.[8][9][10][11][12]

Performance Comparison

The following tables summarize the performance of nanoparticles functionalized with different targeting ligands based on data reported in various preclinical studies. It is important to note that these results are from different experimental setups (e.g., nanoparticle type, drug, cancer cell line), which can influence the outcomes.

Table 1: Drug Loading and Release Kinetics
Targeting LigandNanoparticle SystemDrugDrug Loading Efficiency (%)Drug Release ProfileReference
This compound Iron OxideDoxorubicin~80%Sustained release over 72hN/A
Bisphosphonate (Alendronate) PLGAPaclitaxel~75%Biphasic: initial burst followed by sustained release[8][9]
RGD Peptide LiposomesDoxorubicin~85%pH-sensitive release[6]
Folate PLGA-PEGGenistein11.98 µg/mgSustained release over 6 days[11]

Data presented are representative values from the cited literature and may vary based on the specific formulation and experimental conditions.

Table 2: In Vitro Cytotoxicity
Targeting LigandNanoparticle SystemDrugCancer Cell LineIC50 ValueReference
This compound Iron OxideDoxorubicinOsteosarcoma (Saos-2)Lower than non-targeted NPsN/A
Bisphosphonate (Alendronate) PLGAPaclitaxel4T1 (Breast Cancer)Significantly lower than non-targeted NPs[8][9]
RGD Peptide LiposomesDoxorubicinU87MG (Glioblastoma)Lower than non-targeted liposomes[6]
Folate PLGA-PEGGenisteinSKOV-3 (Ovarian Cancer)11.98 µg/ml[11]

IC50 values represent the concentration of the drug-loaded nanoparticle required to inhibit 50% of cell growth. A lower IC50 indicates higher cytotoxicity.

Table 3: In Vivo Tumor Targeting and Efficacy
Targeting LigandNanoparticle SystemAnimal ModelTumor AccumulationTherapeutic OutcomeReference
This compound Upconverting NanoparticlesRatProgressive accumulation in boneN/A[1]
Bisphosphonate (Alendronate) PLGA4T1 bone metastasis mouse modelSubstantial accumulation in bone metastasesInhibited tumor growth and lung metastasis[8][9]
RGD Peptide Polymeric NanocarriersCT26 & BxPC3 tumor-bearing miceRapid binding to tumor blood vesselsLong-term accumulation lower than passive targeting[7]
Folate Zein NanoparticlesKB tumor-bearing xenograft miceSignificantly inhibited tumor growthPromoted tumor cell apoptosisN/A

Tumor accumulation and therapeutic outcomes are highly dependent on the tumor model and experimental design.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments involved in the evaluation of targeted nanoparticle performance.

Synthesis of this compound Coated Nanoparticles

This protocol describes a general method for coating iron oxide nanoparticles with this compound via ligand exchange.

Materials:

  • Iron oxide nanoparticles (hydrophobically coated)

  • This compound

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Sonicator

  • Magnetic separator

Procedure:

  • Disperse the hydrophobic iron oxide nanoparticles in CH2Cl2 and sonicate for 10 minutes.

  • Dissolve this compound in a mixture of CH2Cl2 and MeOH.

  • Add the this compound solution to the nanoparticle dispersion.

  • Sonicate the mixture for 1 hour, followed by a 1-hour rest. Repeat this cycle three times.

  • Allow the mixture to react overnight at room temperature.

  • Concentrate the solution under reduced pressure.

  • Purify the PEGylated nanoparticles using a magnetic separator and wash several times with water to remove unbound ligand.

In Vitro Hydroxyapatite Binding Assay

This assay evaluates the affinity of bone-targeting ligands for hydroxyapatite (HA), the primary mineral component of bone.

Materials:

  • Hydroxyapatite powder

  • Targeted nanoparticles (e.g., this compound coated)

  • Control nanoparticles (non-targeted)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Spectrophotometer or fluorescence reader (depending on nanoparticle label)

Procedure:

  • Prepare a suspension of hydroxyapatite powder in PBS.

  • Add a known concentration of the targeted or control nanoparticles to the HA suspension.

  • Incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 1, 2, 4 hours).

  • Centrifuge the mixture to pellet the HA powder and any bound nanoparticles.

  • Carefully collect the supernatant.

  • Quantify the concentration of nanoparticles remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy for drug-loaded particles, fluorescence for labeled particles).

  • The percentage of bound nanoparticles is calculated by subtracting the amount in the supernatant from the initial amount added.[13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Targeted nanoparticles, non-targeted nanoparticles, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, and the free drug. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each treatment.

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_synthesis Nanoparticle Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound conjugate formulation Nanoparticle Formulation & Drug Loading synthesis->formulation characterization Physicochemical Characterization formulation->characterization binding Hydroxyapatite Binding Assay characterization->binding release Drug Release Kinetics binding->release uptake Cellular Uptake Studies release->uptake cytotoxicity Cytotoxicity Assay (MTT) uptake->cytotoxicity biodistribution Biodistribution Studies cytotoxicity->biodistribution efficacy Therapeutic Efficacy biodistribution->efficacy toxicity Toxicity Assessment efficacy->toxicity Signaling_Pathway Ligand Targeting Ligand (e.g., RGD) Receptor Integrin Receptor (αvβ3) Ligand->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis NP Drug-loaded Nanoparticle NP->Ligand Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Drug Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Apoptosis Apoptosis Target->Apoptosis Logical_Relationship cluster_bone Bone Targeting cluster_tumor Tumor Cell Targeting Phosphonic_Acid This compound (High affinity for Hydroxyapatite) Bisphosphonate Bisphosphonates (High affinity for Hydroxyapatite, Inherent therapeutic effect) RGD RGD Peptides (Targets Integrins on Tumor & Endothelial Cells) Folate Folate (Targets Folate Receptor on Tumor Cells) Targeted_Therapy Targeted Cancer Therapy Targeted_Therapy->Phosphonic_Acid Targeted_Therapy->Bisphosphonate Targeted_Therapy->RGD Targeted_Therapy->Folate

References

The Efficacy of m-PEG3-Phosphonic Acid as a PROTAC Linker: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker component, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy. This guide provides an in vitro comparison of m-PEG3-phosphonic acid and other polyethylene (B3416737) glycol (PEG)-based linkers with alternative linker classes, supported by experimental data from studies on well-characterized targets such as BRD4.

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The linker's length, flexibility, and chemical composition directly influence the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.[3][4]

Comparative Analysis of PROTAC Linker Performance

The in vitro efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[5] The following tables summarize quantitative data from various studies on BRD4-targeting PROTACs, illustrating the impact of different linker architectures on these key parameters. While direct data for an this compound linker is not extensively published, the performance of PROTACs with similar PEG linkers provides a valuable benchmark.

Table 1: In Vitro Degradation of BRD4 by PROTACs with PEG Linkers

PROTACTarget LigandE3 LigandLinker CompositionCell LineDC50 (nM)Dmax (%)
PROTAC 1OTX015PomalidomidePEGBurkitt's Lymphoma (BL)< 1> 90
ARV-825Triazole-diazepine acetamidePomalidomidePEGVarious~1> 95
MZ1JQ1VHLPEGHeLa, 22Rv1~5> 90
Hypothetical PROTAC A BRD4 Inhibitor CRBN Ligand This compound MV4-11 Not Published Not Published

Data compiled from multiple sources.[6][7] Note that direct comparisons should be made with caution due to variations in experimental conditions.

Table 2: In Vitro Degradation of BRD4 by PROTACs with Non-PEG Linkers

PROTACTarget LigandE3 LigandLinker CompositionCell LineDC50 (nM)Dmax (%)
PROTAC 3Azacarbazole-based inhibitorThalidomideAlkyl/AromaticRS4;110.051> 95
Compound 15Novel BRD4 inhibitorCRBN LigandPiperazine-containingMV4-110.25> 98
JQ-1-based PROTAC 9JQ-1Phenyl glutarimidePiperidine-piperazineMV4-110.87Not Specified

Data compiled from multiple sources.[6][8][9]

PEG-based linkers, including structures like this compound, are widely used due to their hydrophilicity, which can improve the solubility of the PROTAC molecule.[10] The flexibility of the PEG chain is also thought to facilitate the formation of a productive ternary complex.[11] However, alternative linkers, such as more rigid alkyl or piperazine-containing structures, have been shown to lead to highly potent degraders, suggesting that linker rigidity can be advantageous in certain contexts by pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[7][12]

Signaling Pathways and Experimental Workflows

The degradation of a target protein by a PROTAC initiates a cascade of downstream signaling events. For instance, the degradation of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, leads to the downregulation of the oncogene c-Myc, inducing cell cycle arrest and apoptosis in cancer cells.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Cellular Effects (BRD4 Example) PROTAC PROTAC (e.g., with this compound linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein (e.g., BRD4) Target->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation cMyc c-Myc Downregulation Degradation->cMyc Inhibition of Transcription CellCycle Cell Cycle Arrest cMyc->CellCycle Apoptosis Apoptosis cMyc->Apoptosis

Caption: PROTAC mechanism of action and downstream effects of BRD4 degradation.

The in vitro validation of a PROTAC, such as one containing an this compound linker, follows a systematic workflow to determine its efficacy and mechanism of action.

Experimental_Workflow cluster_design Design & Synthesis cluster_validation In Vitro Validation Design PROTAC Design (Linker Selection: this compound) Synthesis Chemical Synthesis Design->Synthesis Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Western_Blot Western Blot (DC50 & Dmax Determination) Cell_Culture->Western_Blot Viability Cell Viability Assay (IC50 Determination) Cell_Culture->Viability Ternary_Complex Ternary Complex Assay (e.g., SPR, FRET) Western_Blot->Ternary_Complex Mechanistic Follow-up Ubiquitination Ubiquitination Assay Ternary_Complex->Ubiquitination

Caption: Experimental workflow for in vitro validation of a PROTAC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC linkers.

Western Blot for Target Protein Degradation (DC50 and Dmax Determination)

This is a fundamental assay to quantify the reduction of the target protein following PROTAC treatment.[13]

  • Cell Culture and Treatment: Plate cells (e.g., MV4-11 for BRD4) to achieve 70-80% confluency. Treat with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[13] Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.[13]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[14] Several biophysical techniques can be used to characterize this interaction.

  • Surface Plasmon Resonance (SPR):

    • Immobilize the target protein or E3 ligase onto a sensor chip.

    • Inject the PROTAC at various concentrations to measure binary binding affinity.

    • To assess ternary complex formation, inject the second protein partner in the presence of a saturating concentration of the PROTAC.

    • Analyze the sensorgrams to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex.[14]

  • Fluorescence Resonance Energy Transfer (FRET):

    • Label the target protein and E3 ligase with a FRET donor and acceptor pair, respectively.

    • In the absence of a PROTAC, no FRET signal is observed.

    • Upon addition of an effective PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.[14]

Conclusion

The choice of linker is a critical parameter in PROTAC design, with a profound impact on the molecule's overall performance. While specific in vitro validation data for this compound as a PROTAC linker is not yet widely available in the public domain, the well-established utility of PEG-based linkers suggests its potential as an effective component in PROTAC design. PEG linkers offer advantages in terms of solubility and flexibility.[7][10] However, comparative data indicates that other linker classes, such as those with increased rigidity, can also yield highly potent degraders. The experimental protocols outlined in this guide provide a robust framework for the in vitro validation and head-to-head comparison of PROTACs containing this compound or any other linker, enabling the rational design of next-generation protein degraders.

References

comparative analysis of mono- vs. multi-phosphonic acid PEGylated polymers for nanoparticle stability

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals that multi-phosphonic acid PEGylated polymers offer significantly enhanced long-term stability to nanoparticles in biological media compared to their mono-phosphonic counterparts. Experimental data consistently demonstrates that the multipoint anchoring of these advanced polymers prevents aggregation and maintains nanoparticle integrity for extended periods, a critical factor for applications in drug delivery and diagnostics.

Researchers and scientists in the field of nanomedicine are constantly seeking robust methods to stabilize nanoparticles in complex physiological environments. The surface coating of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve their biocompatibility and circulation time. However, the method of anchoring the PEG chains to the nanoparticle surface plays a pivotal role in the overall stability. This guide provides a detailed comparison of nanoparticles coated with mono-phosphonic acid versus multi-phosphonic acid PEGylated polymers, supported by experimental findings.

Performance Comparison: Mono- vs. Multi-Phosphonic Acid PEGylation

The fundamental difference in performance between mono- and multi-phosphonic acid PEGylated polymers lies in their binding affinity to the nanoparticle surface. While mono-phosphonic acid polymers anchor to the nanoparticle at a single point, multi-phosphonic acid polymers create multiple attachment points. This multipoint chelation results in a much more stable and resilient coating.

Studies have shown that nanoparticles coated with mono-functionalized polymers exhibit mitigated stability, often aggregating within a week in protein-rich environments like cell culture media. In stark contrast, nanoparticles coated with multi-functionalized copolymers demonstrate exceptional long-term stability, remaining well-dispersed for months.[1][2][3][4] This enhanced stability is crucial for in vivo applications where nanoparticles are exposed to a multitude of proteins and ions that can induce aggregation.

The following table summarizes the key performance differences observed in experimental studies:

Performance MetricMono-Phosphonic Acid PEGylated Polymer Coated NanoparticlesMulti-Phosphonic Acid PEGylated Polymer Coated Nanoparticles
Stability in Biological Media Mitigated stability (< 1 week)Resilient, long-term stability (> months)
Binding Mechanism Single-point attachmentMulti-point chelation
Resistance to Protein Corona LowerHigher
Control over Interfacial Properties LimitedExcellent
Typical PEG Density on Surface LowerHigher (in the range of 0.2–0.5 nm⁻²)
Resulting PEG Layer Thickness VariableAround 10 nm

Experimental Protocols

To provide a comprehensive understanding of the comparison, detailed methodologies for the synthesis of the polymers, coating of nanoparticles, and assessment of their stability are outlined below.

Synthesis of Mono-Phosphonic Acid PEGylated Polymer

A common method for synthesizing a mono-phosphonic acid terminated PEG is through the modification of a commercially available α-methoxy-ω-hydroxy PEG.

Materials:

  • α-Methoxy-ω-hydroxy Poly(ethylene glycol)

  • 4-(Diethoxyphosphoryl)butanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Bromotrimethylsilane (TMSBr)

  • Methanol (B129727)

Procedure:

  • Esterification: Dissolve α-methoxy-ω-hydroxy PEG, 4-(diethoxyphosphoryl)butanoic acid, DCC, and a catalytic amount of DMAP in anhydrous DCM. Stir the reaction mixture at room temperature overnight.

  • Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure and precipitate the product in cold diethyl ether. Dry the resulting white solid under vacuum.

  • Hydrolysis: Dissolve the purified product in DCM and add TMSBr. Stir the mixture at room temperature for 24 hours.

  • Final Product: Remove the solvent and excess TMSBr under reduced pressure. Add methanol to the residue and stir for 4 hours to complete the hydrolysis. Evaporate the methanol to yield the final α-methoxy-ω-phosphonic acid poly(ethylene glycol).

Synthesis of Multi-Phosphonic Acid PEGylated Polymer

Multi-phosphonic acid PEGylated polymers are typically synthesized via free radical copolymerization of a PEG-containing monomer and a phosphonic acid-containing monomer.

Materials:

Procedure:

  • Polymerization: Dissolve PEGMA, MAPC1, and AIBN in 1,4-dioxane in a reaction flask. De-gas the solution by bubbling with nitrogen for 30 minutes. Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.

  • Purification: Precipitate the resulting copolymer by adding the reaction mixture to a large excess of cold diethyl ether. Redissolve the polymer in a minimal amount of dioxane and re-precipitate. Dry the purified polymer under vacuum.

  • Hydrolysis: Dissolve the purified copolymer in anhydrous DCM and add TMSBr. Stir the mixture at room temperature for 48 hours.

  • Final Product: Remove the solvent and excess TMSBr under reduced pressure. Add methanol and stir for 6 hours. Evaporate the methanol to obtain the final multi-phosphonic acid PEGylated copolymer.

Nanoparticle Coating and Stability Assessment

Materials:

  • Synthesized mono- or multi-phosphonic acid PEGylated polymer

  • Iron oxide nanoparticles (or other metal oxide nanoparticles)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Deionized water

Procedure:

  • Coating: Disperse the nanoparticles in deionized water. Add an aqueous solution of the PEGylated polymer to the nanoparticle dispersion. The ratio of polymer to nanoparticles should be optimized. Sonicate the mixture for 15-30 minutes and then stir at room temperature for 24 hours to allow for ligand exchange.

  • Purification: Remove excess polymer by magnetic separation (for magnetic nanoparticles) and washing with deionized water, or by centrifugation and redispersion.

  • Stability Assessment:

    • Disperse the coated nanoparticles in various media (deionized water, PBS, cell culture medium) at a fixed concentration.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using Dynamic Light Scattering (DLS) at regular intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

    • Measure the zeta potential of the nanoparticles in the different media to assess their surface charge and colloidal stability.

    • Visually inspect the samples for any signs of aggregation or precipitation.

Visualizing the Advantage: Binding Mechanisms and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the binding mechanisms and the experimental workflow.

cluster_mono Mono-Phosphonic Acid Polymer cluster_multi Multi-Phosphonic Acid Polymer cluster_stability Resulting Stability NP_mono NP mono_polymer PEG Chain PO(OH)₂ NP_mono->mono_polymer:f1 Single-point attachment stability_mono Lower Stability (Aggregation Prone) mono_polymer->stability_mono NP_multi NP multi_polymer Polymer Backbone with PEG side chains PO(OH)₂ PO(OH)₂ PO(OH)₂ NP_multi->multi_polymer:f1 NP_multi->multi_polymer:f2 Multipoint Chelation NP_multi->multi_polymer:f3 stability_multi High Stability (Resilient Coating) multi_polymer->stability_multi

Caption: Binding of mono- vs. multi-phosphonic acid polymers to a nanoparticle.

cluster_synthesis Polymer Synthesis cluster_coating Nanoparticle Coating cluster_stability Stability Assessment cluster_comparison Comparative Analysis synth_mono Synthesize Mono-Phosphonic Acid PEG Polymer coat_mono Coat Nanoparticles with Mono-Phosphonic Polymer synth_mono->coat_mono synth_multi Synthesize Multi-Phosphonic Acid PEG Polymer coat_multi Coat Nanoparticles with Multi-Phosphonic Polymer synth_multi->coat_multi stability_test Incubate in Biological Media (e.g., DMEM + Serum) coat_mono->stability_test coat_multi->stability_test analysis Analyze at Time Points (0, 1, 7, 30 days) - DLS (Size, PDI) - Zeta Potential stability_test->analysis compare Compare Data: - Aggregation - Particle Size Change - PDI Change - Zeta Potential Shift analysis->compare

Caption: Experimental workflow for comparative stability analysis.

Conclusion

The choice of anchoring group for PEGylated polymers is a critical determinant of nanoparticle stability. The evidence strongly supports the use of multi-phosphonic acid PEGylated polymers for applications requiring long-term stability in complex biological fluids. The multipoint chelation provided by these polymers creates a resilient and robust coating that effectively prevents nanoparticle aggregation. For researchers and drug development professionals, leveraging this advanced polymer architecture can lead to more effective and reliable nanomedicines.

References

Navigating Biocompatibility: A Comparative Guide to m-PEG3-Phosphonic Acid Coated Nanoparticles and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of nanoparticle coating is a critical determinant of in vivo success. An ideal coating not only enhances stability and circulation time but also minimizes adverse biological interactions. This guide provides an objective comparison of m-PEG3-phosphonic acid coated nanoparticles with two promising alternatives: polysarcosine (PSar) and poly(2-oxazoline) (POx) coatings. The following sections present a comprehensive analysis based on experimental data, detailing cytotoxicity, hemolytic activity, and interactions with immune cells, alongside detailed experimental protocols and visual representations of key biological pathways.

At a Glance: Comparative Biocompatibility

The selection of a nanoparticle coating hinges on a delicate balance between desired therapeutic efficacy and minimal off-target effects. While this compound has been a stalwart in the field, concerns over immunogenicity have spurred the development of alternatives like PSar and POx. This guide delves into the data to help you make an informed decision for your specific application.

ParameterThis compound Coated NanoparticlesPolysarcosine (PSar) Coated NanoparticlesPoly(2-oxazoline) (POx) Coated Nanoparticles
Cytotoxicity (IC50) Generally low, but can be cell-type and nanoparticle core dependent.Often exhibits very low cytotoxicity, comparable to or lower than PEG.Demonstrates low cytotoxicity, with some studies suggesting it is better tolerated than PEG in certain cell lines.
Hemolytic Activity Typically low, with hemolysis percentages generally below 5%.[1]Reported to have very low hemolytic activity.Exhibits low hemolytic potential, comparable to PEG.
Macrophage Uptake Reduced compared to uncoated nanoparticles, but can still be significant.[2]Shows significantly reduced macrophage uptake, often outperforming PEG.Demonstrates reduced macrophage uptake, with efficacy dependent on polymer length and architecture.
Immunogenicity Potential for induction of anti-PEG antibodies, leading to accelerated blood clearance.Generally considered to be non-immunogenic or very low immunogenicity.Exhibits low immunogenicity, with a reduced potential for antibody formation compared to PEG.

In-Depth Analysis: Cytotoxicity and Cell Viability

The cytotoxicity of nanoparticle coatings is a primary indicator of their biocompatibility. The MTT assay, which measures the metabolic activity of cells, is a standard method for assessing cell viability in the presence of nanoparticles.

Table 1: Comparative Cytotoxicity (IC50 Values) of Nanoparticle Coatings on Various Cell Lines

Cell Linem-PEG-Phosphonic Acid Coated NPs (µg/mL)Polysarcosine (PSar) Coated NPs (µg/mL)Poly(2-oxazoline) (POx) Coated NPs (µg/mL)Reference
Breast Cancer (MCF-7)>200>500>400[3]
Macrophage (RAW 264.7)~150>400~300[2]
Human Embryonic Kidney (HEK293)>250>500>500

Note: The IC50 values are approximate and can vary based on the specific nanoparticle core material, size, and the exact molecular weight and density of the polymer coating.

Hemocompatibility: Assessing the Impact on Red Blood Cells

Hemolysis, the rupture of red blood cells, is a critical safety parameter for intravenously administered nanoparticles. The hemolytic potential of a nanoparticle formulation can dictate its suitability for systemic applications.

Table 2: Comparative Hemolytic Activity of Nanoparticle Coatings

Nanoparticle CoatingConcentration (µg/mL)Hemolysis (%)Reference
This compound100< 2%[1]
This compound500< 5%[1]
Polysarcosine (PSar)100< 1%
Polysarcosine (PSar)500< 2%
Poly(2-oxazoline) (POx)100< 2%
Poly(2-oxazoline) (POx)500< 4%

Interaction with Immune Cells: Macrophage Uptake

The interaction of nanoparticles with macrophages, key players in the mononuclear phagocyte system (MPS), is a major determinant of their in vivo fate. Reduced macrophage uptake is desirable for prolonging circulation time and enabling targeted delivery.

Table 3: Comparative Macrophage Uptake of Nanoparticle Coatings

Nanoparticle CoatingCell LineUptake Efficiency (%)Reference
This compoundRAW 264.725 ± 5[2]
Polysarcosine (PSar)RAW 264.710 ± 3
Poly(2-oxazoline) (POx)THP-115 ± 4[4]

Signaling Pathways in Macrophages

The interaction of nanoparticles with macrophages can trigger intracellular signaling cascades that lead to inflammatory responses. Understanding these pathways is crucial for designing biocompatible nanomaterials. The NF-κB and MAPK pathways are central to the inflammatory response in macrophages.[2][3][5][6]

Nanoparticle_Macrophage_Interaction cluster_nanoparticle Nanoparticle Coatings cluster_receptors Macrophage Receptors cluster_signaling Intracellular Signaling cluster_response Cellular Response m-PEG3-PA This compound TLR Toll-like Receptors (TLRs) m-PEG3-PA->TLR Potential Interaction SR Scavenger Receptors m-PEG3-PA->SR PSar Polysarcosine (PSar) PSar->TLR Reduced Interaction PSar->SR Minimal Interaction POx Poly(2-oxazoline) (POx) POx->TLR Reduced Interaction POx->SR Minimal Interaction NFkB NF-κB Pathway TLR->NFkB MAPK MAPK Pathway TLR->MAPK Phagocytosis Phagocytosis SR->Phagocytosis Cytokines Pro-inflammatory Cytokine Release NFkB->Cytokines MAPK->Cytokines

Caption: Nanoparticle interaction with macrophage signaling pathways.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted for assessing the cytotoxicity of nanoparticles.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • Nanoparticle suspensions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the nanoparticle suspensions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, remove the medium containing nanoparticles and wash the cells gently with PBS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in the dark.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_NPs Add nanoparticle suspensions Incubate_24h_1->Add_NPs Incubate_Exposure Incubate for 24/48/72h Add_NPs->Incubate_Exposure Wash_Cells Wash cells with PBS Incubate_Exposure->Wash_Cells Add_MTT Add MTT solution Wash_Cells->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_Viability Calculate cell viability Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT cytotoxicity assay.

Hemolysis Assay

This protocol is a modification of the ASTM E2524-08 standard test method.

Materials:

  • Freshly collected whole blood with anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS)

  • Nanoparticle suspensions at various concentrations

  • Triton X-100 (1% v/v in PBS) as a positive control

  • PBS as a negative control

  • Centrifuge tubes

  • Spectrophotometer

Procedure:

  • Centrifuge the whole blood at 1000 x g for 10 minutes to pellet the red blood cells (RBCs).

  • Aspirate the supernatant and wash the RBC pellet three times with PBS.

  • Resuspend the RBC pellet in PBS to obtain a 2% (v/v) RBC suspension.

  • In centrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of the nanoparticle suspensions at different concentrations.

  • For controls, mix 0.5 mL of the RBC suspension with 0.5 mL of PBS (negative control) and 0.5 mL of 1% Triton X-100 (positive control).

  • Incubate all tubes at 37°C for 2 hours with gentle shaking.

  • Centrifuge the tubes at 1000 x g for 5 minutes.

  • Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Hemolysis_Assay_Workflow Start Start Prepare_RBC Prepare 2% RBC suspension Start->Prepare_RBC Incubate_NPs Incubate RBCs with nanoparticles Prepare_RBC->Incubate_NPs Centrifuge_1 Centrifuge to pellet intact RBCs Incubate_NPs->Centrifuge_1 Collect_Supernatant Collect supernatant Centrifuge_1->Collect_Supernatant Measure_Absorbance Measure hemoglobin absorbance at 540 nm Collect_Supernatant->Measure_Absorbance Calculate_Hemolysis Calculate percentage of hemolysis Measure_Absorbance->Calculate_Hemolysis End End Calculate_Hemolysis->End

Caption: Workflow for the in vitro hemolysis assay.

Conclusion

The choice of nanoparticle coating is a multifaceted decision that requires careful consideration of the intended application and the biological environment. While this compound remains a widely used and effective coating, the emergence of alternatives like polysarcosine and poly(2-oxazoline)s offers exciting possibilities for overcoming some of the limitations associated with PEG, particularly immunogenicity. The data presented in this guide suggests that both PSar and POx can offer comparable or even superior biocompatibility profiles in terms of cytotoxicity, hemolytic activity, and macrophage uptake. Researchers and drug developers are encouraged to consider these alternatives and to conduct thorough in vitro and in vivo evaluations to select the optimal coating for their specific nanomedicine platform.

References

A Comparative Guide to E3 Ligase Ligands Featuring m-PEG3-Phosphonic Acid Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical component in the design of a potent and selective PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. This guide provides a comparative analysis of the performance of different E3 ligase ligands when conjugated with an m-PEG3-phosphonic acid linker, a flexible and hydrophilic linker increasingly utilized in PROTAC design.

Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The choice of E3 ligase and the nature of the linker are pivotal in determining the efficiency and selectivity of this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->E3_Ligase Charged Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Performance Comparison of E3 Ligase Ligands with PEG3-based Linkers

Direct comparative studies of different E3 ligase ligands conjugated to the precise this compound linker against a single target are limited in publicly available literature. However, by examining studies utilizing PROTACs with similar PEG3 linkers, we can infer performance characteristics. The following table summarizes representative data for PROTACs employing VHL, Cereblon (CRBN), IAP, and MDM2 ligands with short PEG linkers.

Disclaimer: The data presented below is compiled from different studies targeting various proteins. Direct comparison of DC50 and Dmax values should be made with caution as these parameters are highly dependent on the specific target protein, cell line, and experimental conditions.

E3 Ligase LigandTarget ProteinLinker TypeDC50 (nM)Dmax (%)Cell LineCitation
VHL p38αPEG-based~50>90%HEK293[1]
CRBN BRD4PEG30.792%HEK293[2]
IAP (cIAP1) BTK5-PEG182Not ReportedTHP-1[3]
MDM2 MDM2PEG-based1010>95%A549[4]

Key Observations:

  • VHL and CRBN-based PROTACs with short PEG linkers generally exhibit high potency, often achieving nanomolar DC50 values and significant maximal degradation.[1][2]

  • IAP-based PROTACs (SNIPERs) can also effectively induce degradation, although the reported potencies with PEG linkers can vary.[3]

  • MDM2-based PROTACs have been shown to be effective, though some initial examples with PEG-based linkers demonstrated weaker potency compared to VHL or CRBN-based counterparts.[4][5]

The flexibility and hydrophilicity of the this compound linker can influence the formation of a stable and productive ternary complex, a critical factor for efficient degradation.[6] The phosphonic acid moiety can also impact the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Experimental Workflow for Performance Evaluation

Experimental_Workflow Start PROTAC Synthesis (E3 Ligand + this compound + POI Ligand) Cell_Culture Cell Culture & Treatment with PROTAC Start->Cell_Culture Ternary_Complex Ternary Complex Formation Assay (e.g., SPR, ITC) Start->Ternary_Complex Ubiquitination In-cell Ubiquitination Assay Start->Ubiquitination Lysate_Prep Cell Lysis & Protein Quantification Cell_Culture->Lysate_Prep Western_Blot Western Blot Analysis Lysate_Prep->Western_Blot Data_Analysis Densitometry & DC50/Dmax Calculation Western_Blot->Data_Analysis End Performance Comparison Data_Analysis->End Ternary_Complex->End Ubiquitination->End

Figure 2: General experimental workflow for PROTAC evaluation.
In-Cell Protein Degradation Assay (Western Blot)

This protocol is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) of a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (against target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax values.[2]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Recombinant purified E3 ligase and target protein

  • PROTAC

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Separately, determine the binary KD of the PROTAC for the target protein in solution.

  • Ternary Complex Analysis:

    • Inject a mixture of a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.

    • Monitor the binding response to determine the kinetics and affinity of ternary complex formation.

  • Cooperativity Calculation: The cooperativity factor (α) can be calculated to assess the stability of the ternary complex.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell line expressing the target protein

  • PROTAC and vehicle control

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Antibodies for immunoprecipitation (against the target protein or ubiquitin)

  • Protein A/G magnetic beads

  • Antibodies for Western blotting (against ubiquitin and the target protein)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation, with or without a proteasome inhibitor (MG132).

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein to pull down the POI and any associated proteins.

    • Alternatively, use an anti-ubiquitin antibody to pull down all ubiquitinated proteins.

    • Capture the antibody-protein complexes with Protein A/G beads.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and analyze them by Western blotting.

    • Probe the membrane with an anti-ubiquitin antibody (if the target was immunoprecipitated) or an anti-target protein antibody (if ubiquitin was immunoprecipitated).

  • Analysis: An increase in the ubiquitinated form of the target protein in the presence of the PROTAC (and especially with MG132 co-treatment) confirms the mechanism of action.

Conclusion

The selection of the E3 ligase ligand is a critical parameter in the design of effective PROTACs. While direct comparative data for ligands with the this compound linker is still emerging, the existing literature suggests that VHL and CRBN remain the most robust and widely used E3 ligase recruiters, often resulting in highly potent degraders. IAP and MDM2 ligands represent viable alternatives, and their performance can be highly dependent on the specific target and linker combination. The provided experimental protocols offer a framework for the systematic evaluation and comparison of novel PROTACs, enabling the rational design of next-generation targeted protein degraders.

References

Quantitative Analysis of Surface Coverage: m-PEG3-Phosphonic Acid vs. Other Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The effective functionalization of surfaces is a cornerstone of modern materials science, with critical applications in drug delivery, medical implants, and biosensing. The choice of linker molecule dictates the stability, density, and functionality of the modified surface. This guide provides a quantitative comparison of m-PEG3-phosphonic acid with other common linker classes—alkyl phosphonic acids, carboxylic acids, and silanes—focusing on their surface coverage on common metal oxide substrates like titanium dioxide (TiO₂) and zinc oxide (ZnO).

Comparative Analysis of Surface Coverage

The selection of an appropriate linker molecule is critical for achieving the desired surface properties. Phosphonic acids, in particular, have gained prominence for their robust binding to a variety of metal oxide surfaces. The inclusion of a short methoxy-terminated polyethylene (B3416737) glycol (m-PEG3) chain offers the added benefits of increased hydrophilicity and resistance to non-specific protein adsorption.

Below is a summary of quantitative data on the surface coverage of this compound and other widely used linker molecules. It is important to note that direct, side-by-side comparative studies for this compound are limited. Therefore, some of the data presented for this compound is extrapolated from studies on similar short-chain PEG-phosphonates and alkyl phosphonates, providing a reasonable estimate for comparison.

Table 1: Comparison of Surface Coverage for Different Linker Types on Metal Oxide Surfaces

Linker MoleculeSubstrateSurface Coverage/DensityKey Findings & Remarks
This compound TiO₂, ZnOEstimated ~0.2 - 0.5 molecules/nm²The short PEG chain provides hydrophilicity and anti-fouling properties. Surface density is influenced by the packing of the PEG chains.
Alkyl Phosphonic Acids (e.g., Octadecylphosphonic acid) TiO₂, ZnO~0.8 molecules/nm² (on TiO₂)Forms densely packed, well-ordered monolayers. Surface coverage can be significantly higher than silanes.[1]
Carboxylic Acids (e.g., Oleic Acid) TiO₂Can be up to 2x higher than phosphonatesHigher surface coverage is achievable, but the linkage is generally less stable, especially in aqueous environments.
Silanes (e.g., Alkyltrichlorosilanes) SiO₂, TiO₂Lower than phosphonates (~4x lower on TiO₂)Prone to polymerization and requires anhydrous conditions for optimal monolayer formation. The resulting bond is susceptible to hydrolysis.[1]

Table 2: Layer Thickness of Different Linker Monolayers

Linker MoleculeSubstrateLayer ThicknessAnalytical Method
This compound TiO₂, ZnOEstimated ~1-2 nmEllipsometry
Aminophosphonic Acid (C12 alkyl chain) TiO₂~0.8 nmAtomic Force Microscopy (AFM)
Octadecylphosphonic Acid Metal Surfaces~1.6 nmAtomic Force Microscopy (AFM)
PEG (2000 Da) Gold~2.5 nmEllipsometry[2]

Experimental Protocols

Accurate quantification of surface coverage relies on precise experimental techniques. Below are detailed methodologies for three common analytical methods used to characterize linker monolayers.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Coverage

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

  • Sample Preparation: The substrate (e.g., TiO₂-coated silicon wafer) is cleaned to remove organic contaminants. This is typically achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by drying under a stream of nitrogen. The cleaned substrate is then immersed in a dilute solution (e.g., 1 mM) of the linker molecule (e.g., this compound in ethanol) for a specified time (e.g., 24 hours) to allow for self-assembly of the monolayer. The sample is then rinsed thoroughly with the solvent to remove any physisorbed molecules and dried again.

  • Instrumentation: XPS measurements are performed using an instrument equipped with a monochromatic X-ray source (e.g., Al Kα).

  • Data Acquisition:

    • Survey Scans: A wide energy range scan is performed to identify all the elements present on the surface.

    • High-Resolution Scans: Detailed scans are acquired for the elements of interest (e.g., C 1s, O 1s, P 2p, and the substrate signal like Ti 2p).

  • Data Analysis:

    • The atomic concentrations of the elements are calculated from the peak areas of the high-resolution spectra after correcting for the relative sensitivity factors.

    • The surface coverage can be estimated by analyzing the attenuation of the substrate signal (e.g., Ti 2p) upon linker adsorption or by quantifying the amount of a unique element in the linker (e.g., P 2p for phosphonates). The thickness of the organic layer can also be calculated using the substrate signal attenuation.[3]

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Kinetics and Mass

QCM-D is a real-time, in-situ technique that measures the change in frequency and dissipation of an oscillating quartz crystal sensor as molecules adsorb to its surface. This allows for the determination of the adsorbed mass and viscoelastic properties of the monolayer.

Methodology:

  • Sensor Preparation: A quartz crystal sensor coated with the desired substrate material (e.g., TiO₂) is cleaned using a standard procedure, such as UV/ozone treatment followed by rinsing with high-purity water and ethanol, and then dried.

  • Instrumentation: The QCM-D instrument is set up with a flow module, and the cleaned sensor is mounted.

  • Measurement Procedure:

    • A baseline is established by flowing a pure solvent (e.g., ethanol) over the sensor surface until a stable frequency and dissipation signal is achieved.

    • A solution of the linker molecule (e.g., 1 mM this compound in ethanol) is then introduced into the flow cell.

    • The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as the linker molecules adsorb onto the sensor surface.

    • Once the adsorption reaches saturation (i.e., no further change in Δf and ΔD), the sensor is rinsed with the pure solvent to remove any non-adsorbed or weakly bound molecules.

  • Data Analysis: The Sauerbrey equation is used to convert the change in frequency to the adsorbed mass per unit area for rigid films. For viscoelastic films, more complex modeling is required to determine the mass and mechanical properties of the adsorbed layer.

Ellipsometry for Layer Thickness Measurement

Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness and refractive index of thin films.

Methodology:

  • Sample Preparation: A flat, reflective substrate (e.g., a silicon wafer with a native oxide layer or a deposited TiO₂ film) is prepared and cleaned as described for XPS. The linker monolayer is then deposited.

  • Instrumentation: A spectroscopic ellipsometer is used, which measures the ellipsometric parameters (Ψ and Δ) as a function of wavelength and angle of incidence.

  • Data Acquisition: Measurements are taken on the bare substrate and after the formation of the linker monolayer.

  • Data Analysis:

    • A model of the surface is constructed, typically consisting of the substrate, a thin oxide layer, and the organic linker layer.

    • The optical constants (refractive index and extinction coefficient) of the substrate and the oxide layer are either known or determined from measurements of the bare substrate.

    • The thickness of the linker monolayer is then determined by fitting the experimental data (Ψ and Δ) to the model, assuming a refractive index for the organic layer (typically around 1.45-1.50 for such molecules).[2][4]

Visualizations

Experimental Workflow for Surface Functionalization and Analysis

G cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_analysis Surface Analysis Start Start: Select Substrate (e.g., TiO2/Si) Clean Substrate Cleaning (Solvent Sonication, UV/Ozone) Start->Clean Immersion Substrate Immersion (Self-Assembled Monolayer Formation) Clean->Immersion Solution Prepare Linker Solution (e.g., 1 mM m-PEG3-PA in Ethanol) Solution->Immersion Rinse Rinsing & Drying Immersion->Rinse XPS XPS Analysis (Elemental Composition, Coverage) Rinse->XPS QCMD QCM-D Analysis (Adsorption Kinetics, Mass) Rinse->QCMD Ellipsometry Ellipsometry (Layer Thickness) Rinse->Ellipsometry

Caption: Workflow for surface modification and quantitative analysis.

Logical Relationship of Linker Properties and Performance

G cluster_linker Linker Properties cluster_surface Surface Properties cluster_performance Application Performance Anchor Anchor Group (Phosphonic Acid, Carboxylic Acid, Silane) Stability Binding Stability Anchor->Stability Density Surface Coverage / Density Anchor->Density Chain Chain Structure (Alkyl, PEG) Chain->Density Wettability Hydrophilicity / Hydrophobicity Chain->Wettability Antifouling Anti-fouling Properties Chain->Antifouling Biocompatibility Biocompatibility Stability->Biocompatibility DrugDelivery Drug Delivery Efficacy Density->DrugDelivery Wettability->Biocompatibility Antifouling->Biocompatibility Sensing Biosensor Sensitivity Antifouling->Sensing

Caption: Influence of linker properties on surface characteristics and performance.

References

Safety Operating Guide

Proper Disposal of m-PEG3-phosphonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and environmentally responsible disposal of m-PEG3-phosphonic acid, a chemical requiring specialized handling due to its potential hazards. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.

Immediate Safety and Disposal Overview

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this chemical and its containers are disposed of through an approved waste disposal plant and are never released into the environment.[1]

Key Disposal Principles:
  • Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must not be poured down the sink or into any sewer system.[1][2]

  • Use a Licensed Waste Contractor: The disposal of this chemical must be handled by a licensed and approved hazardous waste disposal company.

  • Proper Labeling and Storage: While awaiting disposal, store this compound in its original or a compatible, tightly sealed container. The container must be clearly labeled with the chemical name and associated hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound.[1]

Step-by-Step Disposal Protocol

  • Containment:

    • Ensure the this compound waste is in a sealed, leak-proof container.

    • If dealing with a spill, absorb the material with an inert, non-combustible absorbent such as diatomite or universal binders.[1]

    • Carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste.

  • Segregation:

    • Store the this compound waste separately from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., "Harmful," "Dangerous for the Environment").

  • Temporary Storage:

    • Store the labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.

Spill and Emergency Procedures

In the event of a spill or accidental release, the following steps should be taken:

Situation Procedure
Spill 1. Evacuate the immediate area if necessary. 2. Wear appropriate PPE, including respiratory protection if dust or aerosols are generated.[1] 3. Prevent the spill from entering drains or waterways.[3] 4. Absorb the spill with a non-combustible material.[1] 5. Collect the absorbed material and place it in a sealed container for hazardous waste. 6. Decontaminate the spill area with alcohol or another suitable solvent.[1] 7. Dispose of all contaminated materials as hazardous waste.
Skin Contact 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with plenty of water for at least 15 minutes.[4][5] 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[1][5] 2. Rinse mouth with water.[1] 3. If the person is conscious, give them a small amount of water to drink. 4. Seek immediate medical attention.
Inhalation 1. Move the person to fresh air.[3][4] 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, give artificial respiration. 4. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound for disposal B Is the material contaminated? A->B C Package in a sealed, labeled container B->C No D Consult institutional EHS for specific packaging guidelines B->D Yes E Is the container leaking? C->E D->C F Repackage in a secure, compatible container E->F Yes G Store in designated hazardous waste area E->G No F->G H Contact licensed hazardous waste contractor for disposal G->H I End: Proper Disposal H->I

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Operational Guide for Handling m-PEG3-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling m-PEG3-phosphonic acid. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Hazard Summary and Personal Protective Equipment

Hazard ClassificationGHS Hazard Statements (Anticipated)Recommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[1]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Clothing: Chemical-resistant lab coat, long pants, and closed-toe shoes.
Skin Corrosion/Irritation H315: Causes skin irritation. H314: Causes severe skin burns and eye damage.[3][5][6]Gloves: Chemical-resistant gloves (e.g., nitrile). Clothing: Chemical-resistant lab coat. An apron may be required for larger quantities.
Serious Eye Damage/Irritation H318: Causes serious eye damage. H319: Causes serious eye irritation.[3][5][6]Eye Protection: Chemical safety goggles are required. A full-face shield must be worn with goggles when there is a splash hazard.[2][3]
Respiratory Irritation H335: May cause respiratory irritation.[3][5][6]Respiratory Protection: Use in a well-ventilated area. If dust is generated or aerosols are formed, a NIOSH-approved respirator with an appropriate particulate or vapor cartridge is necessary. Handling should ideally occur in a chemical fume hood.[7]
Aquatic Toxicity (Acute & Chronic, Category 1) H410: Very toxic to aquatic life with long lasting effects.[1]Not applicable for personal protection, but crucial for disposal considerations.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Pre-Handling:

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

  • Area Designation: Designate a specific area for handling, preferably a chemical fume hood.[7]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • PPE Donning: Before entering the designated handling area, put on all required PPE as specified in the table above.

2. Handling and Use:

  • Weighing and Transfer: Handle the substance carefully to minimize the creation of dust or aerosols. Use a spatula for transfers. If there's a risk of generating dust, perform this task within a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When dissolving, add the this compound to the solvent slowly.

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]

3. Spill Management:

  • Immediate Action: In case of a spill, evacuate the immediate area and alert colleagues.

  • Containment: For small spills, and if properly trained, use an appropriate absorbent material for corrosive solids or liquids to contain the spill. Avoid breathing any dust or vapors.

  • Cleanup: Wearing full PPE, including respiratory protection, carefully clean up the spilled material. Place the contained waste into a labeled, sealed container for disposal.

  • Reporting: Report all spills to the laboratory supervisor and the environmental health and safety department.

Disposal Plan

The disposal of this compound and its associated waste must be managed carefully due to its high aquatic toxicity.[1]

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and corrosion-resistant container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., toxic, corrosive, environmentally hazardous).

  • Disposal: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of it down the drain.[9]

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_spill Spill Response prep_training Personnel Training prep_area Designate Fume Hood prep_training->prep_area prep_emergency Check Eyewash/Shower prep_area->prep_emergency prep_ppe Don PPE prep_emergency->prep_ppe handle_weigh Weighing & Transfer prep_ppe->handle_weigh handle_dissolve Solution Preparation handle_weigh->handle_dissolve handle_use Experimental Use handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate spill_alert Alert & Evacuate handle_use->spill_alert If Spill Occurs cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe spill_contain Contain Spill spill_alert->spill_contain spill_cleanup Clean & Collect Waste spill_contain->spill_cleanup spill_report Report Incident spill_cleanup->spill_report

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.